molecular formula C8H9ClO2S B1585252 2-Chloroethyl phenyl sulfone CAS No. 938-09-0

2-Chloroethyl phenyl sulfone

Cat. No.: B1585252
CAS No.: 938-09-0
M. Wt: 204.67 g/mol
InChI Key: NUJGORANFDSMOL-UHFFFAOYSA-N
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Description

2-Chloroethyl phenyl sulfone is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145234. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethylsulfonylbenzene
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InChI

InChI=1S/C8H9ClO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2
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InChI Key

NUJGORANFDSMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9ClO2S
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DSSTOX Substance ID

DTXSID60239652
Record name ((2-Chloroethyl)sulphonyl)benzene
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Molecular Weight

204.67 g/mol
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CAS No.

938-09-0
Record name [(2-Chloroethyl)sulfonyl]benzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloroethyl phenyl sulfone is a pivotal chemical intermediate, valued for its utility as a versatile building block in organic synthesis. Its structural features, particularly the reactive chloroethyl group and the electron-withdrawing sulfonyl moiety, make it a precursor of significant interest in the development of novel chemical entities. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in established chemical principles and analytical techniques. It is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: Strategic Importance in Synthesis

The sulfone functional group is a prominent scaffold in a multitude of pharmaceutical agents and advanced materials.[1] Phenyl sulfones, in particular, serve as key structural motifs that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound (CAS No: 938-09-0) distinguishes itself as a bifunctional reagent. The sulfone group acts as a powerful electron-withdrawing group, activating the adjacent methylene protons, while the terminal chloride provides a reactive site for nucleophilic substitution.

A primary application of this compound is its role as a stable precursor to phenyl vinyl sulfone, a potent Michael acceptor used extensively in conjugate addition reactions to form new carbon-carbon and carbon-heteroatom bonds.[2][3][4] This reactivity is fundamental in constructing complex molecular architectures, making a reliable synthesis and thorough characterization of the starting material, this compound, a critical first step in many multi-step synthetic campaigns.

Synthesis Pathway: From Thioether to Sulfone

The most direct and widely adopted synthetic route to this compound involves the oxidation of its thioether precursor, 2-chloroethyl phenyl sulfide. This two-step process is efficient and scalable, beginning with the formation of the sulfide followed by its selective oxidation.

Synthesis_Workflow cluster_step1 Step 1: Sulfide Formation cluster_step2 Step 2: Oxidation Thiophenol Thiophenol Sulfide 2-Chloroethyl Phenyl Sulfide Thiophenol->Sulfide Nucleophilic Substitution DCE 1,2-Dichloroethane DCE->Sulfide Nucleophilic Substitution Base Base (e.g., NaOH) Base->Sulfide Nucleophilic Substitution Sulfone This compound Sulfide->Sulfone Oxidation Oxidant Oxidant (e.g., H₂O₂) Oxidant->Sulfone Oxidation

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Chloroethyl Phenyl Sulfide (Precursor)

The synthesis begins with a nucleophilic substitution reaction. Thiophenol, a potent nucleophile, is deprotonated by a suitable base (commonly sodium hydroxide) to form the thiophenolate anion. This anion then attacks one of the electrophilic carbons of 1,2-dichloroethane, displacing a chloride ion to form the desired thioether.

Expertise & Causality: The use of excess 1,2-dichloroethane is crucial. It serves as both a reactant and the solvent, driving the reaction towards the monosubstituted product and minimizing the formation of the bis-substituted byproduct, 1,2-bis(phenylthio)ethane. The phase transfer catalyst (PTC) is employed to facilitate the transport of the aqueous thiophenolate into the organic phase, dramatically increasing the reaction rate.

Experimental Protocol: Synthesis of 2-Chloroethyl Phenyl Sulfide

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dichloroethane (150 mL) and a phase transfer catalyst such as tetrabutylammonium bromide (1.5 g).

  • Base Addition: Prepare a solution of sodium hydroxide (20 g) in water (50 mL) and add it to the flask.

  • Thiophenol Addition: While stirring vigorously, add thiophenol (22 g, 0.2 mol) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approximately 70-80°C) and maintain for 3-4 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with water (2 x 100 mL) followed by a brine solution (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess 1,2-dichloroethane under reduced pressure. The crude 2-chloroethyl phenyl sulfide can be purified further by vacuum distillation (bp 90-91 °C/1 mmHg) to yield a colorless liquid.[2]

Step 2: Oxidation to this compound

The selective oxidation of the sulfide to the sulfone is the final and critical step. Hydrogen peroxide is a preferred oxidant due to its low cost, high atom economy, and the benign nature of its byproduct (water). The reaction is typically catalyzed by an acid, such as acetic acid, which protonates the hydrogen peroxide, making it a more potent electrophile.

Expertise & Causality: The reaction is highly exothermic and must be carefully controlled. Adding the hydrogen peroxide solution dropwise at a low temperature prevents runaway reactions and minimizes the formation of over-oxidized byproducts. Acetic acid not only catalyzes the reaction but also serves as a solvent, ensuring the homogeneity of the reaction mixture.

Experimental Protocol: Synthesis of this compound

  • Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloroethyl phenyl sulfide (17.3 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Cooling: Cool the solution to 10-15°C in an ice-water bath.

  • Oxidant Addition: Add 30% hydrogen peroxide (25 mL, approx. 0.22 mol) dropwise via the dropping funnel over a period of 1 hour. Critically, maintain the internal temperature below 30°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A white solid will precipitate.

  • Isolation & Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral. The product can be purified by recrystallization from an ethanol/water mixture to afford this compound as a white crystalline solid.[4][5]

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Physical Properties

The macroscopic properties of the compound serve as the first line of quality control.

PropertyValueSource
Appearance White to off-white crystalline solid[6]
Molecular Formula C₈H₉ClO₂S[7][8]
Molecular Weight 204.67 g/mol [7][9]
Melting Point 53-57 °C[10]
Boiling Point 168-174 °C at 7 mmHg[10]
Spectroscopic Analysis

Spectroscopic methods provide detailed information at the molecular level, confirming the structural integrity of the final product.

Characterization_Flow cluster_spectroscopy Spectroscopic Verification Product Purified Product NMR NMR ('H & ¹³C) (Structural Connectivity) Product->NMR Analysis IR FTIR (Functional Groups) Product->IR Analysis MS Mass Spectrometry (Molecular Weight) Product->MS Analysis Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: A typical analytical workflow for product characterization.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR is used to confirm the connectivity of the molecule. The spectrum, typically run in CDCl₃ or DMSO-d6, shows distinct signals for the aromatic and aliphatic protons.[11]

    • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.5-8.0 ppm.

    • Methylene Protons (-SO₂-CH₂-): A triplet around δ 3.6-3.8 ppm.

    • Methylene Protons (-CH₂-Cl): A triplet around δ 4.0-4.2 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon NMR provides information on the carbon skeleton.[7]

    • Aromatic Carbons: Multiple signals between δ 128-140 ppm.

    • Methylene Carbon (-SO₂-CH₂-): A signal around δ 55-58 ppm.

    • Methylene Carbon (-CH₂-Cl): A signal around δ 38-41 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally useful for identifying the sulfone functional group.[12]

    • S=O Asymmetric Stretch: A strong, sharp absorption band around 1300-1330 cm⁻¹.

    • S=O Symmetric Stretch: A strong, sharp absorption band around 1140-1160 cm⁻¹.

    • C-H Aromatic Stretch: Bands observed above 3000 cm⁻¹.

    • C-Cl Stretch: A band typically found in the 600-800 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[9]

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 204), showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

    • Fragmentation: Common fragments include the loss of the chloroethyl group and the formation of the phenylsulfonyl cation (C₆H₅SO₂⁺, m/z = 141).

Safety, Handling, and Storage

Trustworthiness: Proper handling is paramount for laboratory safety. This compound is classified as a hazardous substance.

  • Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[13]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[13]

  • Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up.[13]

Conclusion

The synthesis and characterization of this compound are well-established processes that yield a highly valuable and versatile chemical intermediate. The oxidation of 2-chloroethyl phenyl sulfide with hydrogen peroxide provides a reliable and scalable route to the target compound. Rigorous characterization using a combination of physical measurements and spectroscopic techniques (NMR, IR, and MS) is essential to verify the identity, structure, and purity of the final product. With a thorough understanding of its synthesis and reactivity, and adherence to strict safety protocols, researchers can effectively leverage this compound in the development of novel pharmaceuticals and other advanced chemical applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloroethyl phenyl sulfone, with the CAS Number 938-09-0, is a bifunctional organic compound featuring a reactive chloroethyl group and an electron-withdrawing phenyl sulfonyl moiety.[1] This unique structural combination makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty polymers. Its utility stems from the ability of the chloroethyl group to act as an electrophile in alkylation reactions and the potential for the sulfone group to modulate the electronic properties and reactivity of adjacent functional groups.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet, offering practical insights into experimental methodologies and the scientific rationale that underpins them. The information presented herein is synthesized from established technical sources to ensure accuracy and reliability, forming a self-validating reference for laboratory applications.

Core Chemical and Physical Properties

A foundational understanding of a compound begins with its fundamental physical constants. These values dictate storage conditions, solvent selection, and purification strategies. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 938-09-0[1][2][3]
Molecular Formula C₈H₉ClO₂S[1][4]
Molecular Weight 204.67 g/mol [3][4]
Appearance White to almost white crystalline powder or crystals[2][3]
Melting Point 50 - 57 °C[2][3][4]
Boiling Point 168 - 174 °C at 7 mmHg[1][3]
Density 1.286 g/cm³ (estimated)[3][4]

Melting Point Determination

The melting point is a critical indicator of purity. For this compound, the reported range of 50-57 °C suggests that minor impurities can significantly depress this value.[2][3][4]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard, reliable method for verifying the melting point in a laboratory setting.

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind the crystals.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. A 2-3 mm column of packed sample is ideal. The sample should be tightly packed by tapping the sealed end of the tube on a hard surface or dropping it down a long glass tube.

    • Scientist's Insight: Inconsistent packing can lead to a broad melting range. A densely packed sample ensures uniform heat transfer.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating Profile:

    • Heat rapidly to approximately 45 °C (5-10 °C below the expected melting point).

    • Reduce the heating rate to 1-2 °C per minute.

    • Causality: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

  • Observation & Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting range is T₁ - T₂. For a pure sample, this range should be narrow (< 2 °C).

Workflow for Melting Point Analysis

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_result Result prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 load1 Load Capillary (2-3 mm) prep2->load1 load2 Pack Sample Tightly load1->load2 measure1 Insert into Apparatus load2->measure1 measure2 Rapid Heat to ~45°C measure1->measure2 measure3 Slow Heat (1-2°C/min) measure2->measure3 measure4 Record T1 (First Drop) measure3->measure4 measure5 Record T2 (Clear Melt) measure4->measure5 result1 Melting Range (T1-T2) measure5->result1

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation. A combination of NMR, IR, and Mass Spectrometry is essential for a complete characterization profile.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Expected Chemical Shifts (in DMSO-d₆): [5]

    • Aromatic Protons (C₆H₅): Multiplets in the range of δ 7.5-8.0 ppm. The electron-withdrawing sulfone group shifts these protons downfield.

    • Methylene Protons (-SO₂-CH₂-): A triplet around δ 3.8-4.0 ppm.

    • Methylene Protons (-CH₂-Cl): A triplet around δ 3.6-3.8 ppm.

Protocol for ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) using a pipette.[5]

    • Scientist's Insight: DMSO-d₆ is an excellent choice for sulfones due to its high polarity and ability to dissolve a wide range of compounds.[5] Chloroform-d (CDCl₃) is also a common alternative.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H NMR. A 400 or 500 MHz instrument is typically sufficient.[6]

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to confirm the proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The sulfone group has very strong, characteristic absorption bands.

  • Key Characteristic Peaks:

    • Asymmetric SO₂ Stretch: ~1322 cm⁻¹[7]

    • Symmetric SO₂ Stretch: ~1120 cm⁻¹[7]

    • Aromatic C-H Stretch: >3000 cm⁻¹

    • Aromatic C=C Bending: ~1400-1600 cm⁻¹

    • C-Cl Stretch: ~600-800 cm⁻¹

Protocol for Attenuated Total Reflectance (ATR)-IR
  • Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal.

    • Causality: Good contact between the sample and the crystal is essential for obtaining a strong, high-quality spectrum.

  • Scan Sample: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Expected Observations:

    • Molecular Ion (M⁺): A pair of peaks corresponding to the two major isotopes of chlorine.

      • m/z ~204 (for ³⁵Cl isotope)

      • m/z ~206 (for ³⁷Cl isotope) in an approximate 3:1 ratio.[8]

    • Key Fragments: Fragmentation may occur via loss of HCl, cleavage of the C-S bond, or rearrangement. Common fragments would include the phenylsulfonyl cation (C₆H₅SO₂⁺, m/z 141) and the tropylium ion (C₇H₇⁺, m/z 91).

Spectroscopic Analysis Workflow

G cluster_nmr ¹H NMR cluster_ir ATR-IR cluster_ms Mass Spectrometry compound This compound Sample nmr1 Dissolve in DMSO-d6 compound->nmr1 ir1 Apply Solid to Crystal compound->ir1 ms1 Ionize Sample (e.g., EI) compound->ms1 nmr2 Acquire Spectrum nmr1->nmr2 nmr_result Result: Proton Environment & Connectivity nmr2->nmr_result final_confirmation Structural Confirmation nmr_result->final_confirmation ir2 Acquire Spectrum ir1->ir2 ir_result Result: Functional Groups (SO₂, C-Cl) ir2->ir_result ir_result->final_confirmation ms2 Analyze Fragments ms1->ms2 ms_result Result: Molecular Weight & Fragmentation Pattern ms2->ms_result ms_result->final_confirmation

Caption: Integrated workflow for spectroscopic analysis.

Stability and Reactivity

Understanding a compound's stability is paramount for safe handling, storage, and reaction planning.

  • Thermal Stability: this compound is stable under normal storage conditions.[9] However, its boiling point is determined at reduced pressure (7 mmHg), which implies that it may undergo decomposition at higher temperatures approaching its atmospheric boiling point.[1][3] Thermal decomposition can release irritating and toxic vapors, including hydrogen chloride, sulfur oxides, and carbon oxides.[9]

  • Chemical Reactivity:

    • Incompatibility with Bases: The compound should not be stored with strong bases.[9] The protons on the carbon atom adjacent (alpha) to the sulfone group are acidic. In the presence of a strong base, an E2 elimination reaction is likely to occur, yielding phenyl vinyl sulfone . This is a common and synthetically useful reaction for this class of compounds.

    • Nucleophilic Substitution: The chlorine atom is part of a primary alkyl chloride, making it susceptible to Sₙ2 reactions with various nucleophiles.

Potential Base-Catalyzed Elimination Reaction

G start This compound process E2 Elimination start->process reagent Strong Base (e.g., NaOH, t-BuOK) reagent->process product Phenyl Vinyl Sulfone + H₂O + Cl⁻ process->product caption Figure 3: Proposed elimination pathway in the presence of a strong base.

Caption: Proposed elimination pathway with a strong base.

Safety and Handling

Proper handling procedures are essential when working with this compound.

  • Hazard Classification: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9][10] It is also corrosive and can cause severe skin and eye damage.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[10]

    • Skin and Body Protection: A lab coat and long-sleeved clothing are required to prevent skin exposure.[9]

  • Handling Procedures:

    • Always handle this compound within a chemical fume hood to avoid inhalation of dust or vapors.[11]

    • Avoid generating dust.

    • Keep away from incompatible materials such as strong bases.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a crystalline solid with well-defined physicochemical properties that are crucial for its application in synthetic chemistry. Its melting point provides a reliable measure of purity, while its spectroscopic profile offers definitive structural confirmation. The compound's reactivity is dominated by the electrophilic nature of the chloroethyl group and the potential for base-catalyzed elimination to form phenyl vinyl sulfone. Adherence to strict safety protocols during handling and storage is essential due to its toxic and corrosive nature. This guide provides the foundational data and validated experimental frameworks necessary for the effective and safe utilization of this important chemical intermediate.

References

Spectroscopic Data of 2-Chloroethyl Phenyl Sulfone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloroethyl phenyl sulfone is a chemical compound of significant interest in synthetic organic chemistry, serving as a versatile building block and intermediate in the preparation of various pharmaceuticals and other biologically active molecules. Its bifunctional nature, possessing both a reactive chloroethyl group and a stable phenyl sulfone moiety, allows for a diverse range of chemical transformations. Accurate and unambiguous structural elucidation is paramount for its effective utilization, and for this, a comprehensive analysis of its spectroscopic data is indispensable.

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of spectral data. It offers in-depth interpretations, explains the causal relationships behind the observed spectral features, and provides field-proven insights into the experimental methodologies.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined analysis offers a self-validating system for its characterization.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and the number of protons attached to each carbon.

Experimental Protocol: NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm, which typically does not interfere with the analyte signals.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing to 0.00 ppm is required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

  • The NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (NS), relaxation delay (D1), and acquisition time (AQ).

  • For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom.[2] An adequate relaxation delay is crucial for accurate integration, especially for quaternary carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Setup Experiment (¹H, ¹³C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Generalized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the two methylene groups of the chloroethyl chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90Multiplet2HAromatic (ortho-protons)
~7.65Multiplet3HAromatic (meta- & para-protons)
~3.85Triplet2H-SO₂-CH₂-
~3.60Triplet2H-CH₂-Cl

Note: The precise chemical shifts can vary slightly depending on the solvent and the concentration.

Expertise & Experience in Interpretation:

  • Aromatic Region: The protons on the phenyl ring ortho to the electron-withdrawing sulfonyl group are deshielded and thus appear at a lower field (~7.90 ppm) compared to the meta and para protons (~7.65 ppm). The multiplicity of these signals is complex due to spin-spin coupling between the aromatic protons.

  • Aliphatic Region: The two methylene groups of the ethyl chain appear as distinct triplets. The protons of the methylene group adjacent to the strongly electron-withdrawing sulfonyl group (-SO₂-CH₂-) are significantly deshielded and resonate at a lower field (~3.85 ppm) compared to the methylene group attached to the chlorine atom (-CH₂-Cl) at ~3.60 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons (n+1 rule, where n=2). The coupling constant (J-value) for these triplets is typically in the range of 6-8 Hz.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~139.0Aromatic (ipso-carbon)
~134.0Aromatic (para-carbon)
~129.5Aromatic (meta-carbons)
~128.0Aromatic (ortho-carbons)
~58.0-SO₂-CH₂-
~40.0-CH₂-Cl

Note: The precise chemical shifts can vary slightly depending on the solvent and the concentration.[3]

Expertise & Experience in Interpretation:

  • Aromatic Carbons: The four distinct signals in the aromatic region confirm the presence of a monosubstituted benzene ring. The ipso-carbon (attached to the sulfonyl group) is typically the most deshielded among the aromatic carbons. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the sulfonyl group.

  • Aliphatic Carbons: The two aliphatic carbons give rise to two distinct signals. The carbon atom directly attached to the electron-withdrawing sulfonyl group (-SO₂-CH₂-) is deshielded and appears at a lower field (~58.0 ppm). The carbon atom bonded to the chlorine atom (-CH₂-Cl) is also deshielded, but to a lesser extent, and resonates at a higher field (~40.0 ppm). This is consistent with the relative electronegativities and electron-withdrawing capabilities of the sulfonyl group and the chlorine atom.[4][5]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: ATR-IR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the phenyl, sulfonyl, and chloroalkyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1580, ~1475, ~1450Medium-StrongAromatic C=C skeletal vibrations
~1320-1300StrongAsymmetric SO₂ stretch
~1160-1140StrongSymmetric SO₂ stretch
~750-700StrongC-Cl stretch
~700-650StrongAromatic C-H out-of-plane bend

Expertise & Experience in Interpretation:

  • Sulfonyl Group: The most characteristic and intense absorptions in the IR spectrum of a sulfone are the asymmetric and symmetric stretching vibrations of the S=O bonds.[6] For this compound, these are observed as strong bands around 1320-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The presence of these two strong bands is a definitive indicator of the sulfone functional group.

  • Aromatic Ring: The presence of the phenyl group is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region.[7] The strong absorption in the 700-650 cm⁻¹ range is indicative of a monosubstituted benzene ring.

  • Chloroalkyl Group: The C-Cl stretching vibration typically appears as a strong band in the fingerprint region, around 750-700 cm⁻¹.[8] The aliphatic C-H stretching vibrations are observed in the 2950-2850 cm⁻¹ region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable.

    • Oven Program: A temperature gradient program is used to ensure good separation and peak shape, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: A mass range of m/z 40-300 is typically sufficient to observe the molecular ion and key fragment ions.

Mass Spectrometric Data

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

m/zProposed Fragment
204/206[M]⁺ (Molecular ion)
141[M - SO₂H]⁺ or [C₆H₅SO₂]⁺
125[C₆H₅SO]⁺
77[C₆H₅]⁺
63/65[CH₂CH₂Cl]⁺

Expertise & Experience in Interpretation:

  • Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z 204, with a characteristic isotopic peak at m/z 206 ([M+2]⁺) in an approximately 3:1 ratio, which is indicative of the presence of one chlorine atom.

  • Fragmentation Pattern: The fragmentation of aryl alkyl sulfones is often initiated by cleavage of the C-S or S-O bonds.

    • A prominent peak at m/z 141 corresponds to the phenylsulfonyl cation ([C₆H₅SO₂]⁺).

    • Loss of an oxygen atom from the phenylsulfonyl cation can lead to the fragment at m/z 125 ([C₆H₅SO]⁺).

    • Cleavage of the C-S bond can result in the formation of the phenyl cation at m/z 77 ([C₆H₅]⁺).

    • The chloroethyl cation ([CH₂CH₂Cl]⁺) would give rise to peaks at m/z 63 and 65 due to the isotopes of chlorine.

Fragmentation_Pathway M [C₆H₅SO₂CH₂CH₂Cl]⁺˙ m/z 204/206 F141 [C₆H₅SO₂]⁺ m/z 141 M->F141 - •CH₂CH₂Cl F63 [CH₂CH₂Cl]⁺ m/z 63/65 M->F63 - •C₆H₅SO₂ F77 [C₆H₅]⁺ m/z 77 F141->F77 - SO₂ F125 [C₆H₅SO]⁺ m/z 125 F141->F125 - O

Caption: Plausible mass spectral fragmentation pathway of this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum corroborates the molecular weight and provides insight into the molecule's fragmentation behavior. This detailed understanding of its spectroscopic properties is essential for ensuring the quality and purity of this important chemical intermediate in research and development settings.

References

A Technical Guide to the Reactivity of 2-Chloroethyl Phenyl Sulfone with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the reactivity of 2-chloroethyl phenyl sulfone, a versatile bifunctional reagent. We will dissect the underlying electronic and steric factors that govern its reactions with a range of nucleophiles, focusing on the critical competition between substitution and elimination pathways. This document is intended for researchers, scientists, and drug development professionals who utilize sulfone chemistry in the design and synthesis of complex molecular architectures.

Introduction: The Synthetic Potential of this compound

This compound, with the chemical formula C₈H₉ClO₂S, is a crystalline solid that serves as a valuable building block in organic synthesis.[1][2][3] Its utility stems from the presence of two key reactive sites: an electrophilic carbon atom bonded to a chlorine leaving group and acidic protons on the carbon adjacent to the potent electron-withdrawing phenylsulfonyl group. This duality in reactivity allows it to act as a precursor to a variety of functionalized sulfones and, most notably, as a stable and reliable source of phenyl vinyl sulfone.[4][5]

The sulfone functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutics, including antibiotics, cancer treatments, and anti-inflammatory agents.[6][7][8] Phenyl vinyl sulfone, the primary product derived from the elimination reaction of this compound, is a particularly important intermediate. Its activated double bond makes it an excellent Michael acceptor, enabling covalent modification of biological targets, a strategy frequently employed in drug design.[9][10] Understanding and controlling the reactivity of this compound is therefore paramount for its effective application in synthetic and medicinal chemistry.

Core Reactivity Principles: A Tale of Two Pathways

The reaction of this compound with a nucleophile (or base) is governed by a classic mechanistic crossroads: bimolecular nucleophilic substitution (Sₙ2) versus bimolecular elimination (E2).[11][12] The outcome is dictated by the interplay of the substrate's structure, the nature of the nucleophile/base, the solvent, and the temperature.

The powerful electron-withdrawing nature of the phenylsulfonyl group (−SO₂Ph) is the dominant factor influencing the substrate's reactivity. It exerts a strong negative inductive effect (-I), which polarizes the C-Cl bond, making the α-carbon (C2) highly electrophilic and susceptible to nucleophilic attack. Simultaneously, this effect acidifies the protons on the β-carbon (C1), facilitating their abstraction by a base.

Caption: Key reactive sites in this compound.

This electronic activation sets the stage for the competition between Sₙ2 and E2 pathways.

G start This compound + Nucleophile/Base (Nu⁻) sn2_product Substitution Product (PhSO₂CH₂CH₂-Nu) start->sn2_product Sₙ2 Pathway (Nucleophilic Attack on Cα) e2_product Elimination Product (Phenyl Vinyl Sulfone) start->e2_product E2 Pathway (Base abstracts H from Cβ) sub_text Favored by: • Strong, non-bulky nucleophiles • Polar aprotic solvents el_text Favored by: • Strong, sterically hindered bases • Higher temperatures

Caption: Competing Sₙ2 and E2 reaction pathways.

The Elimination (E2) Pathway: Synthesis of Phenyl Vinyl Sulfone

The reaction of this compound with a base is the most common and synthetically valuable transformation, leading to phenyl vinyl sulfone via an E2 mechanism.[13][14] This reaction is highly efficient and is the preferred industrial method for producing this important Michael acceptor.

Mechanism of Elimination

The E2 reaction is a concerted process where the base abstracts a proton from the β-carbon at the same time as the C-C π-bond is formed and the chloride leaving group departs. The strong electron-withdrawing sulfonyl group significantly lowers the pKa of the β-protons, making them readily accessible to even moderately strong bases.

Caption: The concerted E2 mechanism for the formation of phenyl vinyl sulfone.

Reaction Conditions and Base Selection

The choice of base is critical for maximizing the yield of the elimination product while minimizing side reactions.

BaseSolvent(s)Temperature (°C)Key AdvantagesReference
Triethylamine (Et₃N)Tetrahydrofuran (THF)22Mild conditions, good yield.[14]
DiisopropylamineTHF, Ethyl Acetate-10 to 25Effectively controls polymerization of the product.[13]
Sodium Hydroxide (NaOH)Water, Biphasic systemsRefluxInexpensive, suitable for large-scale synthesis.[13][14]

Causality Behind Experimental Choices:

  • Sterically Hindered Bases: Bases like triethylamine and diisopropylamine are sterically bulky.[13] This bulkiness impedes their ability to act as nucleophiles and attack the α-carbon (Sₙ2 pathway), thus favoring their function as a base to abstract the more accessible β-proton (E2 pathway).[15][16]

  • Solvent: Aprotic solvents like THF and ethyl acetate are commonly used.[13] They readily dissolve the organic substrate and base without interfering with the reaction mechanism, as a protic solvent might (e.g., by solvating the base).

  • Temperature: While reactions can proceed at room temperature, lower temperatures (-10 to 25 °C) are often employed to control the exothermicity of the reaction and, crucially, to prevent the polymerization of the highly reactive phenyl vinyl sulfone product.[13]

Experimental Protocol: Synthesis of Phenyl Vinyl Sulfone with Diisopropylamine

This protocol is adapted from a patented, improved process designed to minimize polymer impurities.[13]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve 1. Dissolve 2-chloroethyl phenyl sulfone in THF cool 2. Cool solution to 0 °C dissolve->cool add_base 3. Slowly add diisopropylamine cool->add_base stir 4. Stir at 0-10 °C for 12 hours add_base->stir filter 5. Filter the mixture stir->filter concentrate 6. Concentrate filtrate under reduced pressure filter->concentrate product 7. Obtain Phenyl Vinyl Sulfone concentrate->product

Caption: Experimental workflow for phenyl vinyl sulfone synthesis.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 20.0 g of this compound in 150 mL of tetrahydrofuran (THF).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Base Addition: Slowly add 15.1 mL (1.1 to 1.5 molar equivalents) of diisopropylamine dropwise via a dropping funnel. Maintain the internal reaction temperature below 15 °C during the addition. The addition should take approximately 30 minutes.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0–10 °C for 12 hours to ensure the reaction goes to completion.

  • Filtration: Filter the resulting mixture to remove the diisopropylammonium chloride salt. Wash the filter cake with a small amount of cold THF (e.g., 50 mL) to recover any entrained product.

  • Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure (rotary evaporation) at a temperature not exceeding 40 °C to remove the solvent and any excess amine. The remaining residue is the target product, phenyl vinyl sulfone.

  • Validation: The purity of the product can be assessed by GC, and its identity confirmed by ¹H NMR and IR spectroscopy. The absence of starting material and minimal polymer content validates the success of the protocol.

The Nucleophilic Substitution (Sₙ2) Pathway

While the E2 pathway often dominates, under specific conditions, this compound can undergo nucleophilic substitution.[17] This pathway is favored by strong, non-bulky nucleophiles that are relatively weak bases.[11][18] The reaction proceeds via a classic Sₙ2 mechanism, where the nucleophile attacks the electrophilic α-carbon, displacing the chloride ion in a single, concerted step, resulting in inversion of stereochemistry if the carbon were chiral.

Reaction with Thiolate Nucleophiles

Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles due to the high polarizability of sulfur.[19][20] They are also relatively weak bases compared to their oxygen analogs (alkoxides), which makes them ideal candidates for promoting the Sₙ2 reaction over E2.

General Reaction: Ph-SO₂-CH₂CH₂-Cl + R-S⁻ → Ph-SO₂-CH₂CH₂-S-R + Cl⁻

This reaction is valuable for synthesizing various thioether-containing sulfones, which are scaffolds of interest in medicinal chemistry.

Reaction with Alkoxide Nucleophiles

Alkoxides (R-O⁻) are strong nucleophiles but also strong bases, meaning they can participate in both Sₙ2 and E2 reactions.[21][22] To favor substitution, it is crucial to use a non-bulky alkoxide, such as methoxide or ethoxide, and to maintain a lower reaction temperature. Using a bulky alkoxide like potassium tert-butoxide would strongly favor the E2 pathway.

General Reaction: Ph-SO₂-CH₂CH₂-Cl + R-O⁻ → Ph-SO₂-CH₂CH₂-O-R + Cl⁻

This is an application of the Williamson ether synthesis, providing access to ether-functionalized phenyl sulfones.[21]

Controlling the Sₙ2 vs. E2 Outcome

The following table summarizes the key factors researchers can manipulate to direct the reaction toward the desired substitution or elimination product.[15]

FactorFavors Sₙ2 (Substitution)Favors E2 (Elimination)Rationale
Nucleophile/Base Strong, non-bulky nucleophile (e.g., I⁻, RS⁻, N₃⁻)Strong, bulky base (e.g., t-BuO⁻, Et₃N)Bulky reagents cannot easily access the α-carbon for backside attack, so they preferentially abstract the sterically accessible β-proton.
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Less critical, but E2 is fast in many solvents.Polar aprotic solvents solvate the cation but not the nucleophile, increasing its "naked" reactivity for Sₙ2 attack.
Temperature Lower temperatureHigher temperatureElimination reactions have a higher activation energy and are more entropically favored (two molecules form three), so their rate increases more significantly with temperature.

Applications in Drug Development and Organic Synthesis

The dual reactivity of this compound makes it a strategic starting material.

  • Precursor to Michael Acceptors: As detailed, its primary use is in the synthesis of phenyl vinyl sulfone.[13][14] This α,β-unsaturated sulfone is a key component in many biologically active molecules and drug candidates, where it often acts as a covalent inhibitor by reacting with nucleophilic residues (like cysteine) in target proteins.[9][10]

  • Synthesis of Functionalized Sulfones: The Sₙ2 pathway allows for the introduction of diverse functionalities. For instance, reacting it with the anion of a heterocycle can tether the (phenylsulfonyl)ethyl moiety to a core structure, a common strategy in building drug candidates. The resulting sulfone can act as a key pharmacophore or a versatile synthetic handle for further transformations.[6][23]

Conclusion

This compound is a reagent of significant synthetic value, defined by the competitive interplay between E2 and Sₙ2 reaction pathways. The strongly activating phenylsulfonyl group renders the molecule susceptible to both elimination of HCl to form phenyl vinyl sulfone and nucleophilic substitution at the chloro-bearing carbon. By carefully selecting the reaction partner (a bulky base vs. a non-bulky, potent nucleophile), solvent, and temperature, a synthetic chemist can exert precise control over the reaction outcome. A thorough understanding of these mechanistic principles is essential for leveraging the full potential of this versatile building block in the fields of organic synthesis, materials science, and the development of novel therapeutics.

References

Introduction: The Sulfone Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Sulfone-Containing Compounds

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a remarkably versatile and stable pharmacophore in drug discovery.[1][2] While structurally simple, this organosulfur moiety imparts a unique combination of physicochemical properties—including high polarity, metabolic stability, and the ability to act as a strong hydrogen-bond acceptor—making it a privileged scaffold in the design of therapeutic agents.[3] Molecules bearing a sulfone unit are found in a wide array of clinically significant drugs used to treat diverse medical conditions, from infectious diseases to cancer and chronic inflammation.[4]

This guide offers a comprehensive technical overview of the multifaceted biological activities of sulfone-containing compounds. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into their core mechanisms of action, the broad spectrum of their therapeutic applications, and the experimental methodologies required to evaluate their efficacy. By synthesizing technical accuracy with field-proven insights, this document aims to illuminate the causality behind experimental choices and provide a robust framework for future research and development in this vital area of medicinal chemistry.

Part 1: Core Mechanisms of Action

The diverse therapeutic effects of sulfone-containing compounds are rooted in several distinct and well-elucidated molecular mechanisms. Understanding these foundational pathways is critical for both rational drug design and the interpretation of biological data.

Antimicrobial Activity: Inhibition of Folate Synthesis

The classic antibacterial and antiprotozoal action of many sulfone drugs, most notably dapsone, is achieved through the targeted disruption of the microbial folic acid synthesis pathway.[5][6] Bacteria and protozoa must synthesize their own dihydrofolic acid, a crucial precursor for nucleic acid synthesis, as they cannot uptake it from their environment.[7]

Sulfones act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .[8][9] Structurally, they mimic the natural substrate, para-aminobenzoic acid (PABA), and compete for the enzyme's active site.[5][10] This competitive antagonism blocks the synthesis of dihydropteroic acid, thereby halting the entire folate pathway and inhibiting microbial DNA synthesis and replication.[6][9] Because mammalian cells acquire folate from their diet and lack the DHPS enzyme, this mechanism provides selective toxicity against susceptible pathogens.[7]

Folic_Acid_Pathway_Inhibition Mechanism of DHPS Inhibition by Sulfones cluster_reaction Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) (Natural Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Product Dihydropteroic Acid DHPS->Product Catalyzes Sulfone Sulfone Drug (e.g., Dapsone) Block INHIBITION Sulfone->Block Folate Dihydrofolic Acid -> Nucleic Acid Synthesis Product->Folate Block->DHPS

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfone drugs.

Anti-inflammatory Activity: Myeloperoxidase (MPO) Inhibition

Beyond their antimicrobial effects, many sulfones, particularly dapsone, exhibit potent anti-inflammatory properties.[5][11] This activity is largely attributed to the inhibition of myeloperoxidase (MPO) , an enzyme found in neutrophils that plays a key role in oxidative stress during inflammation.[5][12]

MPO catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a highly potent and cytotoxic oxidant.[12] While HOCl is part of the innate immune response to kill pathogens, its excessive production can cause significant damage to host tissues in chronic inflammatory states.[5] Dapsone reversibly inhibits MPO by arresting the enzyme in an inactive intermediate state.[12] This action prevents the accumulation of HOCl, thereby reducing neutrophil-mediated tissue damage and tempering the inflammatory response.[5][6] This mechanism is central to the use of dapsone in treating inflammatory skin conditions like dermatitis herpetiformis.[12][13]

MPO_Inhibition_Pathway Mechanism of MPO Inhibition by Sulfones cluster_inflammation Inflammatory Cascade Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Enzyme Neutrophil->MPO Releases HOCl Hypochlorous Acid (HOCl) (Potent Oxidant) MPO->HOCl Catalyzes H2O2 Hydrogen Peroxide (H₂O₂) + Chloride (Cl⁻) H2O2->MPO Damage Oxidative Tissue Damage & Inflammation HOCl->Damage Sulfone Sulfone Drug (e.g., Dapsone) Block INHIBITION Sulfone->Block Block->MPO

Caption: Inhibition of the pro-inflammatory enzyme Myeloperoxidase (MPO) by sulfones.

Part 2: A Broad Spectrum of Biological Activities

The core mechanisms of sulfones translate into a wide range of therapeutic applications. The sulfone scaffold has been successfully integrated into molecules demonstrating antibacterial, anti-inflammatory, antitumor, and antiviral activities.

Class of Sulfone Compound Biological Activity Key Mechanism / Finding References
Diaminodiphenyl Sulfone (Dapsone) Antibacterial (Leprosy), Anti-inflammatoryInhibition of dihydropteroate synthase (DHPS) and myeloperoxidase (MPO).[5][9][12]
Vinyl Sulfones Antibacterial (MRSA), AntitumorCovalent modification of cysteine-containing proteins; microtubule polymerization inhibition.[14][15]
Sulindac Sulfone Antitumor (Colon Cancer)Induction of apoptosis, independent of prostaglandin synthesis inhibition.[16]
Diaryl Sulfones Antimicrobial, Antioxidant, Anti-inflammatoryDiverse mechanisms depending on substitution; often linked to antioxidant properties.[17]
Sulfone-Triazole Derivatives Anti-inflammatory, AntitumorInhibition of NO, TNF-α, and IL-12 production; cytotoxicity against hepatoma cells.[18]
Cyclic Sulfones Antiviral (HIV, Hepatitis C), NeuroprotectiveServe as rigid scaffolds that enhance binding to enzyme targets like HIV-1 protease.[19]
Sulfone-Oxadiazole Hybrids Antibacterial (Plant Pathogens)Inhibition of extracellular polysaccharide production in bacteria like Xanthomonas oryzae.[20]
Benzyl Naphthyl Sulfones Antitumor (HeLa, MCF-7)Induction of apoptosis; structure-activity studies show sulfonyl group is essential for high potency.[21]
Antitumor and Antineoplastic Activity

A growing body of research has established sulfone derivatives as promising anticancer agents. Their mechanisms are varied and target key hallmarks of cancer:

  • Induction of Apoptosis: Compounds like sulindac sulfone and novel benzyl naphthyl sulfones have been shown to trigger programmed cell death in various cancer cell lines, including colon and breast cancer.[16][21] This effect is often independent of the anti-inflammatory pathways, pointing to a distinct antineoplastic mechanism.[16]

  • Cell Cycle Arrest: Certain sulfone derivatives can halt the proliferation of cancer cells by arresting them at specific checkpoints in the cell cycle, such as the G0/G1 or G2/M phase.[18]

  • Inhibition of Microtubule Polymerization: Vinyl sulfone derivatives have been developed as potent anti-tubulin agents.[15] By binding to the colchicine site on tubulin, they disrupt the formation of the microtubule network, leading to G2/M phase arrest and apoptosis.[15]

Part 3: Structure-Activity Relationship (SAR) and Rational Drug Design

The biological activity of a sulfone-containing compound is not solely determined by the sulfonyl group but by the entire molecular architecture. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and minimizing side effects.[22]

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to correlate physicochemical properties or molecular descriptors with biological activity.[23] For sulfone drugs, QSAR has been instrumental in developing pharmacophore models. For instance, 3D-QSAR studies on sulfone inhibitors of DHPS have provided detailed models of the steric and electrostatic features required for potent binding, guiding the synthesis of more effective antibiotics.[8]

SAR studies on antitumor sulfones have revealed that the sulfonyl group is often essential for potent activity when compared to corresponding sulfide or sulfoxide analogs.[21] This highlights the importance of the oxidation state of the sulfur atom for achieving the desired biological effect.

QSAR_Workflow Generalized QSAR Workflow Dataset Dataset of Sulfone Analogs with Known Biological Activity (Y) Descriptors Calculate Molecular Descriptors (Physicochemical/Structural) (X) Dataset->Descriptors Model Develop Mathematical Model Activity (Y) = f(X) (e.g., Regression, CoMFA) Descriptors->Model Validation Model Validation (Cross-validation, External Test Set) Model->Validation Prediction Predict Activity of New, Unsynthesized Compounds Validation->Prediction Synthesis Synthesize & Test Most Promising Candidates Prediction->Synthesis Synthesis->Dataset Iterative Refinement

Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Part 4: Experimental Evaluation of Biological Activity

Rigorous and reproducible experimental protocols are the bedrock of drug discovery. This section provides validated, step-by-step methodologies for assessing the core biological activities of novel sulfone compounds.

Overall Screening Workflow

The evaluation of a new compound follows a hierarchical process, moving from broad, high-throughput screens to more specific, mechanism-based assays.[24] This "screening cascade" ensures that resources are focused on the most promising candidates.

Screening_Workflow General Drug Discovery Screening Cascade Phase1 Phase 1: Primary Screening (High-Throughput Assays) Phase2 Phase 2: Hit Confirmation (Dose-Response Curves, IC₅₀/EC₅₀) Phase1->Phase2 Identifies 'Hits' Phase3 Phase 3: Secondary Assays (Mechanism of Action, Selectivity) Phase2->Phase3 Confirms & Ranks Hits Phase4 Phase 4: Lead Optimization (SAR, In Vivo Models) Phase3->Phase4 Characterizes 'Leads'

Caption: A phased approach for screening and optimizing novel bioactive compounds.

Protocol 1: In Vitro Antibacterial Susceptibility (MIC Assay)

Principle: The Broth Microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation: Prepare a stock solution of the test sulfone compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target bacterium (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of final concentrations. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Data Analysis: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader can also be used to measure absorbance at 600 nm.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

  • Cell Seeding: Seed a 96-well plate with the target cancer cells (e.g., HeLa, MCF-7) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test sulfone compound in culture medium. Replace the old medium in the plate with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (cells + medium with solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (50% inhibitory concentration).[24]

Protocol 3: General Enzyme Inhibition Assay (Spectrophotometric)

Principle: The rate of an enzyme-catalyzed reaction that produces a chromogenic product is measured in the presence and absence of an inhibitor. The reduction in the reaction rate indicates inhibition.[24]

Methodology:

  • Reagent Preparation: Prepare an assay buffer at the optimal pH for the target enzyme (e.g., DHPS). Prepare a stock solution of the purified enzyme and the necessary substrates (e.g., PABA and Dihydropteridine Diphosphate for DHPS).

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test sulfone compound. Allow a short pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate(s) to all wells simultaneously.

  • Kinetic Measurement: Immediately place the plate in a temperature-controlled spectrophotometer and measure the increase in absorbance of the product over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve. Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[24]

Conclusion and Future Outlook

Sulfone-containing compounds represent a cornerstone of modern medicinal chemistry, with a rich history and a vibrant future. Their dual antimicrobial and anti-inflammatory mechanisms, coupled with emerging roles in oncology and virology, underscore the remarkable versatility of the sulfone scaffold. The continued exploration of this chemical space, driven by rational design strategies like QSAR and enabled by robust biological evaluation protocols, promises to yield a new generation of therapeutic agents. As our understanding of disease pathology deepens, the "chemical chameleon" nature of the sulfone group will undoubtedly be leveraged to develop novel, highly targeted drugs to address pressing global health challenges.[4][25]

References

The Diverse Mechanisms of Action of Aryl Sulfone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Introduction

Aryl sulfone derivatives represent a versatile class of organic compounds characterized by a sulfonyl functional group attached to two aromatic rings. This core structure serves as a scaffold for a wide array of therapeutic agents with diverse mechanisms of action, spanning antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide provides an in-depth exploration of the molecular pathways and protein interactions modulated by these compounds, offering valuable insights for researchers and drug development professionals.

Part 1: Antimicrobial and Anti-inflammatory Mechanisms

The therapeutic journey of aryl sulfone derivatives began with the discovery of their potent antimicrobial properties. Dapsone, a cornerstone in the treatment of leprosy, exemplifies the classical mechanism of action for this class of drugs.[3][4]

Inhibition of Folate Synthesis

Similar to sulfonamide antibiotics, dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[5][6][7] By competing with the natural substrate, para-aminobenzoic acid (PABA), dapsone effectively halts the production of dihydrofolic acid, a precursor for nucleic acid synthesis, thereby arresting bacterial growth.[4][6] This bacteriostatic effect is particularly potent against Mycobacterium leprae.[5]

Anti-inflammatory Effects

Beyond its antimicrobial activity, dapsone and other aryl sulfone derivatives exhibit significant anti-inflammatory properties.[4] This is primarily attributed to the inhibition of myeloperoxidase (MPO), an enzyme found in neutrophils.[3][7] MPO plays a critical role in the inflammatory response by producing hypochlorous acid (HOCl), a potent oxidizing agent that can cause tissue damage.[3] Dapsone inhibits MPO, reducing the production of HOCl and mitigating inflammation.[4][7] This mechanism is central to its use in treating inflammatory skin conditions like dermatitis herpetiformis.[3][4]

Some sulfone derivatives have also been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12).[8][9] The underlying mechanism involves the reduction of inducible nitric oxide synthase (iNOS) protein expression.[9]

cluster_Antimicrobial Antimicrobial Action cluster_Antiinflammatory Anti-inflammatory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dapsone_AM Dapsone (Aryl Sulfone) Dapsone_AM->DHPS Competitively Inhibits Dihydrofolic_Acid Dihydrofolic Acid Synthesis DHPS->Dihydrofolic_Acid Nucleic_Acid Nucleic Acid Synthesis Dihydrofolic_Acid->Nucleic_Acid Bacterial_Growth Bacterial Growth Inhibition Dapsone_AI Dapsone (Aryl Sulfone) MPO Myeloperoxidase (MPO) Dapsone_AI->MPO Inhibits HOCl Hypochlorous Acid (HOCl) Production MPO->HOCl Tissue_Damage Inflammation & Tissue Damage HOCl->Tissue_Damage

Dual antimicrobial and anti-inflammatory mechanisms of Dapsone.

Part 2: Anticancer Mechanisms of Action

More recently, aryl sulfone derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms that target various hallmarks of cancer.

Molecular Glues and Protein Degradation

A fascinating and relatively new mechanism of action for certain aryl sulfonamides is their function as "molecular glues."[10][11] These compounds facilitate the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target.[12]

A prominent example is the interaction of aryl sulfonamides like indisulam with the DDB1-CUL4-associated factor 15 (DCAF15) E3 ubiquitin ligase complex.[13] This interaction induces the recruitment and degradation of the RNA-binding protein RBM39.[11][13] The loss of RBM39 leads to aberrant pre-mRNA splicing, ultimately causing cell cycle arrest and tumor regression.[11] This mechanism has positioned aryl sulfonamides as a novel class of targeted protein degraders with significant therapeutic potential.

ArylSulfonamide Aryl Sulfonamide (e.g., Indisulam) TernaryComplex Ternary Complex (Aryl Sulfonamide-DCAF15-RBM39) ArylSulfonamide->TernaryComplex Induces DCAF15 DCAF15 (E3 Ligase Substrate Receptor) CUL4 CUL4-DDB1 E3 Ligase Complex DCAF15->CUL4 Part of DCAF15->TernaryComplex RBM39 RBM39 (Target Protein) RBM39->TernaryComplex Ubiquitination RBM39 Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Splicing Aberrant pre-mRNA Splicing Proteasome->Splicing CellDeath Cancer Cell Death Splicing->CellDeath

Molecular glue mechanism of aryl sulfonamides.
Enzyme Inhibition

Aryl sulfone derivatives have been designed to inhibit a variety of enzymes implicated in cancer progression.

  • Protein Tyrosine Phosphatases (PTPs): Aryl vinyl sulfones and sulfonates can act as mechanism-based inhibitors of PTPs.[14][15] These compounds irreversibly modify the active site cysteine of PTPs through a Michael addition reaction, leading to their inactivation.[14][15] Given the role of PTPs in regulating cell signaling pathways, their inhibition represents a valid anticancer strategy.

  • Steroid Sulfatase (STS): Aryl O-sulfamate derivatives are potent irreversible inhibitors of STS, an enzyme involved in the synthesis of estrogens that can fuel the growth of hormone-dependent cancers.[16]

Induction of Apoptosis and Cell Cycle Arrest

Many aryl sulfone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

  • Some heteroaryl styryl sulfone derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis by targeting proteins like CDC25C and Mcl-1.[17]

  • Other derivatives, such as those with a hydrazone linkage, induce apoptosis through the intrinsic pathway, involving changes in mitochondrial membrane potential and activation of caspases-9 and -3.[18]

  • Benzyl naphthyl sulfone derivatives have been found to trigger apoptosis via the p53-Bcl-2-Bax signaling pathway.[19]

Inhibition of Other Key Cellular Processes

The anticancer activity of aryl sulfones also extends to the inhibition of other critical cellular functions:

  • Microtubule Disruption: Certain steroidal and non-steroidal aryl sulfamates have been developed as microtubule-disrupting agents, interfering with cell division.[16]

  • Protein-Protein Interaction (PPI) Inhibition: Sulfono-γ-AApeptides, which contain a sulfone moiety, have been designed to mimic α-helices and disrupt PPIs, such as the p53-MDM2 interaction, which is a key target in cancer therapy.[20][21]

Part 3: Experimental Protocols for Mechanistic Studies

Elucidating the precise mechanism of action of a novel aryl sulfone derivative requires a combination of biochemical and cell-based assays.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of an aryl sulfone derivative against a purified enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Aryl sulfone test compounds

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound to create a range of concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme, and the test compound (or vehicle control).

  • Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time using a microplate reader (e.g., by measuring absorbance or fluorescence).

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality: This assay directly measures the effect of the compound on the catalytic activity of the isolated enzyme, providing a quantitative measure of its potency.

Protocol 2: Cell-Based Assay for Induction of Apoptosis

This protocol describes a method to assess whether an aryl sulfone derivative induces apoptosis in cancer cells using flow cytometry.

Objective: To quantify the percentage of apoptotic cells in a cancer cell line treated with a test compound.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Aryl sulfone test compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Resuspend the cells in the binding buffer provided with the staining kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Causality: This assay distinguishes between different stages of cell death, providing evidence for an apoptotic mechanism. The externalization of phosphatidylserine (detected by Annexin V) is an early hallmark of apoptosis.

cluster_Workflow Apoptosis Assay Workflow Start Cancer Cell Culture Treatment Treat with Aryl Sulfone Start->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Data Quantify Apoptotic Cell Populations Flow->Data

References

Phenyl Vinyl Sulfone Synthesis: A Technical Guide to the Dehydrochlorination of 2-Chloroethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenyl Vinyl Sulfone in Modern Chemistry

Phenyl vinyl sulfone is a pivotal organic compound, not merely a laboratory curiosity but a versatile and powerful building block in contemporary organic synthesis and medicinal chemistry.[1][2][3] Its electrophilic nature, stemming from the electron-withdrawing sulfonyl group, makes the vinyl moiety highly susceptible to Michael additions. This reactivity is harnessed in a multitude of applications, from the synthesis of complex carbocycles to its role as a key intermediate in the production of vital pharmaceuticals.[4][5] Notably, the vinyl sulfone motif is a recognized "privileged scaffold" in drug design, appearing in candidates for anticancer, anti-inflammatory, and neuroprotective agents.[2][5][6] Given its importance, robust and efficient synthetic routes to high-purity phenyl vinyl sulfone are of paramount interest to the scientific community. This guide provides an in-depth examination of a primary synthetic pathway: the base-mediated elimination of hydrogen chloride from 2-chloroethyl phenyl sulfone.

Core Synthesis Strategy: Base-Mediated Elimination Reaction

The conversion of this compound to phenyl vinyl sulfone is fundamentally a dehydrochlorination reaction—an elimination reaction where a proton and a chloride ion are removed from adjacent carbon atoms to form a double bond. The choice of base and reaction conditions is critical to ensure a high yield and purity, primarily by mitigating potential side reactions such as polymerization of the highly reactive vinyl sulfone product.[7]

Reaction Mechanism: An E2 Pathway

The reaction proceeds via a concerted E2 (elimination, bimolecular) mechanism. A base abstracts a proton from the carbon atom alpha to the sulfonyl group. The high acidity of this proton is a direct consequence of the powerful electron-withdrawing inductive and resonance effects of the phenyl sulfonyl group. Concurrently, the C-Cl bond breaks, and the chloride ion departs as the leaving group, leading to the formation of the C=C double bond.

Figure 1: The E2 dehydrochlorination mechanism for the synthesis of phenyl vinyl sulfone.

Experimental Protocols and Methodologies

While traditional methods have employed bases like triethylamine or sodium hydroxide, these can sometimes promote polymerization or require more rigorous purification.[7] An improved process utilizing a hindered amine base, such as diisopropylamine, offers excellent control over the reaction and yields a high-purity product with simplified workup.[7]

Protocol: Synthesis Using Diisopropylamine

This protocol is adapted from an improved preparation process that focuses on minimizing side reactions and simplifying purification.[7]

Materials and Equipment:

  • This compound

  • Diisopropylamine (1.0 to 1.5 equivalents)

  • Aprotic solvent (e.g., Tetrahydrofuran (THF) or Ethyl Acetate)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (e.g., 20.0 g) in an aprotic solvent like THF (150 ml) or ethyl acetate (200 ml) in a round-bottom flask equipped with a magnetic stirrer.[7]

  • Cooling: Place the flask in an ice bath and cool the solution to approximately 0°C with continuous stirring.[7]

  • Base Addition: Slowly add diisopropylamine (1.0 to 1.5 equivalents, e.g., 15.1 ml) dropwise to the cooled solution using a dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature below 15°C.[7] The addition should take approximately 30 minutes.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at a temperature between 0°C and 10°C for 12 hours to ensure the reaction goes to completion.[7]

  • Workup (THF as solvent):

    • Filter the reaction mixture to remove the diisopropylammonium chloride salt precipitate.

    • Wash the collected filter cake with a small portion of cold THF (e.g., 50 ml).[7]

    • Combine the filtrate and the washings.

  • Workup (Ethyl Acetate as solvent):

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with water to remove the ammonium salt.

  • Concentration: Remove the solvent from the resulting solution under reduced pressure using a rotary evaporator at a temperature of approximately 40°C.[7]

  • Product Isolation: The resulting solid is the target product, phenyl vinyl sulfone, which is often obtained in high purity (e.g., >99% by HPLC) and can be used without further purification for many applications.[7] The final product is a colorless solid with a melting point of 66–68°C.[7][8]

Comparative Analysis of Reaction Parameters

The choice of base and solvent significantly impacts the reaction's efficiency, cost, and environmental footprint. The following table summarizes key parameters for different methodologies.

ParameterMethod 1: DiisopropylamineMethod 2: TriethylamineMethod 3: Sodium Hydroxide
Base Type Hindered secondary amineTertiary amineStrong inorganic base
Solvent Aprotic (THF, Ethyl Acetate)[7]Aprotic (THF)[9]Biphasic or Alcoholic
Temperature -10°C to 25°C[7]22°C to reflux[9]Varies, often room temp.
Key Advantage High purity, low polymerization, simple workup[7]Common laboratory reagentLow cost
Considerations Higher cost of basePotential for quaternization side reactionsCan promote side reactions/polymerization
Typical Yield High (not explicitly quantified but implied by purity)74-78% (from a related synthesis step)[8]Potentially lower due to side reactions

Conclusion: A Self-Validating Protocol for High-Purity Synthesis

The synthesis of phenyl vinyl sulfone from this compound via base-mediated dehydrochlorination is a robust and reliable method. The use of a hindered base like diisopropylamine in an aprotic solvent represents a significant process improvement, effectively controlling the polymerization of the final product and simplifying the purification process.[7] This self-validating system, where the reaction conditions are tailored to prevent unwanted side reactions, ensures the consistent production of high-quality phenyl vinyl sulfone. This accessibility is crucial for researchers and drug development professionals who rely on this versatile intermediate for the advancement of new chemical entities and therapeutic agents.[4][5]

References

Stability of 2-Chloroethyl phenyl sulfone in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 2-Chloroethyl Phenyl Sulfone in Various Solvent Systems

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal reagent in synthetic organic chemistry, primarily valued as a stable precursor to phenyl vinyl sulfone, a highly reactive Michael acceptor. The utility of this compound is intrinsically linked to its stability, or controlled instability, under various chemical environments. This technical guide provides an in-depth analysis of the stability of this compound, focusing on the influence of different solvent systems. We will explore the core degradation pathways, the mechanistic role of solvents in promoting or inhibiting these pathways, and provide robust experimental protocols for assessing stability in a research and development setting.

Introduction: The Dual Nature of this compound

This compound, with the chemical structure C₆H₅SO₂CH₂CH₂Cl, occupies a unique position in the chemist's toolbox. On one hand, it is a crystalline solid that offers superior handling and storage characteristics compared to its highly reactive elimination product, phenyl vinyl sulfone.[1][2] On the other hand, its synthetic value is realized through its decomposition. The core of its reactivity lies in the electron-withdrawing nature of the phenyl sulfonyl group, which acidifies the protons on the α-carbon and activates the β-carbon for elimination. Understanding the kinetics and mechanisms of its degradation is paramount for its effective use in drug development and materials science, where precise control over reaction conditions is critical.

This guide will dissect the factors governing its stability, with a primary focus on the choice of solvent—a parameter that can dictate the rate and outcome of its transformation.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before delving into its chemical stability.

PropertyValueReference
Chemical Formula C₈H₉ClO₂S[1][2]
Molecular Weight 204.67 g/mol [1]
Appearance White to off-white crystalline solid[1][3]
Melting Point 50-57 °C[3][4]
CAS Number 938-09-0[2]
Storage Recommended in a cool (<15°C), dark place[1]

The Primary Degradation Pathway: Base-Catalyzed Elimination

The most significant and synthetically useful degradation pathway for this compound is the E2 (elimination, bimolecular) reaction to form phenyl vinyl sulfone and hydrochloric acid.[5] This reaction is typically initiated by a base.

The mechanism involves the abstraction of a proton from the carbon alpha to the sulfonyl group. The resulting carbanion facilitates the expulsion of the chloride ion from the beta position, leading to the formation of a carbon-carbon double bond.

Diagram of the Elimination Pathway

Caption: Base-catalyzed elimination of HCl from this compound.

This reaction underscores the compound's inherent instability in the presence of basic substances. The choice of solvent plays a critical role in modulating the efficiency of this transformation.

The Role of the Solvent in Modulating Stability

Solvents do more than just dissolve reactants; they are active participants in the chemical environment, influencing reaction rates and mechanisms through polarity, proticity, and specific molecular interactions.

Aprotic Solvents: Facilitating Elimination

Aprotic solvents are those that lack O-H or N-H bonds and therefore cannot act as hydrogen bond donors.[6][7] They are the solvents of choice for promoting the base-catalyzed elimination of this compound.[5]

  • Polar Aprotic Solvents (e.g., DMF, THF, Ethyl Acetate, Acetonitrile): These solvents possess significant dipole moments, allowing them to dissolve both the substrate and ionic species. Crucially, they do not form strong hydrogen bonds with the base (nucleophile).[8] This lack of "caging" leaves the base unencumbered and highly reactive, leading to a rapid rate of elimination.[9][10] A patent for the synthesis of phenyl vinyl sulfone explicitly lists solvents like DMF, THF, and ethyl acetate for this reason.[5] In the absence of an added base, this compound exhibits reasonable stability in these solvents, but degradation can be initiated by trace impurities.

  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): Due to their low polarity, these solvents are less effective at dissolving the sulfone and any ionic bases. Consequently, reactions are often slower or require phase-transfer catalysts. The stability of this compound in these solvents is generally high, provided no basic contaminants are present.

Protic Solvents: Introducing Alternative Degradation Routes

Protic solvents, such as water and alcohols, contain O-H or N-H bonds and can readily donate hydrogen bonds.[6] Their interaction with this compound is more complex and can lead to different stability profiles.

  • Solvation and Reduced Reactivity in E2: Protic solvents strongly solvate anions (like bases or the chloride leaving group) through hydrogen bonding. This "caging" effect stabilizes the base, making it less reactive and slowing down the rate of E2 elimination compared to aprotic solvents.[8][9]

  • Potential for Solvolysis (Sɴ1/Sɴ2 Substitution): Protic solvents can also act as nucleophiles. This opens up the possibility of solvolysis reactions, where a solvent molecule displaces the chloride ion. For instance, in water, hydrolysis can occur, and in alcohols, ether formation is possible. The related compound, 2-chloroethyl phenyl sulfide, has been shown to hydrolyze to 2-hydroxyethyl phenyl sulfide.[11] While the electron-withdrawing sulfone group disfavors the formation of a carbocation needed for a pure Sɴ1 mechanism, a direct Sɴ2 substitution by the solvent molecule is a plausible degradation pathway, particularly at elevated temperatures.

Experimental Design for Stability Assessment

To provide actionable insights for laboratory professionals, we present a standardized protocol for evaluating the stability of this compound in various solvents. This protocol is designed as a self-validating system to ensure trustworthy and reproducible results.

Objective

To quantify the degradation rate of this compound in a selection of representative protic, aprotic, and nonpolar solvents at ambient and accelerated (elevated temperature) conditions.

Materials and Reagents
  • This compound (purity >98%, verified by GC or HPLC)[1]

  • Solvents (HPLC Grade or equivalent):

    • Acetonitrile (Polar Aprotic)

    • Methanol (Polar Protic)

    • Water (Polar Protic)

    • Toluene (Nonpolar Aprotic)

  • Analytical Standard: Phenyl Vinyl Sulfone (for impurity identification)

  • Class A Volumetric Glassware

  • HPLC system with UV detector

  • Thermostatically controlled oven or water bath

Experimental Workflow Diagram

Caption: Experimental workflow for assessing the stability of this compound.

Step-by-Step Protocol
  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile. Acetonitrile is chosen as it is a relatively inert solvent for the compound and is compatible with reverse-phase HPLC.

  • Sample Preparation: For each solvent to be tested (Acetonitrile, Water, Methanol, Toluene), transfer 9.9 mL into a labeled screw-cap vial. Spike each vial with 100 µL of the stock solution to achieve a final concentration of approximately 10 µg/mL. Prepare two sets of samples for each solvent—one for ambient (25°C) and one for accelerated (40°C) conditions.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot from each sample into the HPLC system to determine the initial concentration.

  • Incubation: Store the vials under the specified temperature conditions, protected from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 6, 12, 24, 48, 72 hours), remove an aliquot from each vial and analyze by HPLC.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Rationale: This reverse-phase method will effectively separate the relatively nonpolar this compound from its more nonpolar degradation product, phenyl vinyl sulfone, and potential polar solvolysis products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement. Plot this percentage against time to determine the degradation kinetics.

Expected Outcomes (Hypothetical Data)

The following table summarizes the anticipated stability profile based on the chemical principles discussed.

SolventTypeExpected Stability at 40°CPrimary Degradation Product(s)
TolueneNonpolar AproticHigh Minimal degradation expected
AcetonitrilePolar AproticHigh to Moderate Phenyl Vinyl Sulfone (if basic impurities present)
MethanolPolar ProticModerate to Low Phenyl Vinyl Sulfone, Methyl 2-(phenylsulfonyl)ethyl ether
WaterPolar ProticLow Phenyl Vinyl Sulfone, 2-(Phenylsulfonyl)ethanol

Conclusion

The stability of this compound is not an intrinsic property but is critically dependent on its solvent environment. In aprotic solvents, its primary vulnerability is to base-catalyzed elimination, a reaction that is suppressed in the absence of a base. In protic solvents like water and alcohols, the stability is further compromised by the potential for competing solvolysis reactions. For researchers and drug development professionals, this dual reactivity is a powerful tool. By carefully selecting the solvent and controlling for basic impurities, one can either store the compound with high fidelity or efficiently convert it to the valuable synthetic intermediate, phenyl vinyl sulfone. The experimental framework provided herein offers a reliable method for quantifying this stability and ensuring predictable outcomes in synthetic applications.

References

A Technical Guide to the Synthesis of Functionalized Sulfones: From Classical Methods to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfone functional group (R-S(O)₂-R') is a cornerstone in modern medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties—strong electron-withdrawing capacity, ability to act as a hydrogen bond acceptor, and metabolic stability—have cemented its role in a multitude of FDA-approved drugs, including the antibacterial agent Dapsone and the prostate cancer therapy Bicalutamide.[1] Furthermore, sulfones serve as exceptionally versatile intermediates in organic synthesis, acting as "chemical chameleons" that can function as leaving groups, activate adjacent positions for nucleophilic attack, or participate in powerful carbon-carbon bond-forming reactions.[1] This guide provides an in-depth review of the principal synthetic routes to functionalized sulfones, intended for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices in classical methods, delve into the mechanisms of powerful named reactions, and survey the landscape of modern, transition-metal-catalyzed strategies.

The Landscape of Sulfone Synthesis

The synthesis of sulfones can be broadly categorized into several core strategies, each with distinct advantages regarding substrate scope, functional group tolerance, and scalability. The choice of a synthetic route is dictated by the availability of starting materials and the desired molecular complexity.

G Sulfide Sulfides (R-S-R') Oxidation Oxidation Sulfide->Oxidation Sulfinate Sulfinate Salts (R-SO2Na) Alkylation Nucleophilic Alkylation / Arylation Sulfinate->Alkylation Arene Arenes / Heteroarenes FC Friedel-Crafts Sulfonylation Arene->FC Coupling Modern C-H/Cross-Coupling Arene->Coupling Alkene Alkenes / Alkynes Addition Addition Reactions Alkene->Addition SulfonylChloride Sulfonyl Chlorides / Acids SulfonylChloride->FC Sulfone Functionalized Sulfone (R-SO2-R') Oxidation->Sulfone Alkylation->Sulfone FC->Sulfone Addition->Sulfone Coupling->Sulfone G cluster_mech Julia-Kocienski Olefination Mechanism start Heteroaryl Sulfone anion Sulfonyl Anion start->anion Strong Base (e.g., KHMDS) adduct β-Alkoxy Sulfone anion->adduct Addition carbonyl Aldehyde (R'-CHO) carbonyl->adduct smiles Smiles Rearrangement Intermediate adduct->smiles Spontaneous Smiles Rearrangement alkene Alkene (E-isomer favored) smiles->alkene Elimination so2 + SO₂ + Heteroaryl-O⁻ G cluster_mech Ramberg-Bäcklund Reaction Mechanism start α-Halo Sulfone anion Carbanion Intermediate start->anion Base thiirane Thiirane Dioxide (Episulfone) anion->thiirane Intramolecular SN2 alkene Alkene thiirane->alkene Cheletropic Extrusion so2 + SO₂

References

Methodological & Application

Application Notes & Protocols: 2-Chloroethyl Phenyl Sulfone as a Potent Alkylating Agent for Thiols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-chloroethyl phenyl sulfone for the specific and efficient alkylation of thiols. The protocols and insights are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of In Situ Michael Acceptor Generation

The formation of thioether bonds is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, where the resulting linkage provides metabolic stability and unique physicochemical properties.[1] While numerous methods exist for thiol alkylation, the use of Michael acceptors offers a powerful strategy for forming carbon-sulfur bonds with high efficiency.[1]

This compound serves as a stable, crystalline precursor to the highly reactive Michael acceptor, phenyl vinyl sulfone.[2] The core advantage of this reagent lies in its ability to generate the reactive species in situ under basic conditions. This approach circumvents the need to handle the more volatile and potentially lachrymatory phenyl vinyl sulfone directly, enhancing laboratory safety and simplifying reaction setup.[2][3] The potent electron-withdrawing nature of the sulfonyl group renders the generated vinyl moiety exceptionally electrophilic, driving rapid and selective reactions with soft nucleophiles like thiols.[4][5]

Reaction Mechanism: A Tale of Elimination and Addition

The alkylation process proceeds via a two-stage mechanism that leverages both classical elimination and conjugate addition reactions. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

Stage 1: Base-Mediated Elimination (E2) In the presence of a suitable base, this compound undergoes an E2 elimination of hydrogen chloride (HCl). This step is facile due to the acidity of the proton alpha to the sulfonyl group and the stability of the resulting conjugated system. This generates the key reactive intermediate: phenyl vinyl sulfone.

Stage 2: Sulfa-Michael Addition The thiol starting material is deprotonated by the base to form a highly nucleophilic thiolate anion. This thiolate then rapidly attacks the β-carbon of the electron-deficient phenyl vinyl sulfone in a conjugate (Michael) addition.[4][6] The resulting enolate is then protonated during reaction workup to yield the final thioether product.

The overall transformation is highly favorable and often proceeds to completion under mild conditions.

G cluster_elimination Stage 1: In Situ Elimination cluster_addition Stage 2: Sulfa-Michael Addition SM 2-Chloroethyl Phenyl Sulfone PVS Phenyl Vinyl Sulfone (Reactive Intermediate) SM->PVS Eliminates HCl BH B-H+ Cl Cl- Base1 Base (B:) Base1->SM Deprotonates α-carbon Enolate Enolate Intermediate PVS->Enolate Thiol Thiol (R-SH) Thiolate Thiolate (R-S-) Thiol->Thiolate Base2 Base (B:) Base2->Thiol Deprotonates Thiol Thiolate->PVS Nucleophilic Attack Product Final Thioether Product Protonation Protonation (Workup) Enolate->Protonation Protonation->Product

Caption: Reaction mechanism for thiol alkylation.

Experimental Protocol: S-Alkylation of 4-Methoxythiophenol

This protocol provides a representative procedure for the alkylation of an aromatic thiol. It is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product confirmation.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercial SourceSolid, store in a cool, dry place.
4-Methoxythiophenol≥98%Commercial SourceLiquid, handle in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousCommercial SourceFinely powdered for better suspension.
N,N-Dimethylformamide (DMF)AnhydrousCommercial SourceUse from a sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction and chromatography.
HexanesACS GradeCommercial SourceFor chromatography.
Brine (Saturated NaCl)-Lab PreparedFor aqueous wash.
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceFor drying.
TLC PlatesSilica Gel 60 F₂₅₄Commercial SourceFor reaction monitoring.

Equipment: Round-bottom flask, magnetic stirrer, stir bar, nitrogen inlet, condenser, standard glassware for workup, rotary evaporator, flash chromatography system.

Safety Precautions
  • This compound: Classified as a corrosive solid. Avoid inhalation and contact with skin and eyes.[7]

  • 4-Methoxythiophenol: Thiols are malodorous and toxic. Always handle in a well-ventilated chemical fume hood.

  • DMF: Anhydrous DMF can be harmful if inhaled or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[7]

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methoxythiophenol (1.0 mmol, 1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (10 mL) to the flask. Stir until the thiol is fully dissolved. Add anhydrous potassium carbonate (2.5 mmol, 2.5 eq.).

    • Rationale: Potassium carbonate is a mild, inexpensive base sufficient to deprotonate the acidic thiol (pKa ≈ 6.5) and promote the E2 elimination. An excess ensures the reaction goes to completion. DMF is an excellent polar aprotic solvent for this SNAr-type reaction.

  • Reagent Addition: Add this compound (1.1 mmol, 1.1 eq.) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 60 °C under a nitrogen atmosphere and stir vigorously.

    • Rationale: Moderate heating increases the rate of both the elimination and the Michael addition steps. A nitrogen atmosphere prevents the oxidation of the sensitive thiolate to a disulfide, a common side reaction.[8]

  • Reaction Monitoring (Self-Validation Checkpoint): After 1 hour, and every hour thereafter, monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Expected Result: The spot corresponding to 4-methoxythiophenol will diminish, and a new, typically less polar, product spot will appear. The reaction is complete when the thiol spot is no longer visible.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

    • Rationale: Washing with water removes the DMF and potassium salts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 40% EtOAc).

  • Final Product: Combine the pure fractions and concentrate in vacuo to yield the product, 1-methoxy-4-((2-(phenylsulfonyl)ethyl)thio)benzene, as a white solid or viscous oil.

Caption: Experimental workflow for thiol alkylation.

Data Presentation and Characterization

Reagent Properties
PropertyValueReference
Compound Name This compound-
CAS Number 938-09-0[9]
Molecular Formula C₈H₉ClO₂S[10]
Molecular Weight 204.67 g/mol [10]
Appearance White to off-white solid-
Melting Point 53-55 °C-
Expected Outcomes & Substrate Scope

This reaction is generally high-yielding across a range of thiols.

Thiol TypeSubstrate ExampleExpected ReactivityTypical Yield
Aromatic Thiophenol, 4-MethylthiophenolVery High>90%
Aliphatic (Primary) Benzyl mercaptan, 1-HexanethiolVery High>90%
Aliphatic (Secondary) CyclohexanethiolHigh80-90%
Aliphatic (Tertiary) tert-Butyl mercaptanModerate60-75% (Steric hindrance may slow the reaction)
Confirming Success: A Guide to Spectroscopic Analysis

Validation of the final product is essential. The formation of the C-S bond and the specific ethyl sulfone linker results in characteristic NMR and MS signals.

AnalysisStarting Material (4-Methoxythiophenol)Product (Expected Signals)Rationale for Change
¹H NMR ~3.4 ppm (s, 1H, -SH)No -SH peak. ~3.2-3.4 ppm (m, 4H, -S-CH₂-CH₂-SO₂-)Disappearance of the thiol proton is a key indicator. The two new methylene groups will appear as complex multiplets due to coupling.
¹³C NMR -~35 ppm (-S-C H₂-)~55 ppm (-C H₂-SO₂-)Appearance of two new aliphatic carbon signals confirms the presence of the ethyl linker.
Mass Spec (ESI+) m/z = 141.0 [M+H]⁺m/z = 309.1 [M+H]⁺m/z = 331.1 [M+Na]⁺The molecular ion peak will correspond to the mass of the thiol plus C₈H₈O₂S (168.02 Da).

Trustworthiness and Field-Proven Insights

  • Choice of Base: While K₂CO₃ is effective, stronger non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used to accelerate the reaction, especially for less acidic thiols. However, stronger bases may also promote polymerization of the vinyl sulfone intermediate.

  • Thiol Dimerization: The most common side product is the corresponding disulfide, formed by the oxidation of the thiolate. Maintaining a strict inert (N₂ or Ar) atmosphere is the most effective way to prevent this.

  • Selectivity: Vinyl sulfones are highly selective for soft nucleophiles.[5] In the presence of both thiols and alcohols/amines, the reaction will overwhelmingly favor S-alkylation over O- or N-alkylation under these conditions. This chemoselectivity is a significant advantage in complex molecule synthesis.[11][12]

References

Application Notes and Protocols for the Utilization of 2-Chloroethyl Phenyl Sulfone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of 2-Chloroethyl phenyl sulfone. It details its primary application as a stable precursor for the in-situ or batch generation of phenyl vinyl sulfone, a powerful Michael acceptor and versatile building block in organic synthesis. The protocols herein are designed with an emphasis on mechanistic understanding, operational safety, and reproducibility.

Introduction and Strategic Overview

This compound (CAS No: 938-09-0) is a crystalline solid that serves as a key intermediate in organic synthesis.[1][2] Its principal utility lies in its role as a stable, solid precursor to phenyl vinyl sulfone, an indispensable reagent in various carbon-carbon and carbon-heteroatom bond-forming reactions. Unlike phenyl vinyl sulfone, which can be prone to polymerization, this compound offers superior shelf-life and handling characteristics, making it a preferred starting material for the controlled generation of its vinyl counterpart.

The sulfone functional group is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents due to its metabolic stability and ability to form strong hydrogen bonds.[3][4] Phenyl vinyl sulfone, derived from this compound, is a potent electrophile, readily participating in Michael additions, cycloadditions, and syntheses of complex heterocyclic systems.[5][6]

This guide will provide detailed protocols for the conversion of this compound to phenyl vinyl sulfone and the subsequent application of the product in a representative Michael addition reaction.

Critical Safety and Handling Protocols

WARNING: this compound is a hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood by trained personnel.

2.1 Hazard Profile The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and is suspected of causing genetic defects.[7]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)💀Danger H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/IrritationcorrosiveDanger H314: Causes severe skin burns and eye damage.[7]
Germ Cell Mutagenicityhealth hazardWarning H341: Suspected of causing genetic defects.

2.2 Mandatory Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[7]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) if working outside a fume hood or if dust/aerosol generation is likely.[7]

2.3 Handling and Storage

  • Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[7][8] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[8] Store locked up.[7]

2.4 Spill and Disposal

  • Spill: Evacuate the area. Wear full PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal. For solutions, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container.[8]

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant, following all local, regional, and national regulations.[7]

Core Application: Synthesis of Phenyl Vinyl Sulfone

The primary transformation of this compound is the elimination of hydrogen chloride (HCl) to form phenyl vinyl sulfone. This is typically achieved via an E2 (elimination, bimolecular) mechanism using a suitable base.

Reaction Principle and Mechanism

The reaction proceeds through a base-mediated dehydrohalogenation. The base abstracts an acidic proton from the carbon alpha to the sulfonyl group. The resulting carbanion facilitates the elimination of the chloride ion from the beta position, forming a carbon-carbon double bond. The strong electron-withdrawing nature of the phenyl sulfonyl group significantly acidifies the alpha-protons, enabling the use of mild to moderate bases.

Caption: E2 elimination mechanism for the synthesis of phenyl vinyl sulfone.

Protocol: Improved Synthesis Using Diisopropylamine

This protocol is adapted from an improved method that effectively controls polymerization of the final product, leading to higher quality and simpler work-up.[9]

Materials:

  • This compound (1.0 eq)

  • Diisopropylamine (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 20.0 g) in anhydrous THF (150 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.

  • Base Addition: Slowly add diisopropylamine (1.5 eq) dropwise via a dropping funnel over approximately 30 minutes. Critically, maintain the internal reaction temperature below 15 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 12 hours to ensure complete conversion.

  • Work-up: a. Filter the reaction mixture to remove the diisopropylammonium chloride salt precipitate. Wash the filter cake with a small amount of cold THF (e.g., 50 mL). b. Combine the filtrate and the washings. c. Concentrate the combined organic solution under reduced pressure using a rotary evaporator at a bath temperature of 40 °C. d. The resulting crude product can be further purified if necessary, though this method typically yields a high-purity product (HPLC purity >99%).[9]

Comparison of Base/Solvent Systems

While the diisopropylamine method is highly effective, other bases have been traditionally used. The choice of base and solvent can impact reaction time, temperature, and yield.

BaseSolventTemperature (°C)Key Advantages/DisadvantagesReference
Diisopropylamine THF, Ethyl Acetate-10 to 25High purity, simple work-up, avoids polymerization.[9]
Triethylamine THF22Common laboratory base, but may require purification of product.[10]
Sodium Hydroxide Water/Organic BiphaseReflux (80°C)Inexpensive base, but can promote side reactions and polymerization.[9][10]

Experimental Workflow Diagram

workflow A 1. Dissolve 2-Chloroethyl phenyl sulfone in THF B 2. Cool to 0 °C in ice-water bath A->B C 3. Add Diisopropylamine dropwise (T < 15 °C) B->C D 4. Stir at 0-10 °C for 12 hours C->D E 5. Filter to remove salt precipitate D->E F 6. Concentrate filtrate under reduced pressure E->F G 7. Obtain Phenyl Vinyl Sulfone (High Purity Product) F->G

Caption: Step-by-step workflow for phenyl vinyl sulfone synthesis.

Phenyl Vinyl Sulfone as a Michael Acceptor

Phenyl vinyl sulfone is a highly effective Michael acceptor due to the powerful electron-withdrawing capacity of the sulfonyl group, which polarizes the double bond and makes the β-carbon highly electrophilic.[5][11]

Mechanism of Michael Addition

A nucleophile attacks the β-carbon of the vinyl sulfone, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final 1,4-addition product.

Caption: General mechanism of Michael addition to phenyl vinyl sulfone.

Protocol: Michael Addition of a Thiol

This protocol demonstrates a typical Michael addition using a thiol nucleophile, relevant to the study of cysteine protease inhibitors.[12]

Materials:

  • Phenyl vinyl sulfone (1.0 eq)

  • 2-Phenylethanethiol (1.1 eq)

  • Triethylamine (catalytic amount, ~0.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Setup: Dissolve phenyl vinyl sulfone in dichloromethane in a round-bottom flask.

  • Addition: Add 2-phenylethanethiol to the solution, followed by a catalytic amount of triethylamine.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure thioether adduct.

Conclusion

This compound is a valuable and stable precursor for the synthesis of phenyl vinyl sulfone. The protocols provided herein, particularly the use of diisopropylamine for dehydrochlorination, offer a reliable and high-yielding pathway to this versatile synthetic intermediate. Proper adherence to stringent safety protocols is paramount when handling this compound due to its significant health hazards. The resulting phenyl vinyl sulfone is a powerful tool for constructing complex molecules, especially through Michael addition reactions, making this chemistry highly relevant to researchers in organic synthesis and medicinal drug discovery.

References

Application Notes & Protocols: Covalent Modification of Cysteine Residues by Electrophilic Sulfones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of Electrophilic Sulfones in Cysteine Targeting

Cysteine, with its nucleophilic thiol side chain, is a residue of profound importance in proteomics and pharmacology. Its unique reactivity allows it to serve as a catalytic nucleophile, participate in metal coordination, form structurally critical disulfide bonds, and act as a sensor for cellular redox states. This reactivity also makes it an attractive target for covalent chemical probes and targeted covalent inhibitors (TCIs). Among the diverse electrophiles used to target cysteine, α,β-unsaturated sulfones, particularly vinyl sulfones, have emerged as a privileged class of reagents.[1][2]

Unlike more reactive electrophiles that may suffer from off-target reactions or instability in aqueous media, vinyl sulfones offer a balanced reactivity profile. They are sufficiently reactive to engage cysteine thiols under physiological conditions yet are generally stable in biological buffers, minimizing hydrolysis and non-specific labeling.[3][4] This tunable reactivity has led to their successful application in the development of enzyme inhibitors, activity-based protein profiling (ABPP) probes, and various bioconjugation strategies.[1][2][4] This guide provides a detailed overview of the underlying chemistry, key applications, and validated experimental protocols for utilizing electrophilic sulfones in cysteine modification workflows.

Fundamentals of Cysteine-Sulfone Chemistry

Mechanism of Action: The Irreversible Michael Addition

The covalent modification of cysteine by a vinyl sulfone proceeds through a conjugate addition mechanism, often referred to as a Michael-type addition. The reaction is initiated by the nucleophilic attack of the cysteine thiolate anion (Cys-S⁻) on the β-carbon of the α,β-unsaturated sulfone. This forms a transient carbanion intermediate, which is rapidly protonated by a solvent molecule (e.g., water) to yield a stable, irreversible thioether adduct.[5][6]

The rate of this reaction is highly dependent on the pKa of the target cysteine residue. A lower pKa indicates a higher population of the more nucleophilic thiolate form at physiological pH, leading to a faster reaction rate. This inherent property allows vinyl sulfones to exhibit selectivity for hyper-reactive cysteine residues often found in enzyme active sites or allosteric pockets.[3]

Caption: Mechanism of Cysteine Alkylation by a Vinyl Sulfone.

Classes of Electrophilic Sulfones and Their Reactivity

The reactivity and application of sulfone-based electrophiles can be tuned by modifying their chemical structure. The primary classes include vinyl sulfones, divinyl sulfones, and more recently developed strained cyclic systems.

Class of SulfoneStructure ExampleReactivity ProfilePrimary Applications
Vinyl Sulfone R-SO₂-CH=CH₂Moderate to high reactivity, highly selective for thiols over other nucleophiles at neutral pH.[7]Targeted Covalent Inhibitors (TCIs), Activity-Based Protein Profiling (ABPP).[1][4][8]
Divinyl Sulfone H₂C=CH-SO₂-CH=CH₂Higher reactivity due to two electrophilic centers. Can act as a bifunctional crosslinker.Protein cross-linking studies, material science applications.[9]
Azabicyclic Vinyl Sulfone Strained ring systemEnhanced reactivity due to ring strain, enabling rapid labeling. Can be engineered for dual-labeling strategies.[10]Bioorthogonal chemistry, advanced bioconjugation, cell imaging.[10]

Applications in Research and Drug Development

The unique properties of electrophilic sulfones have made them invaluable tools across several domains of chemical biology and drug discovery.

  • Targeted Covalent Inhibitors (TCIs): Vinyl sulfones are key components in many TCIs. By forming an irreversible covalent bond with a non-catalytic cysteine in a target protein, these inhibitors can achieve high potency and prolonged duration of action. Notable examples include inhibitors of kinases and proteases, where the vinyl sulfone moiety is attached to a scaffold that provides binding affinity and selectivity.[1][2]

  • Activity-Based Protein Profiling (ABPP): ABPP probes are used to map the activity of entire enzyme families directly in complex biological systems. A typical probe consists of a reactive group (the "warhead"), a recognition element, and a reporter tag (e.g., biotin or a fluorophore). Vinyl sulfones serve as effective warheads for probes targeting cysteine proteases and other cysteine-dependent enzymes, enabling their identification and functional characterization.[4]

  • Chemical Cross-linking: Divinyl sulfone, with its two reactive vinyl groups, can be used to cross-link proteins. By reacting with two proximal cysteine residues, either within the same protein (intramolecular) or between two interacting proteins (intermolecular), it provides valuable structural information about protein conformation and protein-protein interactions.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the labeling of a target protein with a sulfone-based probe and the subsequent analysis by mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Protein Sample (Reduce Cysteines) R1 Incubate Protein + Probe (e.g., RT, 1-2 hours) P1->R1 P2 Prepare Sulfone Probe (e.g., in DMSO) P2->R1 A3 Quench Reaction & Remove Excess Probe R1->A3 A1 Confirm Labeling (Intact Protein MS) A2 Identify Site (Peptide Mapping LC-MS/MS) A3->A1 A3->A2

Caption: General Experimental Workflow for Cysteine Modification Analysis.

Protocol 1: General Procedure for Labeling a Target Protein

This protocol describes a general method for labeling a purified protein containing accessible cysteine residues with a vinyl sulfone probe.

Materials:

  • Purified target protein (concentration ≥ 1 mg/mL).

  • Vinyl sulfone probe/inhibitor.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Reducing Agent: 10 mM Tris(2-carboxyethyl)phosphine (TCEP) stock solution.

  • Quenching Reagent: 1 M Dithiothreitol (DTT) stock solution.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Protein Preparation:

    • To a 100 µL solution of the target protein (e.g., at 1 mg/mL in PBS), add 1 µL of 10 mM TCEP stock solution to a final concentration of 100 µM.

    • Incubate for 30 minutes at room temperature.

    • Rationale: This step ensures that all cysteine residues, particularly those that may have formed disulfide bonds, are reduced to their reactive free thiol state.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of the vinyl sulfone probe in anhydrous DMSO.

    • Rationale: DMSO is a common solvent for organic compounds and is miscible with aqueous buffers. Preparing a concentrated stock allows for minimal addition of organic solvent to the protein reaction.

  • Labeling Reaction:

    • Add the vinyl sulfone probe to the reduced protein solution. A 10-fold molar excess of the probe over the protein is a good starting point. For a 1 mg/mL solution of a 50 kDa protein (20 µM), add 0.2 µL of the 10 mM probe stock.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Rationale: The incubation time and temperature may need optimization depending on the reactivity of the specific cysteine and the probe.

  • Quenching:

    • Add DTT to a final concentration of 10 mM to quench any unreacted probe.

    • Rationale: DTT contains a free thiol that will rapidly react with and consume the excess electrophilic probe, stopping the labeling reaction.

  • Removal of Excess Probe:

    • Remove the unreacted probe and quenching reagent by passing the sample through a desalting column according to the manufacturer's instructions.

    • The labeled protein is now ready for downstream analysis.

Protocol 2: Confirmation of Covalent Modification by Intact Protein Mass Spectrometry

This protocol uses mass spectrometry (MS) to confirm that the protein has been successfully labeled by observing the expected mass shift.

Materials:

  • Labeled protein sample from Protocol 1.

  • Mass spectrometer capable of intact protein analysis (e.g., ESI-Q-TOF or Orbitrap).

  • Solvents: Acetonitrile (ACN) and Formic Acid (FA).

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the desalted, labeled protein and an unlabeled control protein to ~1 µM in a solution of 50% ACN, 0.1% FA.

  • Mass Spectrometry Analysis:

    • Infuse the samples directly into the mass spectrometer.

    • Acquire spectra in a mass range appropriate for the target protein.

    • Deconvolute the resulting charge state envelope to determine the average mass of the protein.

  • Data Analysis:

    • Compare the mass of the labeled protein to the unlabeled control. A successful reaction will result in a mass increase corresponding to the molecular weight of the sulfone probe. For example, labeling with a 300 Da probe should result in a +300 Da shift in the protein's mass.[11][12]

    • Rationale: This provides direct, unambiguous evidence of covalent modification and can also reveal the stoichiometry of labeling (i.e., if one or multiple sites have been modified).

Protocol 3: Identification of the Modified Cysteine Residue by Peptide Mapping (LC-MS/MS)

This protocol is used to pinpoint the exact cysteine residue(s) that have been modified using a bottom-up proteomics approach.

Materials:

  • Labeled and unlabeled protein samples.

  • Alkylation Reagent: Iodoacetamide (IAM) solution (100 mM in ammonium bicarbonate).

  • Protease: Sequencing-grade trypsin.

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.

  • LC-MS/MS system (e.g., nano-LC coupled to a high-resolution mass spectrometer).

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Take equal amounts of labeled and unlabeled control protein. Denature in 8 M urea.

    • Reduce all remaining disulfide bonds with DTT (10 mM) for 1 hour at 37°C.

    • Alkylate all free, unmodified cysteines with IAM (55 mM) for 45 minutes in the dark.

    • Rationale: This "block-and-digest" strategy ensures that only the originally modified cysteine retains the sulfone adduct, while all other cysteines are capped with a known modification (carbamidomethylation, +57.02 Da), preventing disulfide scrambling and aiding analysis.[13][14]

  • Proteolytic Digestion:

    • Dilute the urea concentration to <1 M with digestion buffer.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digests with formic acid and analyze by LC-MS/MS.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire MS/MS spectra of the most abundant peptides.

  • Data Analysis:

    • Search the MS/MS data against the protein's sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer).

    • Configure the search to include a variable modification on cysteine corresponding to the mass of the sulfone probe, in addition to the fixed carbamidomethylation by IAM.

    • The identification of a peptide with the sulfone adduct mass shift confirms the site of modification. The MS/MS spectrum for that peptide will contain fragment ions that localize the modification to a specific cysteine residue.[15][16]

References

Application Notes and Protocols: The Versatility of Sulfone-Based Probes in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfone group (R-SO₂-R'), a deceptively simple sulfur-oxygen motif, has emerged as a powerhouse in the field of chemical biology.[1][2] Its unique electronic properties and predictable reactivity have enabled the development of sophisticated chemical probes for a vast array of applications, from interrogating enzyme function to visualizing cellular processes in real-time.[3][4] This guide provides an in-depth exploration of the design principles, applications, and experimental protocols for utilizing sulfone-based probes, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just steps, but a framework for understanding and troubleshooting these powerful chemical tools.

The versatility of the sulfone moiety lies in its ability to be incorporated into various reactive scaffolds. The most prominent of these is the α,β-unsaturated vinyl sulfone, which acts as a highly effective Michael acceptor.[5][6] This reactivity, particularly towards nucleophilic cysteine residues, has positioned vinyl sulfones as privileged structures in the design of targeted covalent inhibitors and activity-based protein profiling (ABPP) probes.[4][5][7] Furthermore, the sulfone group is a key component in fluorescent probes for detecting biologically significant analytes like reactive oxygen species (ROS) and hydrogen sulfide (H₂S), and in the emerging field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry for creating novel bioconjugates.[3][8][9]

This document moves beyond a simple recitation of facts, offering a synthesized narrative grounded in field-proven insights to empower researchers to effectively harness the potential of sulfone-based chemical biology tools.

Core Principles: The Chemistry of Sulfone-Based Probes

Understanding the underlying reaction mechanisms is critical to appreciating the utility and design of sulfone-based probes. The primary mode of action for the most common class, vinyl sulfones, is a covalent Michael addition reaction with biological nucleophiles, most notably the thiolate anion of cysteine residues.[6][7]

Mechanism of Action: Covalent Modification by Vinyl Sulfones

The sulfone group is a strong electron-withdrawing group, which polarizes the adjacent carbon-carbon double bond in the vinyl sulfone moiety. This renders the β-carbon highly electrophilic and susceptible to nucleophilic attack. In the protein microenvironment, the deprotonated thiol of a cysteine residue (cysteinate) acts as a potent nucleophile, attacking the β-carbon to form a stable, irreversible thioether bond.[4][6] This targeted and irreversible binding provides a prolonged mechanism of action, making it highly desirable for applications like enzyme inhibition and ABPP.[10]

Figure 1: Mechanism of vinyl sulfone covalent modification of a cysteine residue.

While the reaction with cysteine is most common, vinyl sulfones can also target other nucleophilic residues like lysine and serine, expanding their potential applications in drug design.[5] The reactivity can be tuned by modifying the substituents on the vinyl sulfone, allowing for the development of probes with varying degrees of electrophilicity, from irreversible to covalent reversible inhibitors.[6][11]

Application Area 1: Targeted Covalent Inhibitors in Drug Discovery

Targeted Covalent Inhibitors (TCIs) offer distinct advantages over non-covalent drugs, including increased biochemical efficiency, prolonged duration of action, and the potential to inhibit traditionally "undruggable" targets.[10] Vinyl sulfones are a key warhead in the TCI arsenal, particularly for enzymes with a reactive cysteine in their active site, such as certain kinases and cysteine proteases.[5][7]

Causality in Design: Why Vinyl Sulfones for TCIs?

The choice of a vinyl sulfone warhead is deliberate. They are "mildly" reactive, meaning they are stable enough in aqueous biological environments to avoid widespread, non-specific reactions, but reactive enough to form a covalent bond with a target protein upon binding.[7][10] This "tuned" reactivity is crucial for minimizing off-target toxicity. The design process often involves a "triple binding model": 1) a recognition moiety that provides high initial affinity and selectivity for the target protein, 2) a linker, and 3) the vinyl sulfone warhead that forms the covalent bond with a nearby nucleophile.[10]

Comparative Data of Selected Sulfone-Based Inhibitors
Inhibitor ClassTarget FamilyMechanismKey FeaturesReference(s)
Peptidyl Vinyl Sulfones Cysteine Proteases (e.g., Cathepsins, Cruzain)Irreversible Michael AdditionPotent inhibition of parasitic and mammalian proteases; used in studies for Chagas disease.[6][7]
Fluorovinylsulfones Cysteine Proteases (e.g., Rhodesain)Covalent Reversible InhibitionSlower, tight-binding inhibition with high selectivity; potential for reduced off-target effects.[11]
Vinyl Sulfone Kinase Inhibitors Protein Kinases (e.g., BTK, EGFR)Irreversible Michael AdditionTargets non-catalytic cysteines to achieve high selectivity and overcome resistance mutations.[5]
Pre-vinylsulfone Prodrugs Carbonic Anhydrase IX (CAIX)Covalent Modification of HistidineProdrug strategy with carbamate leaving group reduces reactivity to avoid non-specific modifications.[10]
Protocol: Evaluating a Novel Vinyl Sulfone-Based Covalent Inhibitor

This protocol outlines a general workflow for assessing the covalent inhibitory activity of a novel vinyl sulfone compound against a purified target enzyme (e.g., a cysteine protease).

Pillar of Trustworthiness: This protocol incorporates a "jump dilution" assay, a self-validating method to confirm irreversible or slow, tight-binding inhibition. If the inhibitor is truly covalent, its effect will persist even after significant dilution, unlike a rapidly reversible inhibitor.

  • Materials & Reagents:

    • Purified target enzyme

    • Fluorogenic peptide substrate for the enzyme

    • Assay buffer (e.g., PBS, pH 7.4 with 5 mM DTT)

    • Test inhibitor stock solution (e.g., 10 mM in DMSO)

    • Control irreversible inhibitor (if available)

    • 96-well black microplates

    • Fluorescence plate reader

  • Step-by-Step Methodology:

    • Enzyme-Inhibitor Incubation (High Concentration):

      • Prepare a solution of the target enzyme in assay buffer at a concentration ~100-fold higher than its final assay concentration.

      • Add varying concentrations of the test inhibitor (and controls) to the enzyme solution. Include a DMSO-only vehicle control.

      • Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for the covalent reaction to occur.

    • Jump Dilution:

      • Rapidly dilute the enzyme-inhibitor mixture 100-fold into pre-warmed assay buffer in the wells of the 96-well plate. This dilution effectively stops any further covalent modification by lowering the inhibitor concentration to sub-inhibitory levels for any non-covalent interaction.

    • Activity Measurement:

      • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

      • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths.

      • Monitor the increase in fluorescence over time (kinetic read) for 15-30 minutes.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each concentration of inhibitor by determining the slope of the linear portion of the fluorescence vs. time plot.

      • Normalize the velocities to the DMSO vehicle control (representing 100% activity).

      • Plot the percent remaining activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The persistence of inhibition after dilution confirms covalent or slow-tight binding.[11]

Application Area 2: Fluorescent Probes for Cellular Imaging

Sulfone-based scaffolds are integral to the design of "smart" fluorescent probes that signal the presence of specific analytes within living cells.[3][12][13] These probes are often designed to be non-fluorescent (quenched) until they react with their target, leading to a "turn-on" fluorescence signal that provides a high signal-to-noise ratio.[8][14]

Causality in Design: The "Turn-On" Mechanism for H₂S Detection

Hydrogen sulfide (H₂S) is a crucial gasotransmitter, and fluorescent probes are vital for studying its complex biology.[8][15][16][17] A common strategy involves using a fluorophore that is quenched by a reactive group. For H₂S detection, this reactive group is often an azide. H₂S selectively reduces the azide to an amine, a reaction which disrupts the quenching mechanism—such as Photoinduced Electron Transfer (PeT)—and restores the fluorescence of the core dye.[15] While not all H₂S probes contain a sulfone, the principles of reaction-based turn-on sensing are broadly applicable to many sulfone-containing probes for other analytes.[3]

Figure 2: Principle of a reaction-based "turn-on" fluorescent probe.

Protocol: Live-Cell Imaging of H₂S with a Fluorescent Probe

This protocol provides a general framework for using a turn-on fluorescent probe to visualize changes in intracellular H₂S levels.

Pillar of Trustworthiness: The protocol includes positive (exogenous H₂S donor) and negative (inhibitor of H₂S synthesis) controls to validate that the observed fluorescence changes are specific to H₂S.

  • Materials & Reagents:

    • Cells of interest (e.g., HeLa, HEK293)

    • Glass-bottom imaging dishes or chamber slides

    • H₂S-selective fluorescent probe (e.g., SF7-AM)

    • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

    • H₂S donor (e.g., Na₂S or NaHS) as a positive control

    • Inhibitor of H₂S synthesis (e.g., Aminooxyacetic acid, AOAA) as a negative control

    • Confocal laser scanning microscope with environmental chamber (37°C, 5% CO₂)

  • Step-by-Step Methodology:

    • Cell Culture: Seed cells onto glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.[14]

    • Probe Loading:

      • Prepare a probe loading solution by diluting the probe stock (e.g., 1-10 µM final concentration) in pre-warmed imaging medium.[14]

      • Remove the culture medium, wash cells once with warm PBS, and add the probe loading solution.

      • Incubate for 30-60 minutes at 37°C.[14]

    • Washing: Remove the probe solution and wash the cells twice with warm imaging medium to remove excess probe. Add fresh, pre-warmed medium to the cells.[14]

    • Imaging and Treatment:

      • Place the dish on the microscope stage and allow cells to equilibrate.

      • Acquire baseline fluorescence images using the appropriate laser line and emission filter for the probe.

      • To validate the probe's response, treat separate dishes of cells:

        • Positive Control: Add a low concentration of H₂S donor (e.g., 50-100 µM Na₂S) and acquire images over time. A significant increase in fluorescence is expected.[18]

        • Negative Control: Pre-treat cells with an H₂S synthesis inhibitor for several hours before probe loading to deplete endogenous H₂S levels. The baseline fluorescence should be lower compared to untreated cells.

    • Data Analysis:

      • Use imaging software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity within individual cells or regions of interest (ROIs).

      • Normalize the fluorescence intensity of treated cells to the baseline intensity (F/F₀) to represent the fold-change in signal over time.

G A 1. Seed Cells on Glass-Bottom Dish B 2. Load Cells with Sulfone-Based Probe (e.g., 30-60 min @ 37°C) A->B C 3. Wash to Remove Excess Probe B->C D 4. Acquire Baseline Fluorescence Image (T=0) C->D E 5. Add Stimulus or Drug (Experimental Condition) D->E F 6. Time-Lapse Imaging (Confocal Microscopy) E->F G 7. Quantify Fluorescence Intensity (F/F₀) F->G

Figure 3: General workflow for live-cell imaging with a fluorescent probe.

Application Area 3: Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems.[19] Unlike traditional proteomic methods that measure protein abundance, ABPP measures protein activity. Vinyl sulfone probes, often coupled with a reporter tag (like biotin for affinity purification or a fluorophore for imaging), are excellent tools for profiling cysteine-dependent enzymes.[4]

Causality in Design: Why Covalent Probes for ABPP?

The power of ABPP lies in its ability to covalently and irreversibly "tag" active enzymes.[19] This stable linkage is essential because it allows the tagged proteins to survive the harsh conditions of downstream processing, such as cell lysis, protein separation (SDS-PAGE), and mass spectrometry-based identification. A reversible probe would simply dissociate, losing the crucial link between the probe and its target. The vinyl sulfone group provides the ideal irreversible handle for this purpose.[4]

Protocol: ABPP Workflow for Identifying Enzyme Targets

This protocol describes a general workflow for using a biotinylated vinyl sulfone probe to identify the cellular targets of a compound of interest in a competitive ABPP experiment.

  • Materials & Reagents:

    • Cell lysate or intact cells

    • Biotin-vinyl sulfone (BVS) probe

    • Test compound (potential inhibitor)

    • Streptavidin-agarose beads

    • SDS-PAGE reagents

    • Reagents for in-gel digestion and mass spectrometry

  • Step-by-Step Methodology:

    • Competitive Inhibition:

      • Take two aliquots of cell lysate. Pre-incubate one with your test compound for 30 minutes. Pre-incubate the other with a vehicle control (DMSO).

      • This step allows your compound to bind to its targets, "protecting" them from the subsequent probe labeling.

    • Probe Labeling:

      • Add the BVS probe to both lysates and incubate for 30-60 minutes. The probe will covalently label the active sites of target enzymes that were not blocked by your test compound.

    • Affinity Purification:

      • Add streptavidin beads to each lysate to capture the biotin-labeled proteins.

      • Incubate with gentle rotation to allow binding.

      • Wash the beads extensively to remove non-specifically bound proteins.

    • Elution and Analysis:

      • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

      • Run the eluates from both the vehicle- and compound-treated samples on an SDS-PAGE gel.

    • Target Identification:

      • Visualize protein bands (e.g., with silver or Coomassie staining). Bands that are present in the vehicle lane but are significantly reduced or absent in the compound-treated lane represent the specific targets of your compound.

      • Excise these differential bands from the gel.

      • Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

G cluster_0 Sample Preparation cluster_1 Labeling & Capture cluster_2 Analysis A Cell Lysate B Pre-incubate with Test Compound A->B C Pre-incubate with Vehicle (DMSO) A->C D Add Biotin-Vinyl Sulfone Probe B->D E Add Biotin-Vinyl Sulfone Probe C->E F Enrich Labeled Proteins with Streptavidin Beads D->F G Enrich Labeled Proteins with Streptavidin Beads E->G H SDS-PAGE Analysis F->H G->H I In-Gel Digestion & LC-MS/MS H->I J Identify Proteins Reduced by Compound Treatment I->J

Figure 4: Workflow for a competitive Activity-Based Protein Profiling (ABPP) experiment.

Conclusion and Future Directions

Sulfone-based probes have proven to be indispensable tools in chemical biology and drug discovery. Their tunable reactivity and synthetic tractability have enabled the creation of highly specific covalent inhibitors, sophisticated fluorescent sensors for live-cell imaging, and powerful probes for mapping enzyme activity across the proteome. The foundational principles of Michael addition reactivity and reaction-based sensing continue to drive innovation in this space.

Looking forward, the field is expanding to include even more advanced applications. The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is opening new avenues for context-specific protein labeling and bioconjugation.[9] Additionally, significant effort is being directed towards designing covalent-reversible sulfone-based inhibitors, which promise the potency of covalent binders with a potentially improved safety profile.[6][11] As our understanding of the complex interplay of biological systems grows, the demand for precise, versatile, and reliable chemical probes will only increase, ensuring that the sulfone moiety remains a central and enabling scaffold in the chemical biologist's toolkit for years to come.

References

Application Notes & Protocols: Leveraging 2-Chloroethyl Phenyl Sulfone as a Masked Electrophile for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to tackle challenging or previously "undruggable" targets.[1][2] These molecules function by first binding to their target protein and then forming a stable, covalent bond with a specific amino acid residue.[3] This irreversible mechanism can lead to a more sustained therapeutic effect compared to their non-covalent counterparts.[2]

A critical challenge in designing covalent inhibitors is balancing reactivity and selectivity. The electrophilic "warhead" must be reactive enough to form a bond with its intended target but not so reactive that it indiscriminately modifies other proteins, leading to toxicity.[2] This has led to the development of "targeted covalent inhibitors" (TCIs), which pair a high-affinity recognition moiety with a mildly reactive warhead.[4]

Among the various electrophiles used, the vinyl sulfone group is a privileged scaffold, particularly for targeting the nucleophilic thiol of cysteine residues.[5][6][7] This guide focuses on an advanced strategy: the use of 2-chloroethyl phenyl sulfone as a stable, masked precursor that generates the highly reactive vinyl sulfone warhead in situ. This "pro-drug" or "pre-warhead" approach allows for greater control over reactivity, potentially improving selectivity and reducing off-target effects. We will explore the underlying mechanism, design principles, and detailed experimental protocols for synthesizing and evaluating inhibitors based on this chemistry.

Section 1: The Chemistry of Covalent Modification

The Covalent Inhibition Mechanism

Covalent inhibition is typically a two-step process. First, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent complex (E·I), characterized by an inhibition constant (KI). This is followed by the irreversible formation of a covalent bond, characterized by the rate constant of inactivation (kinact).[8][9]

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant kinact/KI, which reflects both the initial binding affinity and the subsequent rate of covalent modification.

The this compound to Vinyl Sulfone Transformation

The this compound moiety itself is not highly reactive. Its utility lies in its ability to undergo a base-catalyzed β-elimination reaction to form the electrophilic phenyl vinyl sulfone.[10][11] This transformation can be triggered by a basic residue within the target protein's active site (e.g., Histidine) or by general base catalysis, unmasking the reactive warhead only in the proximity of the target.

The newly formed vinyl sulfone is an excellent Michael acceptor. A nearby nucleophilic amino acid, most commonly a cysteine thiol, can then attack the β-carbon, forming a stable covalent bond and irreversibly inactivating the protein.[5][12]

G cluster_0 Step 1: In-Situ Warhead Activation cluster_1 Step 2: Covalent Modification Precursor 2-Chloroethyl Phenyl Sulfone Intermediate Phenyl Vinyl Sulfone (Active Warhead) Precursor->Intermediate β-elimination (-HCl) Base Basic Residue (e.g., His) Base->Precursor Proton abstraction Adduct Covalent Adduct (Inactive Protein) Intermediate->Adduct Michael Addition Nucleophile Cysteine Thiol (Target Nucleophile) Nucleophile->Intermediate Nucleophilic attack G node_design 1. Design & Synthesis Couple recognition scaffold to this compound moiety. node_kinetic 2. Kinetic Evaluation Determine K_I and k_inact via time-dependent IC50 assays. node_design->node_kinetic Synthesized Inhibitor node_ms 3. Target Engagement & Selectivity Confirm covalent adduct formation via intact protein LC-MS. Assess proteome-wide selectivity using chemoproteomics (ABPP). node_kinetic->node_ms Confirmed Activity node_cell 4. Cellular Assays Evaluate target inhibition and phenotypic effects in a cellular context. node_ms->node_cell Confirmed Target Binding

References

Application Notes and Protocols for Protein Labeling Studies Using 2-Chloroethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Protein Function through Covalent Labeling

The precise elucidation of protein function is fundamental to advancing biological understanding and therapeutic development. Covalent labeling of proteins with chemical probes has emerged as a powerful strategy for interrogating protein structure, function, and interactions within complex biological systems.[1][2] Among the various amino acid residues targeted for such modifications, cysteine, with its unique nucleophilic thiol side chain, offers a prime target for specific and efficient labeling.[1][2] This is due to its relatively low abundance in proteins and the distinct reactivity of the thiol group.[1]

This application note provides a detailed guide to the use of 2-Chloroethyl phenyl sulfone as a cysteine-reactive probe for protein labeling studies. While a member of the broader class of sulfone-based reagents, this compound offers a distinct reactivity profile. These notes will delve into the mechanistic underpinnings of this labeling strategy, provide comprehensive protocols for its application, and discuss critical parameters for experimental success.

Mechanism of Action: A Tale of Two Pathways

The reactivity of this compound towards cysteine residues is predicated on the nucleophilicity of the cysteine thiol group. The reaction can proceed through one of two potential pathways, both resulting in the formation of a stable thioether bond.

1. Vinyl Sulfone Intermediate (Elimination-Addition): In a basic environment, this compound can undergo an elimination reaction to form the corresponding phenyl vinyl sulfone. This highly reactive intermediate is then susceptible to a Michael-type addition by the nucleophilic cysteine thiol.

2. Direct Nucleophilic Substitution (SN2): Alternatively, the cysteine thiolate can directly attack the carbon atom bearing the chlorine, displacing it in a direct SN2 reaction.

The prevailing mechanism is likely influenced by the specific reaction conditions, particularly the pH.

Below is a diagram illustrating the proposed reaction mechanism.

Reaction_Mechanism cluster_elimination Elimination-Addition Pathway cluster_sn2 Direct SN2 Pathway 2_Chloroethyl_phenyl_sulfone This compound Phenyl_vinyl_sulfone Phenyl vinyl sulfone (Intermediate) 2_Chloroethyl_phenyl_sulfone->Phenyl_vinyl_sulfone -HCl (Base) Thioether_adduct Thioether Adduct Phenyl_vinyl_sulfone->Thioether_adduct + Protein-Cysteine-SH (Michael Addition) Cysteine Protein-Cysteine-SH 2_Chloroethyl_phenyl_sulfone_2 This compound Cysteine_2 Protein-Cysteine-S⁻ Thioether_adduct_2 Thioether Adduct Cysteine_2->Thioether_adduct_2 + this compound -Cl⁻

Figure 1: Proposed reaction mechanisms of this compound with cysteine.

Key Advantages of Sulfone-Based Labeling

  • High Specificity for Cysteine: The soft electrophilicity of the sulfone acceptor favors reaction with the soft nucleophilic thiol of cysteine.

  • Stable Thioether Linkage: The resulting thioether bond is highly stable under physiological conditions, making it suitable for a wide range of downstream applications.[3]

  • Tunable Reactivity: The reactivity of the sulfone can be modulated by the electronic properties of the phenyl ring, allowing for the design of probes with tailored reactivity.

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins with this compound. It is crucial to note that optimal conditions will vary depending on the specific protein and experimental goals. Therefore, systematic optimization of the parameters outlined below is highly recommended.

Materials and Reagents
  • Protein of Interest: Purified and at a known concentration.

  • This compound: High purity.

  • Reaction Buffer: e.g., Phosphate-buffered saline (PBS), HEPES, or Tris buffer. The buffer should be free of nucleophilic components.

  • Reducing Agent (Optional but Recommended): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Reagent: e.g., β-mercaptoethanol or N-acetylcysteine.

  • Desalting Columns: For removal of excess reagent.

  • Analytical Tools: SDS-PAGE, Mass Spectrometry (for verification of labeling).

Step-by-Step Protocol for Protein Labeling

1. Protein Preparation:

  • Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.[4]

  • Crucial Step: To ensure the availability of free thiols, it is often necessary to reduce any existing disulfide bonds. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[5] TCEP is generally preferred over DTT as it does not contain a thiol group that could compete with the protein for the labeling reagent.[1]

2. Labeling Reaction:

  • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).

  • Add the this compound stock solution to the protein solution to achieve the desired molar excess. A good starting point is a 10- to 50-fold molar excess of the reagent over the protein.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically. Protect the reaction from light if the probe is light-sensitive.[4]

3. Quenching the Reaction:

  • To stop the labeling reaction, add a quenching reagent with a free thiol group, such as β-mercaptoethanol or N-acetylcysteine, to a final concentration that is in large excess (e.g., 100-fold) of the initial this compound concentration.

4. Removal of Excess Reagent:

  • Remove unreacted this compound and the quenching reagent using a desalting column (e.g., PD-10) or through dialysis against a suitable buffer.

5. Verification of Labeling:

  • Confirm successful labeling using SDS-PAGE (a shift in molecular weight may be observable) and, more definitively, by mass spectrometry to determine the degree of labeling and the site(s) of modification.

Experimental_Workflow Start Start: Purified Protein Protein_Prep 1. Protein Preparation (Buffer Exchange, Reduction with TCEP) Start->Protein_Prep Labeling 2. Labeling Reaction (Add this compound) Protein_Prep->Labeling Quenching 3. Quenching (Add excess thiol reagent) Labeling->Quenching Purification 4. Purification (Desalting/Dialysis) Quenching->Purification Analysis 5. Analysis (SDS-PAGE, Mass Spectrometry) Purification->Analysis End End: Labeled Protein Analysis->End

Figure 2: General experimental workflow for protein labeling.

Optimization of Reaction Conditions

Achieving optimal labeling efficiency and specificity requires careful optimization of several parameters.

ParameterRecommended Starting RangeRationale & Considerations
pH 7.0 - 8.5The pKa of the cysteine thiol group is approximately 8.5.[4] A pH in the neutral to slightly basic range increases the concentration of the more nucleophilic thiolate anion, thus accelerating the reaction. However, higher pH can also increase the rate of off-target reactions with other nucleophilic residues like lysine.
Molar Excess of Reagent 10:1 to 50:1 (Reagent:Protein)A molar excess of the labeling reagent drives the reaction to completion. However, a very high excess can lead to non-specific labeling and protein precipitation.[4] A titration experiment is recommended to determine the optimal ratio.
Reaction Time 1 - 4 hoursThe reaction time should be sufficient to achieve the desired degree of labeling. A time-course experiment can help determine the optimal incubation period.
Temperature Room Temperature (20-25°C) or 37°CHigher temperatures generally increase the reaction rate. However, the stability of the protein of interest at elevated temperatures must be considered.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Incomplete reduction of disulfide bonds- Insufficient molar excess of reagent- Suboptimal pH- Short reaction time- Ensure complete reduction with TCEP- Increase the molar excess of this compound- Optimize the reaction pH (try a range from 7.0 to 8.5)- Increase the incubation time
Protein Precipitation - High concentration of organic solvent (from reagent stock)- Over-labeling leading to changes in protein solubility- pH close to the protein's isoelectric point- Keep the volume of organic solvent to a minimum (<5% of total reaction volume)- Reduce the molar excess of the labeling reagent- Ensure the reaction buffer pH is not at the protein's pI
Non-specific Labeling - High pH leading to reaction with other nucleophilic residues (e.g., lysine)- High molar excess of reagent- Perform the reaction at a lower pH (e.g., 7.0-7.5)- Reduce the molar excess of this compound

Concluding Remarks

This compound represents a valuable tool for the covalent modification of cysteine residues in proteins. Its reactivity, coupled with the stability of the resulting thioether linkage, makes it a suitable probe for a variety of applications in chemical biology and drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this reagent in their studies. As with any chemical modification of a protein, careful optimization and thorough characterization of the labeled product are paramount to ensure the integrity of the experimental results.

References

Application Notes and Protocols for Activity-Based Protein Profiling with Sulfone Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Proteome Function with Activity-Based Probes

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology to functionally interrogate enzymes in complex biological systems.[1][2][3][4] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes that covalently modify the active sites of enzymes, providing a direct readout of their catalytic activity.[1][5][6] This function-centric approach is invaluable for identifying novel drug targets, elucidating mechanisms of drug action, and discovering biomarkers.[5][7][8]

This guide provides a comprehensive overview and detailed protocols for the application of activity-based probes (ABPs) featuring sulfone-based electrophiles. We will delve into the underlying chemical principles, probe design strategies, experimental workflows, and data analysis pipelines, offering researchers, scientists, and drug development professionals a practical resource for implementing this cutting-edge technology.

The Chemistry of Sulfone Electrophiles in ABPP

The success of ABPP hinges on the design of the activity-based probe, which typically consists of three key components: a reactive group (or "warhead"), a linker, and a reporter tag.[4][5][7][9][10] The warhead is an electrophilic moiety that covalently reacts with nucleophilic amino acid residues within the active site of a target enzyme.[1][6] Sulfone-based electrophiles, particularly sulfonyl fluorides and vinyl sulfones, have proven to be versatile warheads for targeting a broad range of enzyme classes.[11][12][13]

Sulfonyl Fluorides: Targeting Serine, Threonine, Lysine, and Tyrosine Residues

Sulfonyl fluorides are privileged electrophiles in chemical biology due to their optimal balance of stability in aqueous environments and reactivity towards nucleophilic residues.[12][14] They are known to covalently modify not only the canonical serine nucleophiles in serine hydrolases but also context-specifically react with threonine, lysine, and tyrosine residues.[12][14] This broad reactivity profile makes sulfonyl fluoride-based probes powerful tools for exploring diverse enzyme families, including proteases and kinases.[9][12][15] The reaction proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride leaving group and the formation of a stable sulfonamide or sulfonate ester bond with the protein.

Vinyl Sulfones: Covalent Modifiers of Cysteine Residues

Vinyl sulfones are Michael acceptors that exhibit a strong preference for reacting with the thiol side chain of cysteine residues.[11][13] This selectivity is driven by the soft nature of both the sulfur atom in cysteine and the β-carbon of the vinyl sulfone. The covalent modification occurs through a Michael addition reaction, forming a stable thioether linkage.[13] Peptide vinyl sulfones have been successfully employed as inhibitors and activity-based probes for cysteine proteases.[13][16]

Designing Sulfone-Based Activity-Based Probes

The modular design of ABPs allows for their tailored application in various experimental contexts.[4][5][7][9][10]

  • Reactive Group (Warhead): The choice between a sulfonyl fluoride and a vinyl sulfone will be dictated by the enzyme class of interest.

  • Linker: A linker connects the warhead to the reporter tag. Its composition and length can influence the probe's solubility, cell permeability, and steric accessibility to the target enzyme's active site.[4][9]

  • Reporter Tag: The reporter tag enables the detection and identification of probe-labeled proteins. Common reporter tags include:

    • Fluorophores (e.g., Rhodamine, BODIPY): For in-gel fluorescence scanning and visualization.[1]

    • Biotin: For affinity enrichment of labeled proteins for subsequent identification by mass spectrometry.[1]

    • Alkyne or Azide Handles: For two-step labeling via "click chemistry".[7][17] This approach allows for the use of smaller, more cell-permeable probes for in vivo labeling, followed by the attachment of a reporter tag ex vivo.[18]

Experimental Workflows: From Labeling to Target Identification

The general workflow for an ABPP experiment involves several key stages, from labeling the proteome with a sulfone-based probe to identifying the specific protein targets.

Diagram: General ABPP Workflow

ABPP_Workflow cluster_labeling 1. Proteome Labeling cluster_analysis 2. Analysis cluster_output 3. Target Identification Proteome Biological Sample (Cell Lysate, Live Cells, Tissues) Labeled_Proteome Covalently Labeled Proteome Proteome->Labeled_Proteome Incubation Probe Sulfone-Based ABP Probe->Labeled_Proteome Gel In-Gel Fluorescence Scanning Labeled_Proteome->Gel SDS-PAGE MS Mass Spectrometry (LC-MS/MS) Labeled_Proteome->MS Enrichment & Digestion Target_ID Identification of Active Enzymes Gel->Target_ID MS->Target_ID

Caption: General workflow for an activity-based protein profiling experiment.

Protocol 1: In-Gel Fluorescence Scanning for Rapid Profiling

This protocol is suitable for the rapid screening of probe labeling and for competitive profiling to assess inhibitor potency and selectivity.

Materials:

  • Sulfone-based ABP with a fluorescent reporter tag (e.g., sulfonyl fluoride-rhodamine).

  • Biological sample (e.g., cell lysate, tissue homogenate).

  • Protein concentration assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Fluorescence gel scanner.

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS or Tris buffer). Determine the protein concentration.

  • Probe Labeling:

    • In a microcentrifuge tube, dilute the proteome to a final concentration of 1-2 mg/mL.

    • Add the fluorescent sulfone ABP to a final concentration of 1-5 µM.

    • For competitive profiling, pre-incubate the proteome with a small molecule inhibitor for 30 minutes at room temperature before adding the ABP.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • SDS-PAGE:

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel according to standard procedures.

  • Fluorescence Scanning:

    • After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis:

The fluorescence intensity of the bands corresponds to the activity of the labeled enzymes. A decrease in fluorescence intensity in the presence of an inhibitor indicates target engagement.

Protocol 2: Mass Spectrometry-Based Target Identification

This protocol enables the confident identification of the protein targets of sulfone-based ABPs.

Materials:

  • Sulfone-based ABP with a biotin reporter tag or a clickable alkyne/azide handle.

  • Streptavidin-agarose beads.

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea).

  • Dithiothreitol (DTT) and iodoacetamide (IAA).

  • Trypsin (proteomics grade).

  • LC-MS/MS instrument.

Procedure:

  • Proteome Labeling:

    • Label the proteome with the biotinylated sulfone ABP as described in Protocol 1.

    • For clickable probes, perform the labeling in live cells or lysates, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin tag.[7][17]

  • Enrichment of Labeled Proteins:

    • Incubate the labeled proteome with streptavidin-agarose beads for 1-2 hours at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing a reducing agent (DTT) and an alkylating agent (IAA) to denature and alkylate the captured proteins.

    • Add trypsin to the bead slurry and incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.[19]

Data Analysis:

The acquired MS/MS spectra are searched against a protein sequence database to identify the proteins that were labeled by the sulfone ABP. Quantitative proteomics strategies, such as label-free quantification or isotopic labeling (e.g., SILAC, iTRAQ), can be employed to compare protein enrichment between different experimental conditions.[7][20]

Diagram: Target Identification Workflow

Target_ID_Workflow Labeled_Proteome Biotinylated Labeled Proteome Enrichment Affinity Enrichment Labeled_Proteome->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment Washing Stringent Washes Enrichment->Washing On_Bead_Digestion On-Bead Tryptic Digestion Washing->On_Bead_Digestion Peptides Tryptic Peptides On_Bead_Digestion->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Database_Search Database Search LC_MS->Database_Search Target_Proteins Identified Target Proteins Database_Search->Target_Proteins

References

Application Note: Mass Spectrometry Analysis of Peptides Modified by 2-Chloroethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the mass spectrometry-based analysis of peptides covalently modified by 2-Chloroethyl phenyl sulfone (CEPS). CEPS is an electrophilic probe used in chemical proteomics to target reactive cysteine residues, which often play critical roles in protein function, including catalysis and redox sensing[1]. Understanding the principles of CEPS reactivity, mastering the experimental workflow for peptide labeling, and correctly interpreting the resulting mass spectrometry data are crucial for successfully identifying and quantifying these modified sites. This document details the underlying chemical mechanisms, provides step-by-step laboratory and data analysis protocols, and offers insights into the interpretation of tandem mass spectra of CEPS-modified peptides.

Scientific Principles of CEPS Modification

Mechanism of Covalent Modification

This compound is a Michael acceptor that exhibits high reactivity towards nucleophilic thiol groups of cysteine residues under physiological conditions[2]. The reaction proceeds via a nucleophilic substitution (SNAr-type) or Michael addition mechanism, where the deprotonated thiolate anion of a cysteine residue attacks the electrophilic carbon of CEPS. This results in the formation of a stable thioether bond and the displacement of the chlorine atom.

The reactivity of cysteine residues within a proteome is not uniform; it is governed by the local microenvironment, which influences the pKa of the thiol group[3]. Cysteines with lower pKa values exist predominantly in the more nucleophilic thiolate form, rendering them more susceptible to modification by electrophiles like CEPS[1][3]. This inherent selectivity makes CEPS a valuable tool for "reactivity-based" or "activity-based" protein profiling (ABPP), enabling the identification of functionally significant or hyper-reactive cysteines across the proteome[4].

Caption: Reaction of CEPS with a peptide cysteine residue.

Mass Shift Calculation

The covalent adduction of CEPS to a peptide results in a predictable mass increase. This mass shift is the primary signature used for its detection in mass spectrometry.

ComponentChemical FormulaMonoisotopic Mass (Da)
CEPS Moiety Added C₈H₉O₂S169.0323
Atom Lost from Peptide H (from Cys thiol)1.0078
Net Mass Shift C₈H₈O₂S +168.0245 Da

This precise mass shift must be specified as a variable modification on cysteine residues during database search analysis.

Experimental Design and Protocols

Core Considerations for Robust Labeling
  • Buffer Choice: The reaction should be performed in a buffer with a pH between 7.0 and 8.0 to ensure a significant population of the reactive thiolate species. Tris or HEPES buffers are suitable, but avoid buffers containing primary amines (like ammonium bicarbonate) if any amine-reactive chemistry is planned downstream.

  • Reducing Agents: Ensure that any disulfide bonds in the protein of interest are reduced prior to labeling. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are commonly used. Crucially, the reducing agent must be removed before adding CEPS , as it will quench the reagent. This is typically achieved through buffer exchange or protein precipitation[5].

  • CEPS Concentration and Incubation: The optimal concentration of CEPS and incubation time depend on the reactivity of the target cysteines and the complexity of the sample. For initial experiments, a concentration range of 100 µM to 1 mM CEPS with an incubation time of 1-2 hours at room temperature is a good starting point.

  • Quenching: After the desired incubation period, the reaction must be stopped by adding an excess of a thiol-containing reagent, such as DTT or β-mercaptoethanol, to consume any remaining unreacted CEPS.

Protocol: In-Solution Labeling of a Protein Sample

This protocol is optimized for labeling ~100 µg of protein from a cell lysate.

  • Protein Solubilization & Reduction:

    • Resuspend the protein pellet in 100 µL of lysis buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0).

    • Add TCEP to a final concentration of 5 mM.

    • Incubate at 37°C for 30 minutes to reduce disulfide bonds.

  • Removal of Reducing Agent (Acetone Precipitation):

    • Add 400 µL of ice-cold acetone (-20°C) to the protein solution.

    • Vortex briefly and incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

    • Carefully decant the supernatant. Wash the pellet with 200 µL of cold acetone and centrifuge again.

    • Briefly air-dry the pellet for 2-3 minutes; do not over-dry[6].

  • CEPS Labeling:

    • Resuspend the protein pellet in 100 µL of reaction buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare a 10 mM stock solution of CEPS in a compatible organic solvent (e.g., DMSO).

    • Add CEPS stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM).

    • Incubate at room temperature for 1 hour with gentle mixing.

  • Quenching and Alkylation of Remaining Cysteines:

    • Quench the CEPS reaction by adding DTT to a final concentration of 10 mM.

    • To block any remaining, un-labeled cysteine residues from forming disulfide bonds, add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes. This step ensures all cysteines are accounted for, either modified by CEPS or capped with carbamidomethyl (+57.0215 Da).

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate buffer until the urea concentration is below 2 M.

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

    • Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis and Data Interpretation

Liquid Chromatography and Mass Spectrometry Setup

A standard bottom-up proteomics workflow is generally effective for analyzing CEPS-modified peptides[7].

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Sample Protein Sample Reduction Reduction (TCEP) Protein_Sample->Reduction CEPS_Labeling CEPS Labeling Reduction->CEPS_Labeling Alkylation Alkylation (IAA) CEPS_Labeling->Alkylation Digestion Trypsin Digestion Alkylation->Digestion Desalting C18 Desalting Digestion->Desalting LC_MS LC-MS/MS Desalting->LC_MS DB_Search Database Search LC_MS->DB_Search Validation Data Validation DB_Search->Validation

Caption: General workflow for CEPS-based chemical proteomics.

ParameterRecommended SettingRationale
LC Column C18 reversed-phase, 1.9-2.7 µm particle size, 75 µm ID x 15-25 cm lengthProvides good separation for complex peptide mixtures.
LC Gradient 60-120 minutes, 5-40% Acetonitrile with 0.1% Formic AcidA longer gradient improves peptide separation and detection, crucial for identifying low-abundance modified peptides.
MS Acquisition Mode Data-Dependent Acquisition (DDA)Selects the most abundant precursor ions for fragmentation, enabling identification[8].
MS1 Resolution 60,000 - 120,000High resolution is essential for accurate mass measurement of the precursor ion, confirming the +168.0245 Da mass shift.
MS2 Resolution 15,000 - 30,000Provides accurate mass measurement of fragment ions for confident peptide identification.
Fragmentation Higher-energy C-trap Dissociation (HCD)HCD is a robust fragmentation method that produces rich b- and y-ion series for peptide sequencing[9].
Normalized Collision Energy (NCE) 27-30%A good starting point for fragmenting typical tryptic peptides. May require optimization.
Tandem Mass Spectra (MS/MS) Interpretation

The fragmentation of CEPS-modified peptides in HCD typically yields a standard series of b- and y-type ions from the peptide backbone[10][11]. The key to identification is observing that one of these series (either b- or y-ions, depending on which side of the fragmentation site the modification is) is shifted by +168.0245 Da.

A characteristic feature of sulfone-containing modifications is the potential for neutral loss of phenylsulfinic acid (C₆H₆O₂S, mass ~142.0089 Da) or related fragments under collisional activation. Analysts should be aware of this possibility, which would appear as a prominent peak in the MS/MS spectrum corresponding to [M+H - 142.0089]. While this can complicate spectra, it can also serve as a diagnostic marker for successful CEPS modification[12][13].

Database Search Parameters

Accurate identification requires precise parameters in the database search software (e.g., MaxQuant, Proteome Discoverer, Mascot).

  • Enzyme: Trypsin/P (allowing cleavage after K/R, even if followed by P).

  • Variable Modifications:

    • Oxidation (M) (+15.9949 Da)

    • Carbamidomethyl (C) (+57.0215 Da) - for un-labeled cysteines

    • CEPS (C) (+168.0245 Da) - This is the critical modification to add.

  • Fixed Modifications: None (unless all cysteines are expected to be carbamidomethylated in a control sample).

  • Precursor Mass Tolerance: 10 ppm.

  • Fragment Mass Tolerance: 20 ppm or 0.02 Da.

  • False Discovery Rate (FDR): 1% at both the peptide and protein level.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Insufficient reduction of disulfides.Ensure complete reduction with TCEP and its subsequent removal before adding CEPS.
CEPS reagent degraded.Use fresh CEPS stock solution. Store stock at -20°C and avoid multiple freeze-thaw cycles.
pH of reaction buffer is too low.Verify the pH of the labeling buffer is between 7.0 and 8.0.
No Peptides Identified Poor digestion or sample loss.Optimize protein precipitation and desalting steps[5]. Ensure trypsin activity is not inhibited.
Incorrect MS parameters.Verify instrument calibration and ensure DDA settings are appropriate for the sample complexity.
No CEPS-Modified Peptides Found Incorrect mass shift in database search.Double-check that the monoisotopic mass shift (+168.0245 Da) is correctly entered as a variable modification on Cysteine.
Target cysteines are not reactive.The target protein may not have accessible or hyper-reactive cysteines under the tested conditions.

Conclusion

The use of this compound as a chemical probe, combined with high-resolution mass spectrometry, provides a powerful method for identifying reactive cysteine residues within the proteome. This approach offers valuable insights into protein function, regulation, and drug-target engagement. By following the detailed protocols and data analysis strategies outlined in this application note, researchers can confidently implement this technique to advance their understanding of the functional cysteine landscape.

References

Application Notes & Protocols: In Situ Generation of Phenyl Vinyl Sulfone for Michael Addition Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the in situ generation of phenyl vinyl sulfone from its stable precursor, 2-chloroethyl phenyl sulfone. This strategy offers a convenient and efficient method for performing Michael addition reactions, a cornerstone of modern synthetic and medicinal chemistry. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. The applications of this methodology, particularly in the context of covalent inhibitor design, will also be highlighted.

Introduction: The Strategic Advantage of In Situ Generation

Vinyl sulfones are powerful Michael acceptors, playing a crucial role as versatile building blocks in organic synthesis and as key structural motifs in numerous biologically active compounds.[1][2] Their electrophilic nature makes them prime candidates for reaction with a wide array of nucleophiles, enabling the construction of complex molecular architectures. In the realm of drug discovery, the vinyl sulfone moiety is a well-established "warhead" for the design of targeted covalent inhibitors, capable of forming stable bonds with nucleophilic residues like cysteine and lysine on protein targets.[3][4] This has led to their application in developing agents for cancer, infectious diseases, and inflammatory conditions.[1][2][5]

However, the high reactivity of vinyl sulfones can also present challenges in terms of their synthesis, purification, and long-term storage. Direct handling of these potent electrophiles can be problematic. An elegant solution to this is the in situ generation from a stable, readily available precursor. This compound serves as an excellent and commercially available starting material for this purpose.[6] Upon treatment with a suitable base, it undergoes a clean elimination of hydrogen chloride (HCl) to generate the desired phenyl vinyl sulfone, which is immediately trapped by a nucleophile present in the reaction mixture. This "generate-and-trap" approach circumvents the need to isolate the reactive vinyl sulfone, streamlining the synthetic process and minimizing potential side reactions.

This guide will provide the foundational knowledge and practical steps to effectively implement this strategy in a laboratory setting.

The Underlying Chemistry: Mechanism of Formation and Reaction

The overall process can be conceptually divided into two key steps: the formation of the vinyl sulfone and its subsequent Michael addition.

Step 1: Base-Mediated Elimination (E2 Mechanism)

The in situ generation of phenyl vinyl sulfone from this compound proceeds via a classical E2 (elimination, bimolecular) mechanism. The sulfone group is strongly electron-withdrawing, which significantly increases the acidity of the protons on the carbon atom alpha to it.

A base present in the reaction medium abstracts a proton from the α-carbon, leading to the formation of a transient carbanion. This is followed by the concerted expulsion of the chloride leaving group from the β-carbon, resulting in the formation of the carbon-carbon double bond of the vinyl sulfone.

G cluster_0 Mechanism of Phenyl Vinyl Sulfone Formation reagents 2-Chloroethyl phenyl sulfone product Phenyl vinyl sulfone reagents->product E2 Elimination base Base (e.g., Et3N) hcl [Base-H]+Cl-

Caption: Base-mediated E2 elimination to form phenyl vinyl sulfone.

Step 2: Michael Addition

Once formed, the highly electrophilic phenyl vinyl sulfone is readily attacked by a nucleophile in a conjugate addition reaction, also known as the Michael addition. This reaction is highly efficient for a variety of soft nucleophiles, including thiols, amines, and carbanions.[7][8] The nucleophile adds to the β-carbon of the vinyl group, and the resulting enolate is then protonated to yield the final adduct.

G cluster_1 Michael Addition Workflow vinyl_sulfone In situ generated Phenyl vinyl sulfone adduct Michael Adduct vinyl_sulfone->adduct nucleophile Nucleophile (Nu-H) nucleophile->adduct

References

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with 2-Chloroethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Chloroethyl phenyl sulfone in alkylation reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the common challenges and side reactions associated with this versatile reagent. Our goal is to empower you to optimize your reaction outcomes by understanding the causality behind experimental choices.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your problem and implement a scientifically sound solution.

Question 1: My reaction yield is low, and I've isolated a significant amount of phenyl vinyl sulfone. What is happening and how can I prevent it?

Answer:

The formation of phenyl vinyl sulfone is the most common side reaction when using this compound. This occurs via a process called β-elimination (specifically, an E2 mechanism), where a base removes a proton from the carbon adjacent to the sulfone group, leading to the elimination of HCl and the formation of a double bond.[1][2] The sulfonyl group (SO₂) is strongly electron-withdrawing, which makes the β-protons (on the carbon bearing the chlorine) unusually acidic and susceptible to abstraction by a base.

This elimination reaction directly competes with your desired SN2 alkylation pathway.[3][4] The outcome of this competition is highly dependent on your reaction conditions.

Root Causes & Solutions:
  • Strong or Sterically Hindered Base: Strong, bulky bases preferentially act as bases rather than nucleophiles, favoring the E2 elimination pathway.[3][5] For instance, potassium tert-butoxide (KOtBu) is well-known to promote elimination.

    • Solution: Switch to a weaker, less sterically hindered base. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can favor the SN2 substitution.[1][6] A carefully controlled amount of a strong but non-hindered base like sodium hydride (NaH) can also be effective if the nucleophile is deprotonated first at a low temperature before the alkylating agent is added.

  • High Reaction Temperature: Elimination reactions are entropically favored and are therefore accelerated more than substitution reactions by an increase in temperature.[4]

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C or even lower and allowing it to slowly warm to room temperature can significantly improve the ratio of substitution to elimination. Monitor the reaction by TLC or LCMS to find the optimal temperature profile.

  • Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) can accelerate SN2 reactions, but they also enhance the strength of many bases, which can inadvertently favor elimination.[4][7] Polar protic solvents (e.g., ethanol) can solvate the nucleophile, making it less reactive and potentially favoring elimination if a strong base is used.

    • Solution: For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred. However, if elimination is a persistent issue, consider a less polar solvent like tetrahydrofuran (THF) or 2-methyl-THF, which can temper the basicity of your system.[1][7]

Workflow for Minimizing β-Elimination

Here is a logical workflow to troubleshoot and minimize the formation of phenyl vinyl sulfone.

G cluster_0 Troubleshooting Workflow: Phenyl Vinyl Sulfone Formation start Low Yield of Alkylated Product (Phenyl Vinyl Sulfone Detected) q1 What type of base was used? start->q1 a1_strong Strong/Bulky Base (e.g., KOtBu, DBU) q1->a1_strong a1_weak Weak/Non-Bulky Base (e.g., K2CO3, Et3N) q1->a1_weak sol1 Action: Switch to a weaker, less hindered base like K2CO3 or Cs2CO3. Deprotonate nucleophile at low temp. a1_strong->sol1 q2 What was the reaction temperature? a1_weak->q2 end_node Optimized Reaction: Increased S_N2 Product sol1->end_node a2_high High Temperature (> Room Temp) q2->a2_high a2_low Low / Room Temperature q2->a2_low sol2 Action: Reduce temperature. Start at 0°C and warm slowly. Monitor via TLC/LCMS. a2_high->sol2 q3 What solvent was used? a2_low->q3 sol2->end_node sol3 Action: Consider switching to a less polar aprotic solvent like THF. Avoid protic solvents with strong bases. q3->sol3 sol3->end_node

Caption: Troubleshooting workflow for minimizing β-elimination.

Question 2: My LCMS shows a product with a mass corresponding to the addition of two equivalents of the electrophile. How can I prevent this di-alkylation?

Answer:

Di-alkylation occurs when your nucleophile has more than one reactive site, or when the initially alkylated product is itself nucleophilic and can react again. For example, a primary amine (R-NH₂) can be alkylated to a secondary amine (R-NH-R'), which can then be alkylated again to a tertiary amine (R-N(R')₂).

Root Causes & Solutions:
  • Stoichiometry: Using an excess of this compound will drive the reaction towards multiple alkylations.

    • Solution: Use a molar excess of your nucleophile relative to the alkylating agent. A 1.5 to 2-fold excess of the nucleophile is a good starting point. Alternatively, if your nucleophile is precious, use a slight excess (1.05-1.1 equivalents) of the alkylating agent and accept a lower conversion to avoid di-alkylation, followed by purification.

  • Slow Addition: Adding the alkylating agent all at once creates a high local concentration, increasing the probability of the mono-alkylated product reacting again before all the starting nucleophile is consumed.

    • Solution: Add the this compound solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting nucleophile.

Question 3: The reaction is very sluggish, and upon heating, I only see decomposition. What can I do?

Answer:

Sluggish reactivity points to several potential issues, including a poor nucleophile, insufficient activation by the base, or unfavorable reaction conditions.

Root Causes & Solutions:
  • Nucleophile Basicity: The nucleophile may not be sufficiently deprotonated by the chosen base to initiate the reaction. The pKa of your nucleophile's conjugate acid should be lower than the pKa of the base's conjugate acid.

    • Solution: Choose a stronger base. If you are using K₂CO₃ and seeing no reaction, you may need to move to NaH or another stronger base. Ensure the base is of high quality and anhydrous.

  • Solvent Effects: The chosen solvent may not be optimal for an SN2 reaction.

    • Solution: As mentioned, polar aprotic solvents like DMF and DMSO are excellent for SN2 reactions as they solvate the cation of the base but leave the anionic nucleophile highly reactive.[4][7]

  • Phase Transfer Catalysis: If your reaction is biphasic (e.g., an aqueous base with an organic solvent), the nucleophile and electrophile may not be interacting efficiently.

    • Solution: Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether. A PTC helps transport the anionic nucleophile from the aqueous/solid phase into the organic phase where the alkylating agent resides.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of alkylation with this compound?

The primary desired mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[3] In this process, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride leaving group in a single, concerted step. The sulfone group activates the molecule for this reaction by inductively withdrawing electron density, making the carbon atom more electrophilic.

Caption: The SN2 mechanism for alkylation.

However, as detailed in the troubleshooting guide, it is always in competition with the E2 elimination pathway.[2][3]

Q2: How does the choice of base impact the reaction?

The base is arguably the most critical variable in controlling the outcome. Its role is to deprotonate the nucleophile, making it anionic and thus much more reactive. However, the base itself can trigger the E2 side reaction.

Base TypeExamplesPrimary RoleCommon Side EffectRecommendation
Strong, Hindered KOtBu, LDABaseHigh β-EliminationAvoid unless elimination is desired.
Strong, Non-Hindered NaH, NaHMDSBaseModerate β-EliminationGood for weak nucleophiles; add alkylator after deprotonation at low temp.
Weak, Inorganic K₂CO₃, Cs₂CO₃BaseLow β-EliminationExcellent starting point for most N- and O-alkylation reactions.
Weak, Organic Et₃N, DIPEABase/Acid ScavengerLow β-EliminationGood for scavenging HCl produced if the nucleophile is already reactive.
Q3: What are the best general practices for setting up these alkylation reactions?
  • Use Dry Reagents and Solvents: Water can hydrolyze strong bases and compete as a nucleophile, leading to the formation of 2-hydroxyethyl phenyl sulfone.[8] Always use anhydrous solvents and dry your reagents if necessary.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with oxygen or moisture, especially when using strong, air-sensitive bases like NaH.

  • Temperature Control: Use an ice bath or cryocooler for initial deprotonation and addition steps. This control is crucial for managing exothermic events and minimizing side reactions.

  • Monitor Progress: Regularly check the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). This will tell you when the starting material is consumed and prevent the formation of degradation or byproduct impurities from overly long reaction times or excessive heat.

Q4: Besides elimination, are there any other degradation pathways for this compound?

Under strongly basic and aqueous conditions, hydrolysis can occur, leading to the formation of 2-hydroxyethyl phenyl sulfone.[8] Furthermore, the product of the alkylation, an ethyl phenyl sulfone derivative, can sometimes undergo further reactions if other reactive functional groups are present in the molecule or if the conditions are harsh. The sulfonyl group itself is generally very stable.[9][10]

References

Technical Support Center: Optimizing Reactions of 2-Chloroethyl Phenyl Sulfone with Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 2-chloroethyl phenyl sulfone in peptide modification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your conjugation reactions, ensuring high efficiency, selectivity, and reproducibility.

Introduction to the Chemistry

This compound is a versatile reagent for the site-specific modification of peptides, primarily targeting the sulfhydryl group of cysteine residues. The reaction proceeds through a stable thioether linkage. A key feature of this reagent is its dual reactivity profile. Under basic conditions, it can undergo an elimination reaction to form the highly reactive phenyl vinyl sulfone in situ. This vinyl sulfone is a potent Michael acceptor that rapidly and selectively reacts with the thiolate anion of cysteine. Alternatively, a direct nucleophilic substitution (SN2) reaction between the cysteine thiol and the chloroethyl group can also occur. Understanding and controlling these pathways is fundamental to optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this compound.

Q1: What is the primary amino acid target for this compound?

The primary target is the sulfhydryl group of cysteine residues. The reaction is most efficient with the deprotonated form of the thiol (the thiolate anion), which is a strong nucleophile. Therefore, the reaction is highly dependent on the pH of the reaction buffer.

Q2: What is the optimal pH range for the reaction?

A pH range of 7.0 to 9.0 is generally recommended. A slightly basic pH (around 8.0-8.5) is often optimal as it balances the concentration of the reactive thiolate anion with the stability of the peptide and minimizes side reactions. At lower pH, the concentration of the thiolate is reduced, slowing the reaction rate. At pH values above 9.0, the risk of side reactions with other nucleophilic residues, such as lysine, increases.[1]

Q3: Can this compound react with other amino acid residues?

While highly selective for cysteine, side reactions can occur, particularly at elevated pH. The amino group of lysine and the imidazole ring of histidine can also act as nucleophiles and react with the vinyl sulfone formed in situ.[2] Methionine residues are susceptible to oxidation, which is a general concern in peptide chemistry but not a direct reaction with the sulfone reagent itself.

Q4: How should I prepare my peptide for the reaction?

If your peptide contains disulfide bonds and you wish to target the constituent cysteines, you must first reduce the disulfide bonds. A common method is to use a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). It is crucial to remove the reducing agent before adding the this compound, as it will compete for the reagent. This can be achieved through dialysis, size-exclusion chromatography, or solid-phase extraction.

Q5: What is a suitable buffer for the reaction?

Phosphate-buffered saline (PBS), borate buffer, or Tris buffer at the desired pH are commonly used. Ensure that your buffer does not contain any nucleophilic components that could react with the sulfone. For example, avoid buffers with primary or secondary amines if you are trying to maximize selectivity for cysteine.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your experiments.

Issue 1: Low or No Reaction Yield

Possible Causes & Solutions

  • Incorrect pH: The concentration of the reactive thiolate anion is too low.

    • Solution: Verify the pH of your reaction buffer. If it is below 7.0, consider increasing it to a range of 7.5-8.5. Perform small-scale pilot reactions at different pH values to find the optimum for your specific peptide.

  • Presence of a Reducing Agent: Residual DTT or TCEP from a disulfide bond reduction step is competing for the this compound.

    • Solution: Ensure complete removal of the reducing agent after the reduction step. Use a desalting column or dialysis with a sufficient number of buffer changes.

  • Peptide Oxidation: The cysteine thiol has been oxidized to a sulfenic acid, disulfide, or other oxidized species, rendering it unreactive.

    • Solution: Degas your buffers to remove dissolved oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If possible, store your peptide under conditions that minimize oxidation.

  • Insufficient Reagent: The molar ratio of this compound to the peptide is too low.

    • Solution: Increase the molar excess of the sulfone reagent. A 5- to 20-fold molar excess is a good starting point.

  • Low Temperature: The reaction kinetics are too slow at the current temperature.

    • Solution: Most reactions proceed well at room temperature. If the reaction is sluggish, you can try increasing the temperature to 37°C. However, be mindful that higher temperatures can also increase the rate of side reactions and peptide degradation.

Issue 2: Presence of Multiple Products or Side Reactions

Possible Causes & Solutions

  • Reaction with Other Nucleophilic Residues: At high pH, lysine and histidine residues can react with the sulfone.

    • Solution: Lower the pH of the reaction to a range of 7.0-7.5 to increase selectivity for cysteine.

  • Peptide Dimerization: The peptide is forming disulfide-linked dimers.

    • Solution: This can occur if the cysteine residues are not fully reacted with the sulfone. Ensure a sufficient excess of this compound and adequate reaction time. If the issue persists, consider adding a small amount of a non-thiol reducing agent like TCEP during the reaction to keep the unreacted cysteines in a reduced state, though this can be complex to optimize.

  • Methionine Oxidation: The methionine residues in your peptide are being oxidized.

    • Solution: Degas all buffers and perform the reaction under an inert atmosphere. Avoid sources of oxidation.

Issue 3: Difficulty in Purifying the Final Conjugate

Possible Causes & Solutions

  • Unreacted Peptide and Reagent: The crude product contains a mixture of the desired conjugate, unreacted peptide, and excess this compound.

    • Solution: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptide conjugates.[3][4] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically effective.

  • Hydrolysis of the Reagent: Excess this compound can hydrolyze, creating byproducts that may be difficult to separate.

    • Solution: After the reaction is complete, quenching the excess reagent can simplify purification. This is done by adding a small molecule thiol, such as β-mercaptoethanol or N-acetyl-L-cysteine, which will react with the remaining this compound. The resulting small molecule adduct can then be easily separated from the much larger peptide conjugate during purification.

Experimental Protocols

Protocol 1: General Procedure for Peptide Conjugation
  • Peptide Preparation: Dissolve the cysteine-containing peptide in the chosen reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Initiation: Add a 10-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Once the reaction is complete, add a 20- to 50-fold molar excess of a quenching agent (e.g., β-mercaptoethanol) over the initial amount of this compound. Let it react for an additional 30 minutes.

  • Purification: Purify the peptide conjugate using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Monitoring the Reaction by LC-MS
  • At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately by diluting it in a solution containing 0.1% TFA and a scavenger thiol.

  • Analyze the sample by LC-MS. Look for the disappearance of the starting peptide's mass and the appearance of a new peak with the expected mass of the conjugate (mass of peptide + 170.62 Da).

Data Presentation

ParameterRecommended RangeRationale
pH 7.0 - 9.0Balances thiolate reactivity and side reactions.[1]
Temperature Room Temperature (20-25°C)Sufficient for most reactions; higher temperatures may increase side reactions.
Reagent Molar Excess 5x - 20xEnsures complete reaction of the peptide.
Reaction Time 1 - 4 hoursTypically sufficient for completion; should be monitored by LC-MS.
Quenching Agent β-mercaptoethanol, DTTReacts with excess sulfone to simplify purification.

Visualizations

Reaction Mechanism```dot

ReactionMechanism cluster_elimination Pathway 1: Elimination-Addition cluster_substitution Pathway 2: Direct Substitution 2_Chloroethyl_Phenyl_Sulfone 2-Chloroethyl Phenyl Sulfone Phenyl_Vinyl_Sulfone Phenyl Vinyl Sulfone Peptide_Thiolate Peptide-Cys-S⁻ Thioether_Adduct_1 Thioether Adduct 2_Chloroethyl_Phenyl_Sulfone_2 2-Chloroethyl Phenyl Sulfone Peptide_Thiolate_2 Peptide-Cys-S⁻ Thioether_Adduct_2 Thioether Adduct

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification Strategies for Products of 2-Chloroethyl Phenyl Sulfone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for scientists and researchers in the field of drug development and chemical synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 2-Chloroethyl phenyl sulfone. The unique physicochemical properties of the sulfone group—specifically its high polarity and stability—present distinct challenges and opportunities in purification that we will address herein.

Introduction: The Chemistry of this compound

This compound is a versatile bifunctional reagent. The sulfone group is a strong electron-withdrawing group, activating the adjacent methylene protons for deprotonation and subsequent alkylation reactions. The ethyl chloride moiety, in turn, serves as an electrophilic site, susceptible to nucleophilic substitution. This dual reactivity makes it a valuable building block, but it also means that reaction mixtures can be complex, containing starting materials, intermediates, and various byproducts.

The key to successful purification lies in understanding the properties of the target molecule in relation to these potential impurities. The sulfone group imparts high polarity, which is the primary characteristic to be exploited during separation.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Common Contaminants and Initial Analysis

Question 1: My reaction is complete, but I'm unsure what impurities are present. What are the most common contaminants I should look for?

Answer: The impurity profile of your reaction depends heavily on the specific reaction type (e.g., nucleophilic substitution at the chloride, or alkylation alpha to the sulfone). However, several common impurities frequently arise:

  • Unreacted Starting Material: Residual this compound.

  • Precursor & Intermediate Species: If your starting material was synthesized by oxidizing 2-chloroethyl phenyl sulfide, you might find traces of the starting sulfide or the intermediate sulfoxide .[4][5] These are significantly less polar than the sulfone.

  • Elimination Byproduct: Phenyl vinyl sulfone can form via base-mediated elimination of HCl.[6][7] Its polarity is similar to the starting material, but it lacks the reactive chloride.

  • Hydrolysis Product: 2-Hydroxyethyl phenyl sulfone can form if water is present, especially under basic conditions. This impurity is highly polar.

  • Reagent-Related Impurities: Residual base (e.g., triethylamine, potassium carbonate) or other reagents used in the synthesis.

A logical first step is to perform a preliminary analysis to visualize these components.

start Crude Reaction Mixture tlc Run Thin Layer Chromatography (TLC) in multiple solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc lcms Perform LC-MS Analysis start->lcms identify Identify Components: - Starting Material (SM) - Product (P) - Byproducts (BP) tlc->identify lcms->identify strategy Develop Purification Strategy (Crystallization, Chromatography, etc.) identify->strategy

Caption: Initial analysis workflow for a crude reaction mixture.

Section 2: Chromatographic Purification

Question 2: I'm trying to purify my product using silica gel chromatography, but I'm getting very broad peaks and poor separation (peak tailing). What is happening?

Answer: This is a classic issue when purifying highly polar compounds like sulfones on standard silica gel.[3] The root cause is the strong, non-ideal interaction between the polar sulfone group (a Lewis base) and the acidic silanol groups (Si-OH) on the surface of the silica gel (a Lewis acid). This leads to:

  • Irreversible Adsorption: Some of your product may bind so strongly it never elutes.

  • Peak Tailing: Slow dissociation from the acidic sites causes the product to "bleed" slowly from the column, resulting in broad, tailing peaks.

  • Potential Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive molecules.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Pre-treat the silica gel by preparing your column slurry in an eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the most acidic silanol sites, leading to much sharper peaks.

  • Modify the Mobile Phase: For moderately polar products, adding a small amount of a polar solvent like methanol or acetic acid to your mobile phase can improve peak shape by competing for the active sites on the silica.

  • Switch the Stationary Phase:

    • Alumina (Al₂O₃): Alumina is available in neutral or basic grades and is an excellent alternative to silica for purifying polar, base-stable compounds.[3]

    • Reverse-Phase Silica (C18): If your product is soluble in water/methanol or water/acetonitrile, reverse-phase chromatography is an ideal solution. Here, the stationary phase is non-polar, and polar compounds like sulfones elute early with sharp peaks.[4]

Stationary PhaseAcidityBest ForCommon Issues
Silica Gel AcidicNon-polar to moderately polar compoundsPeak tailing with polar/basic compounds[3]
Neutral Alumina NeutralAcid-sensitive compoundsCan have lower resolving power than silica
Basic Alumina BasicBasic compoundsNot suitable for acid-labile compounds
C18 Reverse-Phase NeutralPolar, water-soluble compoundsRequires aqueous mobile phases

Question 3: My product and a key impurity have very similar Rf values on TLC. How can I improve their separation on a column?

Answer: When polarities are very close, separation becomes a challenge of optimizing selectivity.

Troubleshooting Steps:

  • Fine-Tune the Mobile Phase: Avoid strong solvent jumps. A shallow gradient or isocratic elution with a finely tuned solvent ratio is key. Systematically screen solvent systems. For example, instead of Hexane/Ethyl Acetate, try Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the relative separation.

  • Decrease the Flow Rate: Slower flow rates increase the residence time on the column, allowing for more "equilibrium events" between the mobile and stationary phases, which can significantly improve the resolution of closely eluting compounds.

  • Use a High-Performance Column: Employing flash chromatography with smaller particle size silica (e.g., 25-40 µm vs. 40-63 µm) provides a higher number of theoretical plates and thus better resolving power.

  • Consider an Alternative Technique: If chromatographic separation is still poor, recrystallization may be a more effective method if your product is a solid (see Section 3).

  • Slurry Preparation: In a beaker, add your calculated amount of silica gel to your starting mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) containing 1% triethylamine. Mix well to form a uniform slurry.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Begin elution with your starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) as needed, monitoring the separation by TLC.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Crystallization and Precipitation

Question 4: My purified product is a solid, but it has a persistent off-white or yellowish color. How can I remove these colored impurities?

Answer: Discoloration in aromatic sulfone products is often caused by trace amounts of highly conjugated, colored byproducts formed during the synthesis, such as quinone-type or phenolic impurities.[8][9][10] These are often present in very small quantities but are highly chromophoric. The most effective method to remove them is recrystallization with an activated carbon treatment.

start Discolored Solid Product dissolve Dissolve in minimum amount of a hot, suitable solvent (e.g., Ethanol, Isopropanol) start->dissolve add_carbon Add Activated Carbon (1-2% by weight) dissolve->add_carbon reflux Stir at reflux for 15-30 minutes add_carbon->reflux hot_filter Perform Hot Filtration (through Celite) to remove carbon reflux->hot_filter cool Allow filtrate to cool slowly to room temperature, then in an ice bath hot_filter->cool isolate Isolate crystals by vacuum filtration, wash with cold solvent cool->isolate dry Dry crystals under vacuum isolate->dry finish White, Crystalline Product dry->finish

Caption: Workflow for removing colored impurities via recrystallization.

Key Causality: Activated carbon has a high surface area with a network of pores that effectively adsorbs large, flat, conjugated molecules (the colored impurities) while leaving your smaller, less-conjugated product molecule in solution. The hot filtration step is critical to remove the carbon before your product begins to crystallize.[8]

Question 5: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature where it is still a liquid (i.e., above its melting point in the solvent mixture). This prevents the ordered lattice formation required for crystallization.

Troubleshooting Steps:

  • Add More Solvent: The most common cause is that the solution is too concentrated. Add more of the hot solvent until the oil redissolves, then allow it to cool more slowly.

  • Change the Solvent System: Your chosen solvent may be too "good" at dissolving the compound at high temperatures and too "poor" at lower temperatures. Try a solvent pair: dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) dropwise at the boiling point until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify it, then let it cool slowly.

  • Lower the Initial Temperature: Dissolve your compound at a temperature below its melting point. This may require using more solvent, but it will prevent the initial formation of an oil.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites.[8]

    • Seeding: Add a single, tiny crystal of the pure product to the supersaturated solution. This provides a template for crystal growth.[8]

Safety First: Handling Sulfones and Related Reagents

Always consult the Safety Data Sheet (SDS) before handling any chemical.

  • This compound: Classified as a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.[11]

  • 2-Chloroethyl phenyl sulfide: This common precursor is toxic if it comes in contact with skin or is inhaled and is a strong alkylating agent.[6][7][12][13]

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11][14]

This guide is intended to provide a strong foundation for troubleshooting your purification challenges. Successful purification is often an iterative process of analysis and optimization.

References

Technical Support Center: Troubleshooting Low Reactivity of 2-Chloroethyl Phenyl Sulfone with Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that even well-established reactions can present challenges. This guide is designed to provide in-depth, field-proven insights into troubleshooting reactions between 2-chloroethyl phenyl sulfone and thiols, moving beyond simple procedural steps to explain the underlying chemical principles.

The reaction of a thiol with this compound is not a direct SN2 substitution. Instead, it proceeds through a two-step sequence:

  • In Situ Elimination: In the presence of a base, this compound first undergoes an E2 elimination to form the highly reactive Michael acceptor, phenyl vinyl sulfone.

  • Thiol-Michael Addition: The thiol, activated by the base to its more nucleophilic thiolate form, then attacks the β-carbon of the phenyl vinyl sulfone in a conjugate or Michael addition.

Low reactivity or yield almost always stems from a bottleneck in one of these two critical steps. This guide will help you identify and resolve these issues.

Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My reaction shows no conversion. I've mixed the sulfone and my thiol, but nothing is happening. What's the most likely cause?

The most common reason for a complete lack of reactivity is the absence or inadequacy of a base. The reaction requires a base for two reasons: to generate the reactive phenyl vinyl sulfone intermediate and to deprotonate the thiol to the much more potent thiolate nucleophile.[1][2][3]

Core Insight: Thiols (R-SH) are relatively weak nucleophiles, but their conjugate bases, thiolates (R-S⁻), are exceptionally strong nucleophiles.[4][5] The reaction rate is directly dependent on the concentration of the thiolate anion.[1]

Troubleshooting Steps:

  • Add a Base: If you haven't added a base, this is the first step.

  • Check Your Base's Strength: The base must be strong enough to deprotonate the thiol. A general rule of thumb is that the pKₐ of the base's conjugate acid should be higher than the pKₐ of the thiol (typically 9-11 for alkyl/aryl thiols).[1][6][7]

    • Poor Choice: Pyridine (pKₐ of conjugate acid ≈ 5.2) is often too weak.

    • Good Choices: Tertiary amines like triethylamine (TEA, pKₐ ≈ 10.8) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, pKₐ ≈ 13.5) are excellent choices.[1][8]

Q2: The reaction is extremely slow, taking days to reach partial conversion. How can I accelerate it?

Slow reaction rates are typically due to a low concentration of the reactive thiolate or suboptimal reaction conditions.

Core Insight: The overall reaction rate depends on the thiol's acidity, the base's strength, and the electrophilicity of the Michael acceptor.[1][9] Phenyl vinyl sulfone is a highly potent Michael acceptor, often reacting much faster and more selectively than analogous acrylates, so the issue usually lies with the nucleophile generation or reaction environment.[10][11]

Troubleshooting Steps:

  • Increase Base Strength or Concentration:

    • Switch to a stronger base (e.g., from TEA to DBU) to generate a higher equilibrium concentration of the thiolate.[1]

    • While the base is catalytic, increasing its loading (e.g., from 5 mol% to 20 mol%) can sometimes help, especially if the base is being consumed by adventitious acids.

  • Change the Solvent: The solvent plays a crucial role.

    • Switch to Polar Aprotic: Solvents like DMF, DMSO, THF, or acetonitrile are generally preferred.[12][13] They solvate the counter-ion of the thiolate without strongly hydrogen-bonding to the nucleophile, leaving it "naked" and more reactive.

    • Avoid Protic Solvents: Alcohols or water can slow the reaction by solvating the thiolate and competing for the Michael acceptor.[10][11]

  • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can increase the rate of both the initial elimination and the subsequent Michael addition. Monitor for side reactions.

Q3: My reaction is messy, and I'm getting a low yield of the desired product. What are the common side reactions?

Low yields in the face of consumption of starting material point towards competing side reactions. For this system, the primary culprit is the thiol itself.

Core Insight: Thiols are susceptible to oxidation, especially under basic conditions in the presence of oxygen, to form disulfide bridges (R-S-S-R).[5][6] This consumes your nucleophile, leading to a stalled reaction and low yield.

Troubleshooting Steps:

  • Inert Atmosphere: The most critical step is to remove oxygen. Degas your solvent by bubbling an inert gas (N₂ or Argon) through it for 15-30 minutes before adding reagents.[14] Maintain the reaction under a positive pressure of the inert gas.

  • Check for Water: Ensure your solvent and reagents are anhydrous. Water can interfere with the reaction and may contain dissolved oxygen.

  • Minimize Reaction Time: Use the strategies in Q2 to accelerate the reaction. A faster desired reaction will outcompete the slower oxidation side reaction.

Advanced Troubleshooting and Optimization
Q4: How do I select the optimal base for my specific thiol?

The choice of base is a balance between reactivity and selectivity. A base that is too strong can promote undesired side reactions, while one that is too weak will result in slow or no reaction.

Core Insight: The key is to match the pKₐ values. The concentration of the reactive thiolate is determined by the acid-base equilibrium between the thiol and the catalyst.[1]

  • Determine Thiol pKₐ: Find the pKₐ of your thiol or a close analog. Most simple alkyl thiols are around 10-11, while aryl thiols (thiophenols) are more acidic (pKₐ 6-8) due to resonance stabilization of the thiolate.[6][15]

  • Select a Base: Choose a base whose conjugate acid has a pKₐ 1-3 units higher than your thiol. This will ensure a sufficient equilibrium concentration of the thiolate without being excessively basic.

  • Consider Catalyst Type: For vinyl sulfones, base catalysis (using amines) is highly effective.[1][12] Nucleophilic catalysis (using phosphines) is also an option but is more commonly employed for less reactive acceptors like acrylates.[1][12] Tertiary amines are preferred as they cannot compete in an aza-Michael addition.[12]

CatalystpKₐ (Conjugate Acid)TypeRecommended For
Triethylamine (TEA)~10.8BaseAlkyl thiols (pKₐ ~10-11)
DIPEA~10.7Base (Hindered)Situations requiring a non-nucleophilic base
DBU~13.5BaseLess acidic or hindered thiols; to accelerate reactions
Triethylphosphine~8.7NucleophilicAlternative mechanism; generally very fast
Q5: My thiol is sterically hindered or electron-deficient. What adjustments are necessary?

Steric bulk around the sulfur atom or the presence of electron-withdrawing groups can significantly decrease the thiol's nucleophilicity and reactivity.

Core Insight: While sulfur's polarizability generally makes it an excellent nucleophile, steric hindrance can impede its approach to the electrophilic carbon.[13] Electron-withdrawing groups decrease the electron density on the sulfur, making the resulting thiolate less nucleophilic.

Troubleshooting Steps:

  • Force the Equilibrium: Use a stronger base (like DBU or a phosphazene base) to deprotonate a larger population of the hindered/electron-poor thiol.

  • Increase Temperature: Providing more thermal energy can help overcome the higher activation barrier associated with sterically demanding substrates.

  • Prolong Reaction Time: These reactions will inherently be slower. Be prepared for longer reaction times (24-48 hours) and monitor carefully by TLC or LC-MS.

  • Consider Stoichiometry: Using a slight excess of the thiol (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, assuming the thiol is not the more valuable reagent.

Visualizing the Process
Reaction Mechanism

The diagram below illustrates the accepted two-step pathway: (1) base-mediated elimination to form phenyl vinyl sulfone, and (2) base-catalyzed Michael addition of the thiol.

Caption: Overall reaction pathway for thiol addition.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues with the reaction.

G Start Low / No Conversion? CheckBase Is a suitable base present? Start->CheckBase CheckAtmosphere Is the reaction under inert atmosphere? CheckBase->CheckAtmosphere Yes AddBase Solution: Add a base like TEA or DBU (10 mol% - 1.0 eq) CheckBase->AddBase No CheckConditions Are solvent and temp optimized? CheckAtmosphere->CheckConditions Yes Degas Solution: Degas solvent and run under N₂/Ar to prevent thiol oxidation. CheckAtmosphere->Degas No StrongerBase Solution: Switch to a stronger base (DBU). Match base pKa to thiol pKa. CheckConditions->StrongerBase Yes (Still slow) Optimize Solution: Switch to polar aprotic solvent (DMF, THF). Increase temperature to 40-60 °C. CheckConditions->Optimize No

Caption: A decision tree for troubleshooting low reactivity.

Experimental Protocols
General Protocol for the Thiol-Michael Addition

This protocol provides a robust starting point for the reaction of an alkyl thiol with this compound.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.05 eq)

  • Triethylamine (TEA) (0.2 - 1.0 eq)

  • Anhydrous, degassed solvent (e.g., THF, Acetonitrile, or DMF)

  • Round-bottom flask with stir bar

  • Inert gas line (N₂ or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under a positive pressure of inert gas, add this compound and the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M).

  • Reagent Addition: Add the thiol to the stirring solution.

  • Initiation: Add the triethylamine dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or warm gently (e.g., 50 °C) if necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the disappearance of the starting sulfone and the appearance of a new, typically less polar, product spot.

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and any salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the final thioether.

References

Degradation pathways of 2-Chloroethyl phenyl sulfone under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of 2-Chloroethyl Phenyl Sulfone

A Guide for Researchers in Synthetic Chemistry and Drug Development

Welcome to the technical support center for experiments involving this compound. This guide is designed to provide you, as a senior application scientist, with in-depth insights, troubleshooting strategies, and detailed protocols for navigating the chemistry of this versatile reagent, particularly its behavior under basic conditions. Our focus is on anticipating challenges and providing scientifically grounded solutions to ensure the success and efficiency of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Chemistry

This section addresses the core principles governing the reactivity of this compound. Understanding these fundamentals is crucial for effective experimental design and troubleshooting.

Q1: What is the primary degradation pathway of this compound under basic conditions?

The principal reaction of this compound in the presence of a base is an E2 (bimolecular elimination) reaction to yield phenyl vinyl sulfone .[1][2] This transformation involves the removal of a proton (H⁺) from the carbon adjacent to the sulfonyl group (the α-carbon) and the simultaneous expulsion of the chloride ion (Cl⁻) from the adjacent carbon (the β-carbon).[3][4]

The sulfonyl group (SO₂) is strongly electron-withdrawing, which significantly increases the acidity of the α-protons.[5] This makes them susceptible to abstraction by a moderately strong to strong base. The entire process occurs in a single, concerted step, as illustrated in the mechanism below.

Caption: E2 elimination mechanism for this compound.

Q2: Why is an elimination reaction favored over a nucleophilic substitution (hydrolysis) reaction?

While nucleophilic substitution by a hydroxide ion to form 2-hydroxyethyl phenyl sulfone can occur, elimination is typically the dominant pathway for several key reasons.[6][7]

  • Acidity of α-Protons: As mentioned, the powerful electron-withdrawing nature of the phenyl sulfonyl group makes the α-protons significantly acidic and thus easily removable by a base.[5]

  • Steric Hindrance: Many bases used for this reaction (e.g., triethylamine, diisopropylamine) are sterically hindered.[1] Hindered bases are poor nucleophiles but excellent proton abstractors, strongly favoring elimination over substitution.[3]

  • Leaving Group Ability: Chloride is a good leaving group, which facilitates both substitution (Sₙ2) and elimination (E2) reactions. However, when combined with an acidic α-proton and a strong base, the kinetics of the E2 pathway typically dominate.[4]

Competition between elimination and substitution is a classic paradigm in organic chemistry.[7] In this specific system, the electronic properties of the sulfone and the nature of the base tip the balance decisively toward elimination.

Q3: What are the common products and byproducts of this reaction?
  • Primary Product: Phenyl vinyl sulfone is the desired and major product of the reaction.[8] It is a valuable Michael acceptor used in various organic syntheses.[5]

  • Common Byproducts:

    • Polymeric Material: Phenyl vinyl sulfone is an activated alkene and can undergo anionic polymerization, especially in the presence of strong bases or at elevated temperatures. This is often the most problematic side reaction, leading to reduced yields and purification difficulties.[1]

    • 2-Hydroxyethyl phenyl sulfone: This hydrolysis product can form if water is present in the reaction mixture, acting as a competing nucleophile.[6]

Part 2: Troubleshooting Guide for Experimental Workflows

This section is formatted to address specific problems you may encounter in the lab, providing causal analysis and actionable solutions.

Q4: My reaction is slow or incomplete, resulting in low yield. What are the likely causes?

An incomplete reaction points to issues with one of the core components of the E2 mechanism: the substrate, the base, or the reaction conditions.

  • Cause 1: Insufficient Base Strength or Stoichiometry: The base may not be strong enough to efficiently deprotonate the α-carbon. While triethylamine is commonly cited, stronger, non-nucleophilic bases like diisopropylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective.[1][9] Ensure at least one full equivalent of the base is used to drive the reaction to completion.

  • Cause 2: Inappropriate Solvent: The solvent plays a critical role. Protic solvents (like ethanol or water) can solvate the base, reducing its effectiveness, and can also act as competing nucleophiles leading to hydrolysis.[6] Aprotic solvents such as Tetrahydrofuran (THF), Dioxane, or Ethyl Acetate are highly recommended.[1]

  • Cause 3: Low Temperature: While high temperatures can cause polymerization, a reaction that is too cold may proceed very slowly. The optimal temperature is a balance, often between 0°C and room temperature (25°C), depending on the base used.[1]

Troubleshooting_Workflow Start Problem: Low Yield/ Incomplete Reaction CheckBase 1. Verify Base - Is it strong enough (pKa)? - Is stoichiometry ≥ 1.0 eq? Start->CheckBase CheckSolvent 2. Check Solvent - Is it aprotic (e.g., THF, EtOAc)? - Is it anhydrous? CheckBase->CheckSolvent Base OK SolutionBase Solution: - Use a stronger base (e.g., DBU). - Increase stoichiometry to 1.1-1.5 eq. CheckBase->SolutionBase Base Issue CheckTemp 3. Evaluate Temperature - Is it too low for the chosen base? CheckSolvent->CheckTemp Solvent OK SolutionSolvent Solution: - Switch to anhydrous THF or EtOAc. - Dry solvent before use. CheckSolvent->SolutionSolvent Solvent Issue SolutionTemp Solution: - Allow reaction to warm to RT. - Gently heat to 30-40°C while monitoring. CheckTemp->SolutionTemp Temp Issue End Reaction Optimized CheckTemp->End Temp OK SolutionBase->CheckSolvent SolutionSolvent->CheckTemp SolutionTemp->End

Caption: Troubleshooting workflow for low-yield elimination reactions.

Q5: I am observing a significant amount of a sticky, polymeric byproduct. How can this be prevented?

The formation of polymers is a direct consequence of the high reactivity of the phenyl vinyl sulfone product. This can be mitigated by controlling the reaction conditions to disfavor polymerization.

  • Solution 1: Temperature Control: This is the most critical factor. Running the reaction at lower temperatures (e.g., -10°C to 10°C) significantly reduces the rate of polymerization while still allowing the elimination to proceed.[1]

  • Solution 2: Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Work up the reaction as soon as the starting material is consumed to prevent the product from sitting in the basic solution for an extended period.

  • Solution 3: Choice of Base: Some traditional methods using strong bases like sodium hydroxide can aggressively promote polymerization. Using a hindered amine base like diisopropylamine has been shown to effectively control the formation of polymer impurities.[1]

Q6: My final product is contaminated with 2-hydroxyethyl phenyl sulfone. Why did this form and how can I avoid it?

The presence of 2-hydroxyethyl phenyl sulfone is a clear indicator of a competing hydrolysis reaction.[6] This occurs when water or another hydroxyl-containing nucleophile attacks the carbon bearing the chlorine.

  • Cause: Presence of water in the reagents or solvent. Commercial solvents, and even some bases like aqueous NaOH, contain water.

  • Prevention:

    • Use Anhydrous Solvents: Use freshly distilled solvents or solvents from a purification system (e.g., a Grignard still or solvent tower).

    • Use Anhydrous Reagents: Ensure the starting material and base are dry. If using a solid base like NaOH, use freshly crushed pellets rather than a pre-made aqueous solution.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Parameter Triethylamine Sodium Hydroxide (Aqueous) Diisopropylamine
Relative Strength ModerateStrongStrong, Hindered
Typical Solvent THF, BenzeneWater, Biphasic systemsTHF, Ethyl Acetate
Temperature Range 22°C - 80°C (Reflux)Room Temperature-10°C to 25°C
Key Advantage Common, easy to removeInexpensiveExcellent control of polymerization
Primary Drawback Can require heat; moderate efficiencyPromotes polymerization; hydrolysis byproductMore expensive; requires careful temp. control
Reference [2][1][1]
Table 1: Comparison of Common Bases for the Synthesis of Phenyl Vinyl Sulfone.

Part 3: Detailed Experimental Protocol

This protocol is based on an improved process designed to maximize yield and purity by controlling side reactions.[1]

Protocol: Synthesis of Phenyl Vinyl Sulfone using Diisopropylamine

Materials:

  • This compound (1.0 eq)

  • Diisopropylamine (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Dissolution: Dissolve this compound (e.g., 20.0 g) in anhydrous THF (150 mL) in the flask and stir under a nitrogen atmosphere. Cool the solution to 0°C.

  • Base Addition: Slowly add diisopropylamine (1.5 eq) dropwise via the dropping funnel over approximately 30 minutes. Crucially, maintain the internal reaction temperature below 15°C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10°C for 12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Workup - Filtration: Upon completion, a solid precipitate (diisopropylammonium chloride) will have formed. Filter the reaction mixture through a Büchner funnel to remove the salt. Wash the filter cake with a small amount of cold THF (50 mL).

  • Workup - Extraction: Combine the filtrate and the washings. Transfer to a separatory funnel and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining salts and excess amine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) at a bath temperature no higher than 40°C.

  • Product: The resulting material is the target product, phenyl vinyl sulfone, which should be obtained as a white to off-white solid. Purity can be assessed by ¹H NMR and GC-MS. The product is often of sufficient purity for subsequent use without further purification.[1]

References

Technical Support Center: Managing the Stability of 2-Chloroethyl phenyl sulfone in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for 2-Chloroethyl phenyl sulfone. As Senior Application Scientists, we understand the critical importance of maintaining the stability and integrity of your reagents to ensure reproducible and reliable experimental outcomes. This compound is a valuable compound in various research and development applications; however, its stability in aqueous buffers can be a significant challenge.

This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to effectively manage the stability of this compound in your experiments. We will delve into the chemical principles governing its degradation and offer field-proven strategies to mitigate these issues. Our goal is to empower you with the knowledge to confidently work with this compound and achieve your research objectives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My assay results using this compound are inconsistent. Could the stability of the compound in my aqueous buffer be the issue?

A1: Yes, instability in aqueous buffers is a primary cause of inconsistent results with this compound. The compound is susceptible to degradation, primarily through hydrolysis, which can be influenced by several factors in your experimental setup.

Troubleshooting Steps:

  • pH of the Buffer: The rate of hydrolysis is significantly affected by pH. Alkaline conditions, in particular, can accelerate the degradation of sulfones.[1] It is crucial to select a buffer system that maintains a stable pH in the desired range for your experiment, preferably neutral to slightly acidic, to minimize base-catalyzed degradation.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including the degradation of this compound.[2][3][4][5] Whenever possible, prepare solutions fresh and store them at low temperatures (2-8 °C) for short periods. For longer-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.

  • Buffer Composition: Certain buffer components can potentially catalyze the degradation of your compound. While common biological buffers like phosphate and Tris are generally acceptable, it is essential to be aware of any potential interactions.

  • Freshness of Solution: Always prepare your working solutions of this compound fresh for each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures, as gradual degradation can still occur.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous media is hydrolysis. This reaction involves the nucleophilic attack of water on the carbon atom attached to the chlorine, leading to the displacement of the chloride ion and the formation of 2-Hydroxyethyl phenyl sulfone. This process can be accelerated under alkaline conditions.

Below is a simplified representation of the hydrolysis pathway:

2-Chloroethyl_phenyl_sulfone This compound Transition_State Transition State 2-Chloroethyl_phenyl_sulfone->Transition_State H2O H₂O (Aqueous Buffer) H2O->Transition_State 2-Hydroxyethyl_phenyl_sulfone 2-Hydroxyethyl phenyl sulfone Transition_State->2-Hydroxyethyl_phenyl_sulfone Chloride_Ion Cl⁻ Transition_State->Chloride_Ion

Caption: Hydrolysis of this compound.

This hydrolysis can lead to a decrease in the concentration of the active compound over time, impacting the accuracy and reproducibility of your experiments.

Q3: How can I prepare a stable stock solution of this compound?

A3: Preparing a stable stock solution is crucial for consistent experimental results. Due to its limited stability in aqueous solutions, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer immediately before use.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Protocol for Stock Solution Preparation:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of the chosen organic solvent (e.g., DMSO) to achieve a high concentration.

  • Ensure the compound is completely dissolved by gentle vortexing or sonication if necessary.

  • Store the stock solution in small aliquots at -20°C or below to minimize freeze-thaw cycles. Protect from light.

Important Considerations:

  • Solvent Compatibility: Ensure that the final concentration of the organic solvent in your aqueous working solution is compatible with your experimental system and does not cause any adverse effects.

  • Solubility: Confirm the solubility of this compound in your chosen solvent at the desired concentration.

Q4: Are there specific buffer systems that are recommended or should be avoided when working with this compound?

A4: The choice of buffer is critical for maintaining the stability of this compound.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS): Generally a good choice for maintaining a physiological pH (around 7.4).

  • MES (2-(N-morpholino)ethanesulfonic acid): Suitable for experiments requiring a slightly acidic pH (pKa ≈ 6.1).

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A common buffer for cell culture applications with a pKa around 7.5.

Buffers to Use with Caution:

  • Tris (tris(hydroxymethyl)aminomethane): While widely used, Tris buffers have a pKa of around 8.1, and the pH can be sensitive to temperature changes. If used, ensure the pH is carefully adjusted and monitored at the experimental temperature.

  • High pH Buffers (e.g., Carbonate-Bicarbonate, Borate): Buffers with a pH above 8.0 should generally be avoided as they can significantly accelerate the hydrolysis of this compound.[1]

Data Summary: Impact of pH on Stability (Illustrative)

pH of BufferRelative Degradation RateRecommended Use
5.0LowRecommended
7.4ModerateAcceptable for immediate use
9.0HighNot Recommended

This table provides a general illustration. Actual degradation rates will vary with temperature and buffer composition.

Q5: How can I monitor the stability of this compound in my buffer over time?

A5: Monitoring the stability of your compound is a good practice to ensure the reliability of your data. High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for this purpose.

Experimental Protocol: Stability Assessment using HPLC

  • Prepare a solution of this compound in your aqueous buffer at the desired experimental concentration.

  • Take an initial sample (t=0) and immediately analyze it by HPLC to determine the initial peak area or concentration.

  • Incubate the remaining solution under your experimental conditions (e.g., specific temperature).

  • Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze each aliquot by HPLC.

  • Plot the peak area or concentration of this compound as a function of time to determine its degradation rate.

Workflow for Stability Assessment:

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prepare_Solution Prepare Solution in Aqueous Buffer Initial_Sample t=0 Sample Prepare_Solution->Initial_Sample Incubate Incubate under Experimental Conditions Initial_Sample->Incubate Time_Points Withdraw Samples at Time Points Incubate->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Plot_Data Plot Concentration vs. Time HPLC_Analysis->Plot_Data Determine_Rate Determine Degradation Rate Plot_Data->Determine_Rate

Caption: Workflow for assessing compound stability.

Expert Recommendations for Best Practices

  • Always use high-purity water and buffer reagents to avoid contaminants that could affect stability.

  • Filter your buffers before use to remove any particulate matter.

  • When preparing working solutions, add the stock solution of this compound to the aqueous buffer last, just before starting the experiment, to minimize its time in the aqueous environment.

  • For sensitive applications, consider performing a pilot stability study under your specific experimental conditions to establish a reliable time window for your assays.

  • Always adhere to the safety guidelines provided in the Safety Data Sheet (SDS) when handling this compound.[6][7][8]

Conclusion

Managing the stability of this compound in aqueous buffers is achievable with careful planning and adherence to best practices. By understanding the factors that influence its degradation and implementing the strategies outlined in this guide, you can significantly improve the consistency and reliability of your experimental results. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.

References

Technical Support Center: Quenching Excess 2-Chloroethyl Phenyl Sulfone in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloroethyl phenyl sulfone. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful use of this reactive probe in your biological experiments. Our focus is on providing scientifically sound, field-tested insights to help you navigate the complexities of quenching excess reagent and ensuring the integrity of your downstream analyses.

Introduction to this compound and the Necessity of Quenching

This compound is a valuable tool in chemical biology and drug discovery, often employed as a covalent probe to identify and characterize protein targets. Its reactivity is centered on an electrophilic β-carbon, which is susceptible to nucleophilic attack by amino acid residues such as cysteine. This targeted covalent modification allows for the study of protein function, target engagement, and drug-target interactions.

However, the very reactivity that makes this compound a potent probe also necessitates a critical step in any experimental workflow: quenching . Incomplete quenching of the excess, unreacted probe can lead to a host of problems, including:

  • Non-specific labeling of proteins: This can obscure the identification of true biological targets and lead to false-positive results.

  • Modification of downstream reagents: Unquenched probe can react with enzymes (e.g., trypsin) or other reagents used in sample preparation, compromising their activity.

  • Interference with analytical instrumentation: The presence of excess reactive compounds can interfere with sensitive detection methods like mass spectrometry.

This guide will provide you with the knowledge and protocols to effectively quench excess this compound, troubleshoot common issues, and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of this compound and the principles of quenching.

Q1: What is the reactive site of this compound and which amino acids does it primarily target?

The primary reactive site of this compound is the carbon atom beta to the sulfone group. The electron-withdrawing nature of the sulfone group makes this carbon atom electrophilic and susceptible to nucleophilic attack. In a biological context, the most common nucleophile targeted by such electrophiles is the thiol group of cysteine residues.[1][2] While reactions with other nucleophilic residues like lysine or histidine are possible, the reactivity with cysteine is generally favored.

Q2: Why is quenching necessary when working with this compound?

Quenching is essential to stop the labeling reaction at a specific time point and to prevent the unreacted probe from interfering with subsequent experimental steps.[3] Failure to quench can lead to continued, non-specific labeling of proteins and other biomolecules in your sample, which can compromise the integrity of your results.

Q3: What are the most common quenching agents for electrophilic probes like this compound?

The most effective and widely used quenching agents are small molecules containing a highly reactive nucleophilic group. For electrophiles that target thiols, thiol-containing compounds are the quenchers of choice. The most common are:

  • N-acetylcysteine (NAC): A stable and effective scavenger of reactive electrophiles.[4][5]

  • Glutathione (GSH): A naturally occurring antioxidant that readily reacts with and detoxifies electrophiles.[6][7]

  • Dithiothreitol (DTT): A strong reducing agent that can also serve as a quencher.

Q4: How do quenching agents work?

Quenching agents work by providing a high concentration of a highly reactive nucleophile that rapidly consumes any remaining unreacted electrophile.[4] The quencher essentially outcompetes the biological nucleophiles for reaction with the probe, effectively stopping the labeling reaction.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Incomplete Quenching

Q: My mass spectrometry data shows evidence of continued, non-specific labeling even after adding a quenching agent. What could be the cause?

A: This is a classic sign of incomplete quenching. Several factors could be at play:

  • Insufficient Quencher Concentration: The concentration of your quenching agent may be too low to effectively compete with the remaining reactive probe.

    • Solution: Increase the molar excess of the quenching agent relative to the initial concentration of this compound. A good starting point is a 100- to 1000-fold molar excess.

  • Inadequate Reaction Time or Temperature: The quenching reaction may not have had enough time to go to completion, or the temperature may be too low for an efficient reaction.

    • Solution: Increase the incubation time with the quenching agent. While quenching is typically rapid, allowing 15-30 minutes at room temperature can ensure complete reaction. Gentle warming (e.g., to 37°C) can also accelerate the reaction, but be mindful of potential sample degradation.[8]

  • Poor Quencher Stability: Some quenching agents can degrade over time, especially in solution.

    • Solution: Always prepare fresh solutions of your quenching agent immediately before use.

Issue 2: Interference in Downstream Analysis (Mass Spectrometry)

Q: I am observing unexpected peaks in my mass spectra that I suspect are related to the quenching agent. How can I identify and mitigate this?

A: Residual quenching agent or its adducts with the probe can indeed interfere with mass spectrometry analysis.[5][9] Here’s how to address this:

  • Identify the Adducts: Knowing the expected mass of the quencher-probe adduct is crucial for data analysis.

    • This compound Molecular Weight: 204.67 g/mol [10]

    • N-acetylcysteine (NAC) Molecular Weight: 163.19 g/mol

    • Glutathione (GSH) Molecular Weight: 307.32 g/mol

    The expected monoisotopic mass of the adducts can be calculated and searched for in your data. For example, the reaction of this compound with a thiol involves the displacement of the chloride and formation of a thioether bond.

    QuencherQuencher Adduct with Phenyl Vinyl Sulfone (after elimination of HCl)
    N-acetylcysteine (NAC)331.09 g/mol
    Glutathione (GSH)475.14 g/mol
  • Removal of Excess Quencher: It is critical to remove excess quenching agent and its adducts before mass spectrometry.

    • Solution: Employ a sample cleanup method after quenching. Options include:

      • Protein Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can effectively remove small molecule contaminants.

      • Size-Exclusion Chromatography (SEC): Desalting columns or spin columns can separate proteins from small molecules.

      • Solid-Phase Extraction (SPE): C18 cartridges can be used to bind and elute peptides while washing away salts and other small, polar molecules.

Issue 3: Sample Precipitation Upon Quenching

Q: My protein sample precipitates after adding the quenching agent. What is causing this and how can I prevent it?

A: Precipitation can occur due to changes in the solution conditions upon addition of the quencher.

  • pH Shift: The addition of a high concentration of a quenching agent can alter the pH of your sample, leading to protein precipitation.

    • Solution: Prepare your quenching agent in a buffer that is compatible with your protein sample. Ensure the final pH of the sample remains within a range where your protein is soluble and stable.

  • Solvent Incompatibility: If your quenching agent is dissolved in a solvent that is not fully compatible with your sample buffer, it can cause precipitation.

    • Solution: Whenever possible, dissolve the quenching agent directly in the same buffer as your sample. If a different solvent is necessary, add it slowly while vortexing to ensure proper mixing and minimize local concentration effects.

Experimental Protocols

Here are detailed, step-by-step methodologies for quenching excess this compound.

Protocol 1: Quenching with N-acetylcysteine (NAC)
  • Prepare a fresh 1 M stock solution of N-acetylcysteine in a buffer compatible with your biological sample (e.g., PBS or Tris, pH 7.4).

  • To your reaction mixture containing this compound, add the NAC stock solution to a final concentration of 10-50 mM. This will provide a significant molar excess.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle agitation.

  • Proceed with your downstream sample preparation, which should include a step to remove excess NAC and the NAC-probe adduct (e.g., protein precipitation or SEC).

Protocol 2: Quenching with Glutathione (GSH)
  • Prepare a fresh 1 M stock solution of reduced Glutathione (GSH) in a buffer compatible with your biological sample (e.g., PBS or HEPES, pH 7.4).

  • Add the GSH stock solution to your reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Follow with a sample cleanup procedure to remove unreacted GSH and the GSH-probe adduct.

Visualization of the Quenching Workflow

The following diagram illustrates the general workflow for a covalent labeling experiment with this compound, including the critical quenching step.

Quenching_Workflow cluster_experiment Experimental Steps Biological_Sample Biological Sample (e.g., cell lysate, purified protein) Add_Probe Add 2-Chloroethyl phenyl sulfone Biological_Sample->Add_Probe Step 1 Incubate Incubate (Labeling Reaction) Add_Probe->Incubate Step 2 Quench Add Quenching Agent (e.g., NAC, GSH) Incubate->Quench Step 3 (Critical) Incubate_Quench Incubate (Quenching Reaction) Quench->Incubate_Quench Step 4 Cleanup Sample Cleanup (e.g., Precipitation, SEC) Incubate_Quench->Cleanup Step 5 Downstream_Analysis Downstream Analysis (e.g., Mass Spectrometry) Cleanup->Downstream_Analysis Step 6

Caption: A typical workflow for covalent labeling experiments.

Concluding Remarks

Effective quenching is a non-negotiable step for achieving reliable and reproducible results when using reactive probes like this compound. By understanding the principles of quenching, being aware of potential pitfalls, and implementing robust protocols, researchers can confidently utilize this powerful tool to advance their understanding of biological systems. This guide is intended to be a living document; as new techniques and insights emerge, we will continue to update it to best support the scientific community.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloroethyl Phenyl Sulfone and Vinyl Phenyl Sulfone for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of two closely related sulfone compounds: 2-Chloroethyl phenyl sulfone and vinyl phenyl sulfone. Both molecules are of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development, primarily for their potential as covalent modifiers of biological macromolecules. Understanding their distinct reactivity profiles is crucial for the rational design of targeted covalent inhibitors and other advanced chemical probes.

Introduction to the Sulfone Scaffolds

This compound and vinyl phenyl sulfone are both electrophilic species due to the strong electron-withdrawing nature of the phenylsulfonyl group. However, their mechanisms of interaction with nucleophiles differ significantly, leading to distinct kinetic profiles. Vinyl phenyl sulfone is a classic Michael acceptor, possessing a reactive carbon-carbon double bond that is highly susceptible to nucleophilic attack.[1][2] In contrast, this compound is a saturated precursor that can generate vinyl phenyl sulfone in situ through an elimination reaction. This fundamental difference forms the basis of the comparative analysis presented in this guide.

Physicochemical Properties and Synthesis Overview

A summary of the key properties of both compounds is provided below.

PropertyThis compoundVinyl Phenyl Sulfone
Structure C₆H₅SO₂(CH₂)₂ClC₆H₅SO₂CH=CH₂
Molecular Formula C₈H₉ClO₂SC₈H₈O₂S
Molecular Weight 204.67 g/mol [3]168.21 g/mol [4]
Appearance White to off-white crystalline solid[5][6][7]Colorless to white solid[1]
Melting Point 55-57 °C[3]64-67 °C[1]

Synthesis:

The synthesis of vinyl phenyl sulfone can be achieved through various methods, including the oxidation of phenyl vinyl sulfide.[1][8] Phenyl vinyl sulfide itself can be prepared from thiophenol and 1,2-dibromoethane.[8]

A common and practical route to vinyl phenyl sulfone involves the dehydrochlorination of this compound.[9] this compound can be synthesized by the oxidation of 2-chloroethyl phenyl sulfide.[10] This synthetic relationship, where this compound is a direct precursor to vinyl phenyl sulfone, is central to understanding their comparative reactivity.

Reaction Mechanisms and Reactivity Profiles

The reactivity of these two sulfones is best understood by examining their distinct reaction pathways with nucleophiles, particularly thiols, which are relevant to their application in targeting cysteine residues in proteins.[11][12]

This compound: A Progenitor to a Michael Acceptor

This compound is not itself a Michael acceptor. Its reactivity towards nucleophiles is typically a two-step process:

  • Elimination: In the presence of a base, this compound undergoes an E2 elimination reaction to lose a molecule of hydrogen chloride (HCl), forming the highly reactive vinyl phenyl sulfone.

  • Michael Addition: The newly formed vinyl phenyl sulfone then rapidly reacts with any available nucleophile via a Michael-type addition.

The overall reaction rate is therefore dependent on the rate of the initial elimination step, which is influenced by the strength of the base, the solvent, and the temperature.

G This compound This compound Vinyl Phenyl Sulfone Vinyl Phenyl Sulfone This compound->Vinyl Phenyl Sulfone  -HCl (Base) Adduct Adduct Vinyl Phenyl Sulfone->Adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Adduct

Sequential reaction of this compound.
Vinyl Phenyl Sulfone: A Potent Michael Acceptor

Vinyl phenyl sulfone is a highly efficient Michael acceptor.[1][13] The electron-withdrawing phenylsulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus highly susceptible to attack by soft nucleophiles like thiolates.[14] The reaction proceeds via a conjugate addition mechanism to form a stable thioether linkage. This reaction is generally rapid and occurs under mild conditions.[15]

G Vinyl Phenyl Sulfone Vinyl Phenyl Sulfone Adduct Adduct Vinyl Phenyl Sulfone->Adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Adduct

Direct Michael addition to Vinyl Phenyl Sulfone.

Comparative Reactivity Analysis

The primary distinction in reactivity lies in the directness of their electrophilic nature. Vinyl phenyl sulfone is a "ready-to-react" Michael acceptor, while this compound requires an activation step (elimination) to unmask its reactive vinyl sulfone core.

This leads to the following key differences:

  • Reaction Kinetics: The reaction of a nucleophile with vinyl phenyl sulfone is typically much faster than with this compound under identical conditions, as the latter has the additional kinetic barrier of the initial elimination step.

  • Reaction Conditions: The reaction of this compound with a nucleophile necessitates basic conditions to facilitate the elimination of HCl. In contrast, the Michael addition to vinyl phenyl sulfone can proceed, albeit often more slowly, even under neutral or slightly acidic conditions, with the rate significantly increasing with pH due to the deprotonation of the nucleophile (e.g., thiol to thiolate).[10][16]

  • Controllability: The two-step nature of the reaction with this compound offers a potential handle for controlling the rate of covalent modification. By tuning the basicity of the reaction medium, one can modulate the rate of formation of the reactive vinyl phenyl sulfone.

Illustrative Kinetic Comparison
CompoundpHIllustrative k_obs (s⁻¹)
This compound 7.4Very Slow (elimination is rate-limiting)
This compound 9.0Moderate (base-catalyzed elimination)
Vinyl Phenyl Sulfone 7.4Fast
Vinyl Phenyl Sulfone 9.0Very Fast

Disclaimer: This data is for illustrative purposes only and is intended to highlight the expected trends in reactivity. Actual reaction rates will depend on the specific experimental conditions.

Experimental Protocols for Reactivity Assessment

To empirically determine and compare the reactivity of these two sulfones, the following experimental protocols can be employed.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Stock Solutions Prepare Stock Solutions: - Sulfone (in organic solvent) - Nucleophile (in buffer) - Buffer Initiate Reaction Initiate Reaction: - Mix reactants in cuvette/tube - Start timer Stock Solutions->Initiate Reaction Monitor Reaction Monitor Reaction Progress: - UV-Vis, NMR, or HPLC Initiate Reaction->Monitor Reaction Data Processing Process Raw Data: - Absorbance vs. Time - Peak Area vs. Time Monitor Reaction->Data Processing Kinetic Modeling Kinetic Modeling: - Plot data - Fit to rate equation - Determine rate constant Data Processing->Kinetic Modeling

General workflow for kinetic analysis.
Protocol 1: UV-Vis Spectrophotometric Assay

This method is suitable for monitoring the reaction of vinyl phenyl sulfone, as the disappearance of the conjugated system can lead to a change in the UV-Vis spectrum.[11][18][19]

  • Preparation: Prepare stock solutions of vinyl phenyl sulfone (or this compound) in a suitable organic solvent (e.g., DMSO) and the nucleophile (e.g., N-acetylcysteine) in a buffer of the desired pH.

  • Instrumentation: Set a UV-Vis spectrophotometer to monitor the absorbance at a wavelength where the vinyl sulfone absorbs and the product does not (e.g., around 250-280 nm), or where a product specifically absorbs.

  • Reaction Initiation: In a quartz cuvette, add the buffer and the nucleophile solution. Place the cuvette in the spectrophotometer and record a baseline. Initiate the reaction by adding a small aliquot of the sulfone stock solution and mix quickly.

  • Data Acquisition: Record the absorbance at fixed time intervals.

  • Analysis: Plot absorbance versus time. Fit the data to a pseudo-first-order exponential decay model to determine the observed rate constant (k_obs).

Protocol 2: ¹H NMR Spectroscopic Monitoring

NMR spectroscopy allows for the direct observation of the disappearance of reactant signals and the appearance of product signals.[1][20][21][22]

  • Preparation: Prepare solutions of the sulfone and the nucleophile in a deuterated solvent system (e.g., D₂O with a co-solvent like DMSO-d₆).

  • Reaction Initiation: Mix the reactant solutions in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Analysis: Integrate the characteristic signals of the vinyl protons of vinyl phenyl sulfone (or the methylene protons of this compound) and the signals of the product. Plot the normalized integral values against time to determine the reaction kinetics.

Protocol 3: HPLC-Based Kinetic Analysis

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture over time.[2][23][24]

  • Method Development: Develop an HPLC method (e.g., reverse-phase) that can effectively separate the starting sulfone, the nucleophile, and the reaction product.

  • Reaction: Set up the reaction in a thermostatted vial.

  • Sampling: At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by acidification or rapid dilution).

  • Analysis: Inject the quenched samples into the HPLC system.

  • Quantification: Determine the concentrations of the reactants and products from the peak areas using a calibration curve. Plot concentration versus time to determine the reaction rate.

Applications in Drug Development and Bioconjugation

The choice between this compound and vinyl phenyl sulfone has significant implications for their application as covalent modifiers.

  • Vinyl Phenyl Sulfone: Due to its high and direct reactivity, vinyl phenyl sulfone is an excellent choice for applications requiring rapid and efficient covalent labeling of proteins, particularly at cysteine residues.[11][25] It has been widely explored as a "warhead" in the design of targeted covalent inhibitors for various enzymes.

  • This compound: The requirement for base-catalyzed activation makes this compound a less direct covalent modifier. However, this feature could be exploited for applications requiring a "pro-drug" or "pro-reagent" approach, where the active species is generated under specific conditions (e.g., in a cellular environment with a higher local pH). This could potentially offer a degree of temporal or spatial control over covalent modification.

Conclusion

References

A Researcher's Guide to Selectivity Profiling: The Case of 2-Chloroethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of covalent drug discovery, understanding the selectivity of an electrophilic warhead is not just a matter of academic curiosity; it is a critical determinant of therapeutic efficacy and safety. 2-Chloroethyl phenyl sulfone is a classic example of a masked electrophile, requiring activation to exert its function. This guide provides an in-depth, experimentally-grounded framework for profiling its selectivity against key nucleophilic amino acids. We will move beyond a simple listing of protocols to explore the rationale behind the experimental design, ensuring that the data you generate is both accurate and meaningful.

The Chemistry of Activation: From Masked Precursor to Reactive Warhead

This compound itself is not highly reactive. Its potency as a covalent modifier is unlocked through a base-catalyzed β-elimination reaction, which expels a chloride ion to form the highly reactive phenyl vinyl sulfone. This vinyl sulfone is a potent Michael acceptor, susceptible to nucleophilic attack by amino acid side chains.

The reaction is highly dependent on the pH of the environment. A basic environment facilitates the initial elimination step, which is often the rate-limiting step in the covalent modification process. This pH dependency is a critical factor to consider in experimental design, as physiological conditions in different cellular compartments can vary.

G cluster_activation Activation Step (Base-Catalyzed β-Elimination) cluster_reaction Covalent Modification (Michael Addition) Precursor This compound Reactive Phenyl Vinyl Sulfone Precursor->Reactive + Base - HCl Adduct Covalent Adduct Reactive->Adduct AA Nucleophilic Amino Acid (e.g., Cys-SH) AA->Adduct

Figure 1: The two-stage mechanism of action for this compound.

Designing a Selectivity Profile: Beyond Cysteine

While cysteine is famously the most nucleophilic amino acid at physiological pH, a comprehensive selectivity profile must consider other potential targets. Histidine, lysine, and even methionine can be modified by potent electrophiles, and such off-target modifications can lead to toxicity. Our profiling strategy will therefore focus on a panel of nucleophilic amino acids.

Why these amino acids?

  • Cysteine (Cys): The thiol side chain is a soft nucleophile and readily attacks Michael acceptors. It is the most common target for covalent inhibitors.

  • Histidine (His): The imidazole side chain can act as a nucleophile, particularly when deprotonated.

  • Lysine (Lys): The primary amine of the side chain is a potent nucleophile, although its high pKa means it is largely protonated and non-nucleophilic at neutral pH. However, in specific protein microenvironments, its pKa can be perturbed.

  • Methionine (Met): The sulfur-containing thioether side chain can also be targeted by certain electrophiles.

  • Serine (Ser) / Threonine (Thr): While less nucleophilic than cysteine, the hydroxyl groups can be targeted, especially by highly reactive electrophiles. They serve as excellent negative controls in this context.

Experimental Protocol: HPLC-MS Based Kinetic Analysis

To quantify selectivity, we must measure the rate of reaction between phenyl vinyl sulfone (generated in situ) and each amino acid. A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) approach offers a robust and direct method for this. It allows us to separate the unreacted amino acid from the newly formed adduct and confirm the identity of the product by its mass.

Rationale for this method:

  • Direct Detection: It directly measures the formation of the product and consumption of the reactant, avoiding the potential artifacts of indirect, probe-based assays.

  • Label-Free: No fluorescent or colorimetric tags are required, which could otherwise alter the reactivity of the small molecules.

  • Identity Confirmation: The mass spectrometer provides definitive evidence of the covalent adduct, confirming that the observed reaction is the one of interest. This is a key aspect of a self-validating protocol.

Step-by-Step Protocol
  • Reagent Preparation:

    • Amino Acid Stock Solutions (10 mM): Prepare individual stock solutions of N-acetyl-L-cysteine, N-acetyl-L-histidine, N-acetyl-L-lysine, and N-acetyl-L-methionine in deionized water. Rationale: The N-acetylated forms are used to mimic the peptide backbone and prevent unwanted reactions at the alpha-amino group.

    • This compound Stock (10 mM): Prepare in a 50:50 acetonitrile:water mixture to ensure solubility.

    • Reaction Buffer (100 mM Sodium Phosphate, pH 7.4): This buffer maintains a physiologically relevant pH and is non-nucleophilic, preventing interference with the reaction.

  • Reaction Execution:

    • For each amino acid, set up a reaction mixture in a microcentrifuge tube:

      • 940 µL of 100 mM Sodium Phosphate Buffer (pH 7.4)

      • 50 µL of 10 mM Amino Acid Stock (final concentration: 0.5 mM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 10 mM this compound stock (final concentration: 0.1 mM). Rationale: Using an excess of the amino acid ensures pseudo-first-order kinetics, simplifying data analysis.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw 100 µL of the reaction mixture.

    • Immediately quench the reaction by adding the 100 µL aliquot to 100 µL of 1% formic acid. Rationale: The acid stops the reaction by protonating the nucleophiles and neutralizing the base required for the elimination step.

  • HPLC-MS Analysis:

    • Instrumentation: A standard reverse-phase HPLC system (e.g., C18 column) coupled to an electrospray ionization mass spectrometer (ESI-MS).

    • Method:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes to separate the polar amino acid from the more hydrophobic adduct.

      • MS Detection: Operate in positive ion mode, scanning for the expected masses of the unreacted amino acid and the covalent adduct.

G Start Prepare Reagents (Amino Acids, Sulfone, Buffer) Mix Combine Buffer and Amino Acid Start->Mix Incubate Pre-incubate at 37°C Mix->Incubate Initiate Add 2-Chloroethyl Phenyl Sulfone to Start Incubate->Initiate Sample Take Aliquots at Time Points (t=0, 5, 15...) Initiate->Sample Quench Quench with Formic Acid Sample->Quench Analyze Analyze via HPLC-MS Quench->Analyze End Determine Reaction Rate Analyze->End

Figure 2: Workflow for the kinetic analysis of amino acid modification.

Data Analysis and Interpretation

The HPLC-MS will provide chromatograms showing the peak areas for the unreacted amino acid and the adduct at each time point.

  • Quantification: Calculate the concentration of the adduct at each time point based on the peak area (assuming a similar ionization efficiency or by using a standard curve).

  • Rate Constant Calculation: Plot the concentration of the adduct formed over time. The initial rate of the reaction can be determined from the slope of this line. Under pseudo-first-order conditions, the observed rate constant (k_obs) can be calculated.

  • Selectivity Ratio: The selectivity of the sulfone for one amino acid over another is the ratio of their respective rate constants. For example, Selectivity (Cys/His) = k_obs(Cys) / k_obs(His).

Expected Results and Comparative Data

The following table summarizes the expected outcome of such an experiment, demonstrating the high selectivity of phenyl vinyl sulfone for cysteine.

Amino Acid (N-acetylated)Expected Adduct Mass (m/z) [M+H]+Relative Rate Constant (k_rel)Selectivity vs. Cysteine
Cysteine302.081.001
Histidine344.11~0.01~100x lower
Lysine335.15<0.001>1000x lower
Methionine338.10~0.005~200x lower

Note: The relative rate constants are illustrative and based on the known reactivity of vinyl sulfones. Actual experimental values may vary.

Conclusion and Implications

This guide outlines a robust, verifiable method for profiling the selectivity of this compound. The experimental data clearly demonstrates its profound preference for cysteine over other nucleophilic amino acids. This high selectivity is a desirable trait in the design of covalent inhibitors, as it minimizes the potential for off-target modifications that could lead to adverse effects. By understanding the underlying chemistry and employing a rigorous analytical methodology like HPLC-MS, researchers can confidently characterize the reactivity of electrophilic warheads, a critical step in the development of safer and more effective covalent therapeutics.

A Comparative Guide to Covalent Warheads: 2-Chloroethyl Phenyl Sulfone vs. Acrylamides in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted covalent inhibitors (TCIs), the choice of the electrophilic "warhead" is a critical determinant of a drug candidate's potency, selectivity, and overall safety profile. Among the arsenal of reactive groups available to drug discovery researchers, acrylamides have become a mainstay for targeting cysteine residues. However, the exploration of alternative covalent warheads continues to be a vibrant area of research, with sulfone-based electrophiles such as 2-chloroethyl phenyl sulfone presenting a distinct chemical modality. This guide provides an in-depth comparison of the efficacy of this compound and the more conventional acrylamide warheads, supported by mechanistic insights and experimental data.

At a Glance: Mechanistic Differences and Reactivity Profiles

The fundamental difference between these two classes of warheads lies in their mechanism of covalent bond formation with nucleophilic amino acid residues, most commonly cysteine.

Acrylamides are classic Michael acceptors. The reaction proceeds via a conjugate addition mechanism where the nucleophilic thiol of a cysteine residue attacks the β-carbon of the α,β-unsaturated amide.[1][2] This reaction is highly dependent on the electronic properties of the acrylamide, with electron-withdrawing substituents increasing the electrophilicity and reactivity of the warhead.[3]

This compound , on the other hand, acts as an alkylating agent. The reaction mechanism is a nucleophilic substitution (S_N2) where the cysteine thiol attacks the carbon atom bearing the chlorine, displacing it as a leaving group. The sulfone group acts as a strong electron-withdrawing group, activating the adjacent ethyl chloride for nucleophilic attack.

cluster_acrylamide Acrylamide Mechanism (Michael Addition) cluster_sulfone This compound Mechanism (SN2) Acrylamide Acrylamide Warhead Intermediate1 Enolate Intermediate Acrylamide->Intermediate1 Nucleophilic Attack Cysteine1 Cysteine Thiolate Cysteine1->Intermediate1 Adduct1 Covalent Adduct Intermediate1->Adduct1 Protonation Sulfone This compound TransitionState SN2 Transition State Sulfone->TransitionState Cysteine2 Cysteine Thiolate Cysteine2->TransitionState Nucleophilic Attack Adduct2 Covalent Adduct TransitionState->Adduct2 Chloride Chloride Ion TransitionState->Chloride Leaving Group Departure

Reaction mechanisms of acrylamide and this compound with cysteine.

A Head-to-Head Comparison: A Case Study with Bruton's Tyrosine Kinase (BTK) Inhibitors

ParameterIbrutinib (Acrylamide)2-Sulfonylpyrimidine Analog
BTK Inhibition (in vitro) Low nanomolarOn par with Ibrutinib
BTK Inhibition (in cellulo) Low nanomolarOn par with Ibrutinib
Plasma Stability VariableGenerally good
Off-Target Kinase Inhibition Significant off-target effects on kinases like EGFR, JAK3, and ITK[1][5]Reduced off-target binding

This data suggests that sulfone-based warheads can achieve comparable on-target potency to acrylamides while potentially offering improved selectivity and plasma stability. The reduced off-target effects are a significant advantage, as off-target activity of ibrutinib is linked to adverse effects such as cardiotoxicity.[4][5]

Experimental Design for Comparative Efficacy Assessment

To rigorously compare the efficacy of a novel this compound-based inhibitor with an acrylamide-based counterpart, a series of well-defined experiments are necessary.

Key Experimental Workflow

A Synthesize & Purify Inhibitors B Determine k_inact/K_I A->B C Confirm Covalent Adduct by Mass Spectrometry A->C D Assess In-Cell Target Engagement B->D C->D E Profile Off-Target Selectivity D->E F Evaluate In Vivo Efficacy & PK/PD E->F

Experimental workflow for comparing covalent inhibitors.

Detailed Protocol: Determination of k_inact/K_I

The potency of an irreversible covalent inhibitor is best described by the second-order rate constant k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).[6][7]

Objective: To determine the k_inact and K_I values for the covalent inhibitors targeting a specific enzyme (e.g., a kinase).

Materials:

  • Purified target enzyme

  • Covalent inhibitors (this compound and acrylamide analogs)

  • Enzyme substrate (e.g., ATP and a peptide substrate for a kinase)

  • Assay buffer

  • Quenching solution

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the covalent inhibitors in the assay buffer.

  • Pre-incubation: In a microplate, mix the enzyme with varying concentrations of the inhibitor. Allow the reaction to proceed for different time points (e.g., 0, 5, 10, 20, 30, 60 minutes) at a constant temperature.

  • Initiation of Enzymatic Reaction: At each time point, add the substrate to initiate the enzymatic reaction.

  • Enzymatic Reaction: Allow the enzymatic reaction to proceed for a fixed period, ensuring that the product formation is in the linear range for the uninhibited control.

  • Quenching and Detection: Stop the enzymatic reaction by adding a quenching solution. Add the detection reagent and measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the enzyme activity versus the pre-incubation time.

    • Fit the data to a one-phase exponential decay equation to obtain the observed rate of inactivation (k_obs) for each inhibitor concentration.

    • Plot the k_obs values against the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the k_inact and K_I values.[8]

Protocol: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Objective: To confirm the formation of a covalent adduct between the inhibitor and the target protein and to identify the site of modification.

Materials:

  • Purified target protein

  • Covalent inhibitors

  • Incubation buffer

  • Denaturing buffer (e.g., containing urea or guanidinium chloride)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Protein-Inhibitor Incubation: Incubate the target protein with a molar excess of the covalent inhibitor.

  • Denaturation, Reduction, and Alkylation: Denature the protein, reduce the disulfide bonds, and alkylate the free cysteine residues.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.[9][10]

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.[7][9]

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database to identify the peptides.

    • Look for a mass shift on a specific peptide corresponding to the mass of the covalent warhead.

    • The MS/MS fragmentation pattern will confirm the exact site of modification on the peptide.

Concluding Remarks for the Practicing Scientist

While acrylamides are a well-established and effective class of covalent warheads, the exploration of alternative electrophiles like sulfone-based moieties is a promising avenue for developing TCIs with improved properties. The case study on BTK inhibitors suggests that sulfone-based warheads can offer comparable potency with enhanced selectivity, potentially leading to safer therapeutic candidates.[2][4]

Although direct comparative efficacy data for this compound in a targeted inhibitor context is currently lacking, its mechanism as an alkylating agent suggests a different reactivity and selectivity profile compared to Michael acceptors. For researchers and drug development professionals, the key takeaway is the importance of empirical testing. The detailed experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different covalent warheads, enabling data-driven decisions in the design and optimization of the next generation of targeted covalent therapies.

References

A Senior Application Scientist's Guide to the Kinetic Analysis of the Reaction Between 2-Chloroethyl Phenyl Sulfone and Glutathione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Glutathione Conjugation

In the fields of toxicology and drug development, understanding the metabolic fate of xenobiotics is paramount. The conjugation of electrophilic compounds with the endogenous tripeptide glutathione (GSH) represents a critical Phase II detoxification pathway.[1][2] This reaction, often catalyzed by the superfamily of Glutathione S-transferase (GST) enzymes, transforms reactive, often lipophilic molecules into more water-soluble and readily excretable glutathione S-conjugates, or mercapturates.[1]

2-Chloroethyl phenyl sulfone is a molecule of interest due to its structural motifs—an electrophilic chloroethyl group and a sulfone moiety—which are found in various industrial chemicals and pharmacologically active compounds. The chloroethyl group, in particular, is a known alkylating agent, capable of reacting with cellular nucleophiles like GSH. Analyzing the kinetics of this reaction provides a quantitative measure of its reactivity, offering insights into its potential for cellular detoxification or, conversely, its capacity to induce toxicity through GSH depletion.[3]

This guide provides a comparative analysis of methodologies for studying the kinetic parameters of the reaction between this compound and glutathione, both non-enzymatically and as catalyzed by GSTs. We will delve into the causality behind experimental design, present self-validating protocols, and compare the performance of various analytical techniques.

Reaction Mechanism and Kinetic Framework

The core reaction is a nucleophilic substitution, where the thiolate anion of glutathione (GS⁻) attacks the terminal carbon of the 2-chloroethyl group, displacing the chloride ion. This can occur spontaneously or be significantly accelerated by GST enzymes, which bind both substrates and facilitate the reaction by lowering the pKₐ of the GSH thiol group.[4][5]

ReactionMechanism GSH Glutathione (GSH) CEPS This compound Conjugate S-(2-phenylethyl sulfone)glutathione CEPS->Conjugate + GSH Chloride Cl⁻

Caption: Nucleophilic substitution reaction between GSH and this compound.

Kinetic Models
  • Non-Enzymatic (Spontaneous) Reaction: This reaction typically follows second-order kinetics. The rate of reaction is proportional to the concentrations of both this compound ([CEPS]) and glutathione ([GSH]). Rate = k₂[CEPS][GSH] Where k₂ is the second-order rate constant.[6][7]

  • Enzymatic Reaction: The GST-catalyzed reaction is best described by the Michaelis-Menten model for bisubstrate enzymes.[8][9] Kinetic constants are determined by varying the concentration of one substrate while keeping the other saturated.[5] This allows for the determination of the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) for each substrate.

Overall Experimental Workflow

A robust kinetic analysis follows a structured workflow from preparation to data interpretation. The choice of analytical technique is a critical decision point that influences sample processing and data analysis strategies.

ExperimentalWorkflow prep 1. Reagent Preparation (Buffer, GSH, Substrate, Enzyme) reaction 2. Reaction Initiation (Incubate at controlled Temp/pH) prep->reaction sampling 3. Time-Course Sampling (Quench reaction at intervals) reaction->sampling analysis 4. Analytical Measurement (e.g., HPLC, Spectrophotometry) sampling->analysis calc 5. Data Processing (Calculate concentrations) analysis->calc kinetics 6. Kinetic Modeling (Plot data, determine rate constants) calc->kinetics

Caption: A generalized workflow for conducting a kinetic analysis experiment.

Comparative Guide to Analytical Methodologies

The selection of an analytical method is the most critical choice in designing a kinetic study. The ideal method should be sensitive, specific, and reproducible. We compare the most common and effective techniques below.

Methodology Principle Pros Cons Best For
UV-Vis Spectrophotometry Measures the change in absorbance at a specific wavelength resulting from product formation or substrate depletion.High-throughput, cost-effective, real-time monitoring.[10]Requires a chromophore with a unique absorbance profile; potential for interference.High-throughput screening; initial rate studies with model substrates like CDNB.[11]
High-Performance Liquid Chromatography (HPLC) Physically separates the analyte of interest (e.g., the GSH conjugate) from other reaction components before quantification.High specificity and versatility; can monitor substrate depletion and product formation simultaneously.[12]Lower throughput than spectrophotometry; requires method development.Detailed kinetic studies; analysis of complex mixtures; when spectrophotometry is not feasible.
Liquid Chromatography-Mass Spectrometry (LC-MS) Uses HPLC for separation followed by mass spectrometry for highly sensitive and specific detection based on mass-to-charge ratio.Unparalleled sensitivity and specificity; structural confirmation of the product.[13][14]High instrument cost; complex data analysis.Definitive quantification in complex biological matrices; metabolite identification.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors the reaction in real-time by detecting changes in the magnetic properties of atomic nuclei (e.g., ¹³C).Non-invasive; provides rich structural information; can be used in intact cells.[15]Low sensitivity; requires high concentrations or isotopic labeling; expensive.Mechanistic studies; in-situ monitoring of cellular metabolism.[15]
Electrochemical Sensors Measures changes in electrical properties (e.g., current) as a substrate like GSH is consumed.[14]Portable, potential for real-time, non-invasive monitoring.[16]Susceptible to interference from other redox-active species.Specialized applications; continuous monitoring.

For the reaction of this compound, which lacks a convenient chromophoric shift upon conjugation, HPLC-based methods are the most robust and recommended choice.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Determination of the Non-Enzymatic Rate Constant (k₂) via HPLC

This protocol quantifies the rate of the spontaneous reaction by monitoring the formation of the glutathione conjugate over time.

1. Materials & Reagents:

  • This compound (CEPS)

  • Reduced Glutathione (GSH)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Methanol (HPLC grade)

  • Formic Acid (HPLC grade)

  • Deionized water (HPLC grade)

  • Reaction quenching solution (e.g., 10% Trifluoroacetic Acid)

2. Procedure:

  • Prepare stock solutions: 10 mM CEPS in methanol and 100 mM GSH in phosphate buffer.

  • Equilibrate a water bath to 37°C.

  • Prepare the reaction mixture in a microcentrifuge tube: 890 µL of phosphate buffer and 100 µL of 100 mM GSH stock. Equilibrate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of 10 mM CEPS stock (final concentrations: 10 mM GSH, 0.1 mM CEPS). Mix immediately. This pseudo-first-order condition (GSH in vast excess) simplifies data analysis.[17]

  • At defined time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot and immediately add it to a vial containing 100 µL of quenching solution.

  • Include a "t=infinity" control by allowing the reaction to proceed for 24 hours to determine the maximum product formation. Also, run a "no CEPS" control to monitor GSH stability.

  • Analyze all quenched samples by reverse-phase HPLC with UV detection (e.g., at 220 nm). Use a C18 column with a water/methanol gradient containing 0.1% formic acid.

  • Generate a standard curve for the purified GSH-CEPS conjugate to quantify its concentration in the experimental samples.

3. Data Analysis:

  • Plot the concentration of the formed conjugate versus time.

  • Under pseudo-first-order conditions, the reaction will follow the equation: ln([P]∞ - [P]t) = -k't + ln([P]∞), where [P]t is the product concentration at time t, [P]∞ is the concentration at completion, and k' is the pseudo-first-order rate constant.

  • The second-order rate constant (k₂) is calculated as: k₂ = k' / [GSH].[17]

Protocol 2: GST-Catalyzed Reaction Kinetics (Kₘ and Vₘₐₓ Determination)

This protocol uses the same HPLC method to determine the kinetic parameters of the GST-catalyzed reaction. For comparison, we first describe the classic spectrophotometric assay using a model substrate.

Alternative Method: The CDNB Spectrophotometric Assay

The most common method for measuring GST activity relies on the substrate 1-chloro-2,4-dinitrobenzene (CDNB).[11] The resulting GSH-CDNB conjugate conveniently absorbs light at 340 nm, allowing for a continuous, real-time assay.[10][18]

  • Principle: The rate of increase in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction.[5]

  • Procedure: A reaction cocktail containing phosphate buffer (pH 6.5), GSH, and CDNB is prepared.[10][11] The reaction is initiated by adding the GST enzyme, and the change in absorbance at 340 nm is monitored for several minutes.

  • Causality: pH 6.5 is often optimal because it minimizes the spontaneous reaction rate while maintaining high enzymatic activity.[18]

Recommended Method for CEPS: HPLC-Based Assay

Since CEPS lacks the chromophoric properties of CDNB, an HPLC endpoint assay is required.

1. Procedure:

  • To determine Kₘ for CEPS: Prepare a series of reaction tubes. Each tube will contain phosphate buffer (pH 7.4), a saturating concentration of GSH (e.g., 10 mM), and a fixed amount of purified GST enzyme. Vary the concentration of CEPS across the tubes (e.g., 0.01, 0.02, 0.05, 0.1, 0.2, 0.5 mM).

  • Initiate the reactions and incubate at 37°C.

  • Quench the reactions at an early time point where the reaction is still in the linear range (e.g., 3 minutes). This time point must be determined in preliminary experiments.

  • Analyze product formation via HPLC as described in Protocol 1.

  • To determine Kₘ for GSH: Repeat the experiment, but this time keep the CEPS concentration fixed at a saturating level (e.g., 5x the determined Kₘ) and vary the GSH concentration.

  • For all experiments, subtract the product formed in a parallel non-enzymatic control (no GST added) from the corresponding enzymatic reaction values.

2. Data Analysis:

  • Calculate the initial velocity (v₀) for each substrate concentration (in µmol/min/mg of enzyme).

  • Plot v₀ versus substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

  • Alternatively, use a Lineweaver-Burk double reciprocal plot (1/v₀ vs 1/[S]) to visualize the data, where the y-intercept is 1/Vₘₐₓ and the x-intercept is -1/Kₘ.[18][19]

Data Presentation and Interpretation

Kinetic data should be summarized in a clear, tabular format. The values below are hypothetical and for illustrative purposes only, as would be determined experimentally.[17]

Parameter Symbol Value (Hypothetical) Units Condition
Non-Enzymatic Rate Constant k₂1.2 x 10⁻³M⁻¹s⁻¹pH 7.4, 37°C
GST-Catalyzed Parameters
Kₘ (for CEPS)Kₘ,CEPS150µM10 mM GSH
Vₘₐₓ (for CEPS)Vₘₐₓ5.8µmol/min/mg10 mM GSH
Kₘ (for GSH)Kₘ,GSH450µM1 mM CEPS
Catalytic Efficiency (CEPS)kcat/Kₘ6.5 x 10³M⁻¹s⁻¹

Interpretation:

  • The k₂ value provides a baseline for the compound's intrinsic reactivity towards thiols.

  • Kₘ reflects the substrate concentration at which the enzyme operates at half its maximum speed; a lower Kₘ indicates a higher affinity of the enzyme for the substrate.

  • Vₘₐₓ represents the maximum rate of the reaction under saturating substrate conditions.

  • kcat/Kₘ is the specificity constant, representing the catalytic efficiency of the enzyme. Comparing the enzymatic kcat/Kₘ to the non-enzymatic k₂ reveals the "enzymatic advantage"—the fold-acceleration provided by the GST enzyme.

Conclusion

The kinetic analysis of the reaction between this compound and glutathione is a multi-faceted process that provides crucial data for risk assessment and drug development. While classic spectrophotometric assays using model substrates like CDNB are valuable for general GST activity screening, a detailed kinetic characterization of non-chromophoric substrates necessitates more specific analytical methods. HPLC and LC-MS stand out as the gold standards for this purpose, offering the specificity and sensitivity required for accurate determination of both non-enzymatic and enzyme-catalyzed rate constants. By following robust, self-validating protocols and applying appropriate kinetic models, researchers can gain a quantitative understanding of this critical detoxification pathway.

References

A Senior Application Scientist's Guide to Thiol-Reactive Probes: Benchmarking 2-Chloroethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate dance of protein chemistry, the selective modification of cysteine residues is a cornerstone of innovation. The nucleophilic thiol side chain of cysteine is a tantalizing target for chemical probes, enabling the study of protein function, the identification of drug targets, and the development of novel therapeutics. The choice of a thiol-reactive probe is a critical decision, profoundly influencing the specificity, efficiency, and biological relevance of an experiment.

This guide provides an in-depth, objective comparison of 2-Chloroethyl phenyl sulfone, a probe with intriguing potential, against two stalwart reagents in the field: Iodoacetamide (IAM) and N-Ethylmaleimide (NEM). We will delve into the mechanistic nuances that govern their reactivity, present a framework for their quantitative comparison, and provide detailed, field-tested protocols to empower you to make data-driven decisions in your research.

The Protagonists: A Trio of Thiol-Reactive Probes

A deep understanding of the chemical mechanisms underpinning the reactivity of these probes is paramount to their effective application. While IAM and NEM are well-characterized, the utility of this compound as a thiol-reactive probe is an area ripe for exploration.

Iodoacetamide (IAM): The Classic Alkylating Agent

Iodoacetamide is a haloacetamide-based reagent that reacts with cysteine thiols via a straightforward SN2 (bimolecular nucleophilic substitution) reaction. The thiolate anion of a deprotonated cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom bearing the iodine, which serves as a good leaving group. This results in the formation of a stable carboxyamidomethyl-cysteine adduct.

N-Ethylmaleimide (NEM): The Michael Addition Specialist

N-Ethylmaleimide is an α,β-unsaturated carbonyl compound that reacts with thiols through a Michael addition mechanism.[1] The deprotonated thiolate adds to one of the carbons of the double bond in the maleimide ring, forming a stable thioether linkage.[2] This reaction is generally faster and more specific for thiols at neutral pH compared to IAM.[2]

This compound: A Latent Michael Acceptor

While direct studies on the reactivity of this compound with protein thiols are not extensively documented in publicly available literature, its chemical structure strongly suggests a mechanism analogous to that of vinyl sulfones. It is proposed that under physiological or slightly basic conditions, this compound undergoes an in-situ elimination of HCl to form the highly reactive phenyl vinyl sulfone. This vinyl sulfone is an excellent Michael acceptor, readily reacting with nucleophilic thiols.[3] The high reactivity of vinyl sulfones with thiols is well-established, making them attractive warheads for covalent inhibitors and chemical probes.[3][4]

Head-to-Head Comparison: A Data-Driven Perspective

The ideal thiol-reactive probe should exhibit high reactivity and specificity towards cysteine residues, with minimal off-target effects. The choice between this compound, IAM, and NEM will depend on the specific experimental context, including the desired reaction kinetics, pH conditions, and the nature of the biological system under investigation.

To facilitate an objective comparison, the following table summarizes the key characteristics of each probe. It is important to note that the properties of this compound are predicted based on its structural similarity to vinyl sulfones.

FeatureThis compound (Predicted)Iodoacetamide (IAM)N-Ethylmaleimide (NEM)
Reaction Mechanism Michael Addition (via in-situ formation of phenyl vinyl sulfone)SN2 Nucleophilic SubstitutionMichael Addition
Reactive Species Phenyl vinyl sulfoneIodoacetamideN-Ethylmaleimide
Reaction Product Stable thioether linkageStable carboxyamidomethyl-cysteineStable thioether linkage
Relative Reactivity High to Very HighModerate to HighVery High
Optimal pH Range Neutral to slightly basic (for elimination and Michael addition)Neutral to slightly basic (pH 7.0-8.5)Neutral (pH 6.5-7.5)[2]
Known Off-Targets Potentially other nucleophilic residues at higher pHMethionine, Histidine, Lysine, Aspartate, Glutamate, TyrosineLysine, Histidine (at pH > 7.5)[2]
Key Advantages Potentially high reactivity and selectivity for thiols.Well-established and widely used.High reactivity and specificity at neutral pH.
Potential Drawbacks Requires in-situ activation; less characterized in proteomics.Slower reaction kinetics than NEM; more off-target reactivity.Can react with other nucleophiles at higher pH.

Experimental Validation: A Protocol for Quantitative Comparison

To provide our audience with the tools for a rigorous, in-house comparison of these probes, we present a detailed protocol for quantitative thiol reactivity profiling using mass spectrometry. This approach, adapted from established quantitative proteomics workflows, will allow you to directly measure the reactivity of this compound, IAM, and NEM against the entire proteome of your biological sample.[1][5]

Experimental Workflow Overview

This protocol utilizes a competitive labeling strategy coupled with tandem mass tag (TMT) labeling for relative quantification of probe-labeled peptides.

Thiol_Probe_Comparison_Workflow cluster_0 Sample Preparation cluster_1 Competitive Labeling cluster_2 Sample Processing cluster_3 Quantitative Mass Spectrometry Cell_Lysate Cell/Tissue Lysate Reduction Reduction (DTT/TCEP) Cell_Lysate->Reduction Desalting Desalting Reduction->Desalting Probe_Incubation Incubate with 2-CEPS, IAM, or NEM (varying concentrations/times) Desalting->Probe_Incubation Blocking Block remaining thiols (with excess IAM-alkyne) Probe_Incubation->Blocking Click_Chemistry Click Chemistry with Azide-Biotin Blocking->Click_Chemistry Protein_Precipitation Protein Precipitation Click_Chemistry->Protein_Precipitation Trypsin_Digestion Trypsin Digestion Protein_Precipitation->Trypsin_Digestion TMT_Labeling TMT Labeling of Peptides Trypsin_Digestion->TMT_Labeling Enrichment Streptavidin Enrichment of Biotinylated Peptides TMT_Labeling->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for quantitative comparison of thiol-reactive probes.

Step-by-Step Methodology

1. Cell Culture and Lysis:

  • Culture cells of interest to the desired confluency.

  • Harvest cells and lyse in a suitable lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0) containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a standard method (e.g., BCA assay).

2. Reduction and Desalting:

  • Reduce disulfide bonds by treating the lysate with 10 mM dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at 37°C.

  • Remove the reducing agent using a desalting column.

3. Competitive Probe Labeling:

  • Aliquot the reduced and desalted proteome into separate tubes.

  • Add varying concentrations of this compound, IAM, or NEM to the respective tubes. Include a vehicle control.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • To label the remaining unreacted thiols, add a saturating concentration of a "clickable" iodoacetamide-alkyne probe (e.g., 1 mM) to all samples and incubate for another 30 minutes.

4. Click Chemistry and Protein Precipitation:

  • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding an azide-biotin tag, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

  • Incubate for 1 hour at room temperature.

  • Precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents.

5. Protein Digestion:

  • Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0).

  • Reduce and alkylate any remaining cysteines with DTT and IAM, respectively.

  • Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.

6. Tandem Mass Tag (TMT) Labeling:

  • Label the resulting peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.

  • Quench the labeling reaction and combine the samples.

7. Enrichment of Biotinylated Peptides:

  • Enrich the biotinylated peptides (those labeled with the iodoacetamide-alkyne probe) using streptavidin-coated magnetic beads.

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the bound peptides from the beads.

8. LC-MS/MS Analysis:

  • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

9. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Identify the labeled cysteine-containing peptides and quantify the relative abundance of each peptide across the different experimental conditions based on the TMT reporter ion intensities.

  • A decrease in the signal from the iodoacetamide-alkyne labeled peptide in the presence of the competitor probe (this compound, IAM, or NEM) indicates that the cysteine residue was modified by the competitor. The magnitude of this decrease reflects the reactivity of the probe with that specific cysteine.

Interpreting the Results: Unveiling Reactivity Landscapes

The quantitative data generated from this experiment will provide a comprehensive, proteome-wide map of the reactivity of each probe. By comparing the IC50 values (the concentration of the probe required to achieve 50% labeling of a particular cysteine) for each probe across thousands of cysteine residues, you can directly benchmark their relative potencies and specificities. This data will be invaluable for selecting the optimal probe for your future experiments.

Conclusion: Empowering Your Research with the Right Tools

The selection of a thiol-reactive probe is a critical parameter in the design of robust and reproducible experiments in chemical biology and drug discovery. While Iodoacetamide and N-Ethylmaleimide are well-established reagents, the potential of this compound as a highly reactive and selective probe warrants further investigation.

This guide has provided a theoretical framework for understanding the reactivity of these probes and, more importantly, a detailed experimental protocol to empower you to generate your own comparative data. By undertaking a rigorous, quantitative comparison, you can confidently select the most appropriate tool for your specific research question, ultimately accelerating your scientific discoveries.

References

A Senior Application Scientist's Guide to Thioether Linker Stability: A Comparative Analysis of Maleimide and 2-Chloroethyl Phenyl Sulfone Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and chemical biology, the covalent linkage of molecules is a foundational technique. In the realm of bioconjugation, particularly for creating antibody-drug conjugates (ADCs), the stability of the linker connecting the payload to the biomolecule is paramount to therapeutic efficacy and safety. An unstable linker can lead to premature payload release, causing off-target toxicity and a diminished therapeutic window.[1][2]

This guide provides an in-depth comparison of the stability of thioether adducts formed from two distinct chemical entities: the widely-used maleimides and the robust 2-chloroethyl phenyl sulfone. We will delve into the underlying reaction mechanisms, present comparative stability data, and provide detailed experimental protocols to empower researchers to make informed decisions for their bioconjugation strategies.

Part 1: The Chemistry of Thioether Adduct Formation

The formation of a thioether bond is a cornerstone of bioconjugation, primarily targeting the sulfhydryl group of cysteine residues. However, not all thioether linkages are created equal. The stability of the final adduct is intrinsically linked to the chemistry used to form it.

The Maleimide-Thiol Reaction: A Michael Addition Pathway

Maleimides react with thiols via a Michael addition, a rapid and highly selective reaction under physiological conditions (pH 6.5-7.5).[3][4] In this pH range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][4] The nucleophilic thiolate anion attacks the electron-deficient double bond of the maleimide ring, forming a thiosuccinimide linkage.

While this reaction is efficient, the resulting thiosuccinimide adduct possesses a critical liability: the reaction is reversible.[5][6] This reversibility, known as a retro-Michael reaction, can lead to deconjugation, especially in the presence of other thiols like glutathione (GSH), which is abundant in the bloodstream and intracellularly.[7][8][9] This "thiol exchange" can result in the transfer of the payload to other biomolecules, compromising the targeting objective.[3][10]

Maleimide_Reaction_Pathway cluster_0 Michael Addition (pH 6.5-7.5) cluster_1 Post-Conjugation Pathways Thiol Biomolecule-SH Adduct Thiosuccinimide Adduct (Payload-S-Biomolecule) Thiol->Adduct + Maleimide Payload-Maleimide Maleimide->Adduct Retro Retro-Michael Reaction (Deconjugation) Adduct->Retro Reversible (+ Thiol) Hydrolysis Ring-Opened Adduct (Stabilized) Adduct->Hydrolysis Irreversible Hydrolysis

Caption: Reaction pathways for maleimide-thiol conjugates.

This compound: A Nucleophilic Substitution Pathway

In contrast, this compound reacts with thiols via a nucleophilic substitution (Sɴ2) reaction. The sulfone group is strongly electron-withdrawing, making the adjacent carbon atoms electrophilic. The chlorine atom serves as a good leaving group. A deprotonated thiol (thiolate) acts as the nucleophile, attacking the carbon bearing the chlorine atom and displacing it to form a highly stable thioether bond.

This reaction mechanism is fundamentally different from the Michael addition. The resulting thioether is not a thiosuccinimide and lacks the inherent structural components that facilitate a retro-reaction. This pathway forms a simple, linear thioether linkage that is generally considered robust and irreversible under physiological conditions.[11][12]

Sulfone_Reaction_Pathway cluster_0 Nucleophilic Substitution (SN2) Thiol Biomolecule-S⁻ StableAdduct Stable Thioether Adduct (Payload-Sulfone-CH₂CH₂-S-Biomolecule) Thiol->StableAdduct + Sulfone Payload-Sulfone-CH₂CH₂-Cl Sulfone->StableAdduct Chloride Cl⁻

Caption: Formation of a stable thioether via nucleophilic substitution.

Part 2: Comparative Stability Analysis

The choice of conjugation chemistry has profound implications for the stability of the resulting adduct, particularly in a biological milieu.

Maleimide Adduct Instability and Mitigation

The primary drawback of maleimide conjugation is the potential for the retro-Michael reaction, leading to thiol exchange.[7][10] The rate of this deconjugation is influenced by the local chemical environment of the cysteine residue on the protein.[13] Studies have shown that maleimide-based ADCs can lose a significant portion of their payload in plasma.[13]

To counteract this instability, two main strategies have emerged:

  • Hydrolysis: The thiosuccinimide ring can undergo hydrolysis to form a ring-opened succinamic acid thioether.[10][14] This ring-opened product is stable and no longer susceptible to the retro-Michael reaction.[10][15] This hydrolysis can be intentionally promoted by adjusting the pH to 8.5-9.0 after the initial conjugation.[3] However, this process can be slow for standard N-alkylmaleimides and introduces structural heterogeneity.[10][14]

  • Self-Hydrolyzing Maleimides: "Next-generation" maleimides have been engineered with neighboring groups that catalyze intramolecular hydrolysis of the thiosuccinimide ring immediately after conjugation.[13][15] This leads to the rapid formation of a stable, ring-opened product, significantly improving the in-vivo stability of the conjugate.[15]

Stability of Sulfone-Derived Adducts

The thioether bond formed from this compound is analogous to the thioether found in the amino acid methionine. This type of C-S bond is exceptionally stable and not susceptible to the cleavage pathways that affect thiosuccinimides. While direct, head-to-head kinetic studies comparing these specific linkers are not extensively published, the fundamental chemistry of the resulting thioether bond predicts superior stability. Vinyl sulfones, a related class of compounds that also form stable thioether adducts via Michael addition, are known to be potent and irreversible covalent inactivators of enzymes, underscoring the stability of the resulting thioether linkage.[16]

Quantitative Data Summary

The following table summarizes representative stability data for different thioether adducts. Direct comparison should be made with caution, as experimental conditions vary between studies.

Linker TypeConditionHalf-Life (t½) / % IntactKey FindingReference
N-ethylmaleimide AdductIncubation with Glutathione (GSH)20-80 hoursDemonstrates susceptibility to retro-Michael reaction and thiol exchange.[8]
N-alkylmaleimide AdductMouse Serum~30-40% deconjugation over 200hShows significant payload loss in serum.[13]
"Self-Hydrolyzing" Maleimide AdductRat PlasmaNo measurable drug loss over 2 weeksIntramolecular hydrolysis leads to highly stable conjugates.[13]
Ring-Opened ThiosuccinimideIn Vivo> 2 years (predicted)Hydrolyzed form is stabilized against cleavage.[10][17]
This compound Adduct Physiological Conditions Highly Stable (Predicted) Forms a robust, non-reversible thioether bond. [Based on chemical principles]

Part 3: Experimental Protocols

Validating linker stability is a critical step in drug development. Below are generalized protocols for adduct synthesis and stability assessment.

Protocol 1: Synthesis of Thioether Adducts

A. Maleimide-Thiol Conjugation

  • Preparation: Dissolve the thiol-containing biomolecule in a suitable buffer (e.g., PBS) at pH 6.5-7.5. Prepare a stock solution of the maleimide-functionalized payload in an organic solvent like DMSO.

  • Reaction: Add a 5-10 molar excess of the maleimide solution to the biomolecule solution.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.

  • Purification: Remove excess, unreacted maleimide reagent using size exclusion chromatography (SEC) or dialysis.

  • (Optional) Stabilization: For enhanced stability, adjust the pH of the purified conjugate solution to 8.5-9.0 and incubate for 2 hours at room temperature to promote hydrolysis of the thiosuccinimide ring. Re-neutralize the solution afterward.[3]

B. This compound-Thiol Conjugation

  • Preparation: Dissolve the thiol-containing biomolecule in a buffer at a pH slightly above the pKa of the thiol group (typically pH 7.5-8.5) to ensure it is sufficiently deprotonated. Prepare a stock solution of the this compound payload in an organic solvent.

  • Reaction: Add a 10-20 molar excess of the sulfone solution to the biomolecule solution.

  • Incubation: Incubate the reaction at room temperature or 37°C. This reaction is generally slower than maleimide conjugation and may require several hours to overnight incubation.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagents.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the conjugate in a biologically relevant matrix.[1][18]

Stability_Assay_Workflow start Start: Purified Conjugate prep Prepare Samples: - Conjugate in Plasma - Conjugate in Control Buffer (PBS) start->prep incubate Incubate all samples at 37°C prep->incubate sampling Collect Aliquots at Time Points (e.g., 0, 24, 48, 96, 168h) incubate->sampling freeze Immediately Freeze Samples at -80°C sampling->freeze analysis Analyze Samples by HPLC or LC-MS freeze->analysis quantify Quantify Intact Conjugate vs. Time analysis->quantify end End: Determine Stability Profile quantify->end

Caption: General workflow for an in vitro plasma stability assay.

Methodology:

  • Preparation: Dilute the purified test conjugate to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) and in a control buffer like PBS.[18]

  • Incubation: Incubate the samples at 37°C with gentle agitation.[1]

  • Time-Point Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to halt any further reaction or degradation.[1][18]

  • Analysis: Quantify the amount of intact conjugate remaining at each time point. This is typically done using techniques like reverse-phase HPLC, hydrophobic interaction chromatography (HIC), or LC-MS.[17][18] The percentage of intact conjugate is plotted against time to determine its stability profile and half-life.

Conclusion and Recommendations

The choice between maleimide and this compound chemistries for generating thioether adducts hinges on the desired stability profile of the final bioconjugate.

  • Maleimide-based linkers offer the advantage of rapid and highly selective conjugation. However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, which can lead to premature drug release in vivo.[3][9] This liability can be effectively mitigated by using "self-hydrolyzing" maleimides or by inducing post-conjugation hydrolysis, which converts the adduct into a stable ring-opened form.[10][15] These strategies, however, may introduce additional steps or structural heterogeneity.

  • This compound-based linkers form thioether bonds through a nucleophilic substitution reaction, resulting in a fundamentally more stable and irreversible linkage.[11] This approach is ideal for applications where linker stability is the highest priority and premature payload release is unacceptable. The trade-off may be slower reaction kinetics compared to maleimide chemistry.

For drug development professionals, we recommend a thorough evaluation of the project's specific needs. If maximum stability is the primary concern for ensuring a wide therapeutic window and minimizing off-target toxicity, the robust chemistry offered by this compound presents a compelling alternative to traditional maleimide strategies.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Chloroethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloroethyl phenyl sulfone (CAS No. 938-09-0). As a laboratory chemical with a significant hazard profile, adherence to strict disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the causality behind each critical step.

Immediate Safety Profile & Core Disposal Directive

This compound is a solid crystalline compound classified as hazardous under the OSHA Hazard Communication Standard[1]. Its primary dangers include:

  • Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled[1][2].

  • Corrosivity: It causes severe skin burns and eye damage.

  • Suspected Mutagenicity: The compound is suspected of causing genetic defects.

Given these hazards, the core directive for disposal is unequivocal: This compound and any materials contaminated with it are classified as hazardous waste. [2] Under no circumstances should this chemical be disposed of down the drain or in standard laboratory trash[2][3]. All waste must be collected, properly labeled, and transferred to an approved hazardous waste disposal facility in compliance with federal, state, and local regulations[2][4][5].

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure during handling and disposal[6][7]. The selection of PPE is directly informed by the compound's high toxicity and corrosivity.

Category Required PPE Rationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) . Double-gloving is recommended.To prevent skin contact. The compound is toxic upon dermal absorption and causes severe skin burns[1].
Eye/Face Protection Chemical splash goggles and a face shield .To protect against splashes and solid particulates, preventing severe eye damage and skin burns on the face[8].
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes .To protect the skin on the body and legs from accidental contact[9].
Respiratory Protection NIOSH-approved respirator . Use in a certified chemical fume hood is mandatory when handling the solid or creating solutions.To prevent inhalation of dust or aerosols, as the compound is toxic if inhaled[1][10].

Always ensure that a safety shower and an eyewash station are readily accessible and have been recently tested before beginning any work.

Step-by-Step Waste Segregation and Disposal Protocol

The fundamental principle of chemical waste management is segregation. Never mix incompatible waste streams[7]. This compound waste should be collected in a dedicated container, separate from other chemical wastes unless compatibility is confirmed.

Step 1: Designate a Hazardous Waste Container
  • Select a Compatible Container: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice. The original product container can be used if it is in good condition[5].

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" label. The label must clearly state "Hazardous Waste" and list all constituents, including "this compound"[5][11]. Avoid using chemical formulas or abbreviations.

Step 2: Collect and Segregate Waste Streams

A. Unused or Expired Solid Chemical:

  • If the chemical is in its original container, ensure the cap is tightly sealed.

  • Place the labeled container in a designated satellite accumulation area (SAA) within the lab, ensuring it is stored in secondary containment[11].

B. Contaminated Labware and Debris (Gloves, Weighing Paper, Pipette Tips):

  • Collect all solid waste contaminated with this compound. This includes gloves, bench paper, weighing boats, and any other disposable materials that have come into contact with the chemical.

  • Place these items into the designated, labeled solid hazardous waste container[3][9]. Do not overfill the container.

C. Contaminated Solutions:

  • Aqueous or solvent solutions containing this compound must be collected as liquid hazardous waste.

  • Use a separate, clearly labeled liquid hazardous waste container. The label must list the full chemical name of the sulfone and any solvents used.

  • Keep the container tightly closed at all times except when adding waste[5][11].

Step 3: Managing Empty Containers
  • An "empty" container that held this compound is still considered hazardous waste unless properly decontaminated.

  • For disposal, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste[9].

  • After decontamination, the container can be managed for recycling or disposal according to your institution's policies. Deface the original label to prevent misuse.

Step 4: Arrange for Professional Disposal
  • Store the sealed and labeled hazardous waste container in your lab's designated satellite accumulation area.

  • Follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department or a certified hazardous waste contractor[11][12].

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your accumulation area[13].

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for Safe Disposal of this compound cluster_waste_type Step 3: Identify Waste Type start Start: Handling This compound ppe Step 1: Don Mandatory PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator in Fume Hood) start->ppe waste_gen Step 2: Generate Waste (Solid, Liquid, or Contaminated Debris) ppe->waste_gen solid_waste Unused/Expired Solid or Contaminated Debris (Gloves, etc.) waste_gen->solid_waste Solid liquid_waste Contaminated Solutions (Aqueous or Solvent-based) waste_gen->liquid_waste Liquid container_waste Empty Product Container waste_gen->container_waste Container solid_container Step 4a: Place in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_container Step 4b: Place in Labeled 'Liquid Hazardous Waste' Container liquid_waste->liquid_container decon Step 4c: Triple-Rinse with Appropriate Solvent container_waste->decon storage Step 5: Store Sealed Container in Secondary Containment in a Designated Satellite Accumulation Area solid_container->storage liquid_container->storage collect_rinsate Collect Rinsate into Liquid Hazardous Waste decon->collect_rinsate collect_rinsate->liquid_container pickup Step 6: Request Pickup by EHS or Certified Waste Hauler storage->pickup end End: Compliant Disposal pickup->end

References

Personal protective equipment for handling 2-Chloroethyl phenyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2-Chloroethyl Phenyl Sulfone

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 938-09-0). As a compound classified as toxic and corrosive, adherence to rigorous safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work safely and effectively.

Hazard Analysis: Understanding the Risks

This compound is a solid crystalline substance that presents significant health risks upon exposure.[1] According to its Safety Data Sheet (SDS), it is classified under the 2012 OSHA Hazard Communication Standard as acutely toxic and corrosive.[1][2]

Primary Hazards:

  • Acute Toxicity: The compound is toxic if swallowed, if it comes into contact with the skin, or if inhaled as a dust or vapor.[1][2]

  • Corrosivity: It is capable of causing severe skin burns and serious eye damage.

  • Suspected Mutagenicity: There is evidence to suggest it may cause genetic defects.

The causality for these hazards lies in the molecule's reactivity. The sulfone group and the chloroethyl moiety can interact with biological macromolecules, leading to cellular damage. The acute toxicity necessitates engineering controls and personal protective equipment (PPE) to prevent any route of exposure, while its corrosive nature demands immediate and thorough decontamination in case of contact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safely handling this compound. The selection of specific equipment is directly dictated by the compound's hazardous properties. All handling of this chemical must be performed within a certified chemical fume hood to mitigate inhalation risks.[1]

PPE CategorySpecificationRationale & Best Practices
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene) Standard: EN 374The compound is toxic upon skin contact.[1] Double-gloving is recommended to provide an extra layer of protection against potential tears or micropores. Always inspect gloves for integrity before use. Remove and replace gloves immediately if contamination is suspected. Sleeves of the lab coat should be worn over the gloves to prevent chemicals from entering.[3]
Eye & Face Protection Safety Goggles & Full-Face Shield Standard: ANSI Z87.1 / EN 166Protects against splashes and airborne particles that can cause severe eye damage.[4] Safety glasses are insufficient; fully sealed goggles are required. A face shield must be worn over the goggles when handling larger quantities or during procedures with a high splash potential.[3]
Body Protection Chemical-Resistant Lab Coat or Apron A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures involving larger quantities or risk of significant spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[5][6]
Respiratory Protection NIOSH/MSHA-approved Respirator (If not handled in a fume hood)While primary handling must occur in a fume hood, a respirator may be required for emergency situations like a large spill. A full-face respirator with cartridges effective against organic vapors and particulates would be appropriate.[4][7]
Foot Protection Closed-Toed, Chemical-Resistant Shoes Protects feet from spills. Trouser cuffs should be worn outside of boots or shoes to prevent chemicals from draining into them.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

A. Preparation & Pre-Handling:

  • Designate a Work Area: All work must be conducted in a designated area within a certified chemical fume hood.[1]

  • Assemble Materials: Before starting, ensure all necessary equipment, including a waste container, spill kit, and decontamination solutions, are within immediate reach inside the fume hood.

  • Don PPE: Put on all required PPE as detailed in the table above. Ensure a proper fit.

B. Handling the Chemical:

  • Avoid Dust Formation: As a solid, care must be taken to minimize the generation of dust, which poses an inhalation hazard.[1] Use a spatula to carefully transfer the solid. Avoid pouring the dry powder.

  • Weighing: If weighing is required, perform it within the fume hood or in a ventilated balance enclosure.

  • Container Management: Keep the container tightly closed when not in use.[8]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even after removing gloves.[1]

Emergency Procedures: Immediate & Effective Response

In the event of an exposure or spill, a rapid and correct response is critical.

A. Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][9] Remove all contaminated clothing while rinsing.[9] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately.[1][9] If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method) and seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and call a physician or poison control center immediately.[1][4]

B. Spill Management: A small spill inside a chemical fume hood can be managed by trained laboratory personnel. For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

Disposal Plan: Waste Management Protocol

All waste containing this compound, including contaminated PPE and absorbent materials, is classified as hazardous waste and must be disposed of accordingly.[2]

Procedure:

  • Waste Collection: Collect all chemical waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.

  • Contaminated Materials: Place used gloves, absorbent pads, and other contaminated disposable materials into a separate, sealed bag or container labeled as hazardous waste.

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Toxic, Corrosive).

  • Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Do not pour any amount down the drain.[2]

By implementing these comprehensive safety and handling procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.